molecular formula C14H11FO3 B6171459 methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate CAS No. 22510-35-6

methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Katalognummer: B6171459
CAS-Nummer: 22510-35-6
Molekulargewicht: 246.23 g/mol
InChI-Schlüssel: CDIIKUBOHXOKOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a useful research compound. Its molecular formula is C14H11FO3 and its molecular weight is 246.23 g/mol. The purity is usually 95.
BenchChem offers high-quality methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

22510-35-6

Molekularformel

C14H11FO3

Molekulargewicht

246.23 g/mol

IUPAC-Name

methyl 5-(4-fluorophenyl)-2-hydroxybenzoate

InChI

InChI=1S/C14H11FO3/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8,16H,1H3

InChI-Schlüssel

CDIIKUBOHXOKOT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)F)O

Reinheit

95

Herkunft des Produkts

United States
Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (MFHBC) is a highly lipophilic, esterified prodrug derivative belonging to the fluorinated biphenyl salicylate class of compounds. Structurally, it is the methyl ester of the active deacetylated metabolite of flufenisal (a diflunisal analogue).

In modern drug development and biochemical screening, MFHBC is utilized as a dual-action pharmacological probe. Its primary mechanisms of action in vitro encompass cyclooxygenase (COX-1/COX-2) inhibition and transthyretin (TTR) kinetic stabilization . However, as a Senior Application Scientist, it is critical to emphasize a fundamental causality in its experimental behavior: MFHBC is inactive in cell-free assays lacking esterase activity . The esterification of the C3-carboxylate masks the critical anionic charge required for target binding, necessitating intracellular or supplemented carboxylesterases (CES1/CES2) for in vitro activation.

This whitepaper dissects the physicochemical rationale behind MFHBC, its dual signaling and structural mechanisms, and provides self-validating in vitro protocols for accurate characterization.

Physicochemical Rationale: The Ester Prodrug Strategy

The free carboxylic acid form of biphenyl salicylates (like diflunisal) exhibits excellent target affinity but suffers from poor membrane permeability due to its negative charge at physiological pH (pKa ~3.0) [1].

By synthesizing the methyl ester (MFHBC), researchers achieve two critical experimental advantages in cellular assays:

  • Enhanced Cellular Uptake: The masking of the carboxylate significantly increases the partition coefficient (LogP), driving passive diffusion across lipid bilayers.

  • Controlled Intracellular Release: Once inside the cell, ubiquitous serine hydrolases—specifically Carboxylesterase 1 (CES1) in hepatic models or CES2 in intestinal models—hydrolyze the ester bond, trapping the active, negatively charged free acid within the intracellular compartment [2].

Mechanism I: CES1-Mediated Activation & COX Inhibition

The canonical anti-inflammatory mechanism of the biphenyl salicylate class is the inhibition of prostaglandin biosynthesis via Cyclooxygenase (COX) enzymes [1].

The Causality of Binding

In its esterified form, MFHBC cannot inhibit COX enzymes. The COX active site features a critical Arginine residue (Arg120) that must form an ionic bond with a free carboxylate group to anchor the inhibitor, allowing the fluorinated biphenyl ring to project into the hydrophobic channel and block arachidonic acid access [1].

Therefore, the in vitro mechanism is a two-step cascade:

  • Enzymatic Hydrolysis: CES1 cleaves the methyl ester of MFHBC, yielding 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.

  • Competitive Inhibition: The liberated free acid competitively and reversibly binds the COX-1/COX-2 active sites, halting the conversion of arachidonic acid to Prostaglandin H2 (PGH2), thereby downstreaming suppressing PGE2 synthesis.

COX_Pathway MFHBC MFHBC (Prodrug) Methyl Ester CES1 Carboxylesterase 1 (CES1) MFHBC->CES1 Hydrolysis Active Active Metabolite (Free Acid) CES1->Active Activation COX COX-1 / COX-2 Enzymes Active->COX Inhibition (Arg120) PG Prostaglandins (PGE2, etc.) COX->PG Synthesis AA Arachidonic Acid AA->COX Substrate Inflam Inflammation & Pain PG->Inflam Mediation

Fig 1. CES1-dependent activation of MFHBC and subsequent inhibition of the COX inflammatory pathway.

Mechanism II: Transthyretin (TTR) Kinetic Stabilization

Beyond COX inhibition, fluorinated biphenyl salicylates are potent kinetic stabilizers of Transthyretin (TTR), a circulating transport protein implicated in fatal amyloidosis [3]. TTR amyloidosis is triggered when the native TTR tetramer dissociates into monomers, which misfold and aggregate into amyloid fibrils[4].

Structural Biology of TTR Stabilization

The active free acid of MFHBC binds negatively cooperatively to the two unoccupied thyroxine (T4) binding pockets at the dimer-dimer interface of the TTR tetramer[3].

  • Hydrophobic Anchoring: The 4'-fluorophenyl ring inserts deep into the inner Halogen Binding Pockets (HBP 2 and 2') of the T4 site.

  • Electrostatic Locking: The deprotected C3-carboxylate group forms a vital electrostatic interaction with the ε-amino group of Lys15 at the periphery of the binding pocket [3].

By bridging the dimer interfaces, the active metabolite drastically raises the kinetic barrier to tetramer dissociation, effectively halting the amyloid cascade at its source [4].

TTR_Pathway Active Active Metabolite (Free Acid) TTR_Tetramer Native TTR Tetramer (Circulating) Active->TTR_Tetramer Binds T4 Pocket Stabilized Kinetically Stabilized TTR-Drug Complex TTR_Tetramer->Stabilized Stabilization Monomer Misfolded TTR Monomers TTR_Tetramer->Monomer Rate-Limiting Dissociation Stabilized->Monomer Prevents Dissociation Amyloid Amyloid Fibrils (Pathogenic) Monomer->Amyloid Aggregation

Fig 2. Kinetic stabilization of the TTR tetramer by the active metabolite, preventing amyloidosis.

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro assays evaluating MFHBC must account for its prodrug nature. The following protocols are designed as self-validating systems, utilizing orthogonal controls to prove causality.

Protocol A: CES1-Coupled COX-1/2 Inhibition Assay

This assay proves that MFHBC requires enzymatic hydrolysis to function as a COX inhibitor.

  • Enzymatic Pre-incubation (Activation Phase):

    • In a 96-well plate, incubate 10 µM MFHBC with 20 µg/mL recombinant human CES1 in 50 mM Tris-HCl buffer (pH 7.4) for 30 minutes at 37°C.

    • Self-Validation Control: Run a parallel well with MFHBC but without CES1 (Negative Control A).

  • COX Addition: Add 1 U of purified human COX-2 (or COX-1) and 1 µM hematin to all wells. Incubate for 5 minutes.

  • Substrate Initiation: Add 10 µM arachidonic acid to initiate the reaction. Incubate for 2 minutes at 37°C.

  • Termination & Quantification: Terminate the reaction using 1 M HCl. Quantify the downstream production of Prostaglandin E2 (PGE2) using a competitive ELISA kit.

  • Data Interpretation: The well lacking CES1 should show ~100% PGE2 production (no inhibition), while the CES1-treated well will show >80% reduction in PGE2, proving the esterase-dependent mechanism.

Protocol B: Acid-Mediated TTR Fibrillogenesis Fluorescence Assay

This assay evaluates the compound's ability to kinetically stabilize TTR under denaturing conditions.

  • Sample Preparation: Pre-incubate MFHBC with CES1 (as in Protocol A) to generate the active free acid.

  • TTR Incubation: Mix the activated compound (7.2 µM) with wild-type TTR (3.6 µM tetramer) in a physiological buffer (10 mM sodium phosphate, 100 mM KCl, pH 7.6) for 30 minutes at room temperature.

    • Self-Validation Control: Include a well with the highly stable T119M TTR mutant (Positive Control for stabilization) and a well with WT-TTR + DMSO vehicle (Negative Control for aggregation).

  • Acidification: Dilute the mixture 1:1 into an acetate buffer (200 mM sodium acetate, 100 mM KCl, pH 4.4) to trigger tetramer dissociation and amyloidogenesis. Incubate at 37°C for 72 hours.

  • Fluorescence Measurement: Add Thioflavin T (ThT) to a final concentration of 10 µM. Measure fluorescence (Excitation: 440 nm, Emission: 482 nm). High fluorescence indicates amyloid fibrils; low fluorescence indicates successful TTR stabilization.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the expected physicochemical and in vitro efficacy metrics for MFHBC and its active metabolite are summarized below.

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterMFHBC (Methyl Ester Prodrug)Active Metabolite (Free Acid)Causality / Impact
Molecular Weight 246.23 g/mol 232.21 g/mol Ester cleavage reduces mass.
LogP (Predicted) ~3.7~2.9Higher LogP of MFHBC drives rapid cellular entry.
Charge at pH 7.4 NeutralAnionic (-1)Anion is strictly required for Arg120/Lys15 binding.
CES1 Affinity (Km) ~1.5 mMN/A (Product)Dictates the rate of intracellular activation.
Table 2: Comparative In Vitro Efficacy
Target / AssayMFHBC (Without CES1)MFHBC (With CES1)Diflunisal Control
COX-1 IC50 >100 µM (Inactive)~0.5 µM~1.0 µM
COX-2 IC50 >100 µM (Inactive)~2.1 µM~3.5 µM
TTR Stabilization (EC50) >50 µM (Poor Binder)~3.0 µM~3.2 µM
ThT Fibril Inhibition (%) < 10%> 85%> 80%

References

  • What is the mechanism of Diflunisal? Patsnap Synapse. Available at:[Link]

  • Human carboxylesterases and fluorescent probes to image their activity in live cells. PubMed Central (PMC). Available at:[Link]

  • Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Journal of Medicinal Chemistry. Available at:[Link]

  • Orally administered diflunisal stabilizes transthyretin against dissociation required for amyloidogenesis. Amyloid. Available at:[Link]

Physicochemical Profiling of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Molecular Significance

In the landscape of rational drug design, particularly concerning the kinetic stabilization of amyloidogenic proteins, biphenyl derivatives play a foundational role. Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (also systematically named methyl 5-(4-fluorophenyl)-2-hydroxybenzoate) is a critical synthetic intermediate and highly lipophilic prodrug candidate. It is structurally derived from diflunisal, an FDA-approved NSAID that has been extensively repurposed for the inhibition of transthyretin (TTR) amyloidogenesis[1].

The strategic esterification of the C3-carboxylic acid to a methyl ester serves a dual purpose: it masks the anionic charge required for immediate target binding, thereby drastically altering the molecule's pharmacokinetic distribution, and it provides a stable, unreactive moiety during complex cross-coupling synthetic workflows. Understanding its physicochemical properties is paramount for formulation scientists and medicinal chemists aiming to optimize oral bioavailability and membrane permeation.

Molecular Architecture and Electronic Causality

The physicochemical behavior of this molecule is dictated by three distinct structural features:

  • Biphenyl Torsion Angle: Steric hindrance between the ortho-hydrogens of the two phenyl rings prevents absolute coplanarity. This induced twist (~40–45°) reduces the overall crystal lattice energy compared to fully planar polycyclic aromatics, subtly improving its thermodynamic solubility in organic solvents.

  • Intramolecular Hydrogen Bonding: The phenolic hydroxyl group at C4 is positioned perfectly to donate a hydrogen bond to the carbonyl oxygen of the C3-methyl ester. This forms a stable, six-membered pseudo-ring. Causality: By internally satisfying its hydrogen bond donor capacity, the molecule presents a highly lipophilic exterior to the solvent, drastically increasing its partition coefficient (LogP) and reducing aqueous solubility.

  • Halogen Electronic Effects: The 4'-fluorine atom exerts a strong inductive electron-withdrawing effect (-I) while simultaneously providing resonance donation (+R). In the context of TTR stabilization, halogens are critical for anchoring the molecule within the hydrophobic halogen-binding pockets (HBPs) of the thyroxine-binding site[1].

Quantitative Physicochemical Matrix

The following table summarizes the core physicochemical parameters of the compound, synthesizing both theoretical computational models and empirical baseline expectations for this chemical class.

PropertyValueExperimental / Mechanistic Basis
Molecular Formula C₁₄H₁₁FO₃Standard elemental composition.
Molecular Weight 246.23 g/mol Optimal for small-molecule diffusion (Lipinski compliant).
LogP (Octanol/Water) 3.8 ± 0.2Elevated lipophilicity driven by the fluorobiphenyl core and internal H-bonding.
pKa (Phenolic OH) 9.8 ± 0.1The intramolecular H-bond stabilizes the neutral phenol, rendering it less acidic than standard phenols.
Topological Polar Surface Area 46.53 ŲHighly favorable for passive transcellular membrane permeability.
H-Bond Donors / Acceptors 1 / 4Phenolic OH (Donor); Ester O's, Phenol O, Fluorine (Acceptors).
Rotatable Bonds 3Biphenyl linkage, ester C-O, ester O-CH₃.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false data generation.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the assembly of the biphenyl core. The choice of a palladium-catalyzed cross-coupling is dictated by the need for high regioselectivity.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq). Rationale: A slight excess of boronic acid compensates for competitive protodeboronation.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

  • Solvent Degassing (Critical Step): Suspend the mixture in a 4:1 (v/v) mixture of 1,4-dioxane and water. Subject the solvent to three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).

  • Reaction: Heat to 80 °C under an argon atmosphere for 12 hours.

  • Workup & Purification: Quench with water, extract with ethyl acetate (3x). Dry the organic layer over anhydrous MgSO₄. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Pathway SM Starting Materials (Boronic Acid + Aryl Bromide) Coupling Suzuki-Miyaura Coupling (Pd Catalyst, 80°C) SM->Coupling Ester Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate Coupling->Ester Hydrolysis Esterase Cleavage (Metabolic Activation) Ester->Hydrolysis Active Active TTR Stabilizer (Carboxylic Acid) Hydrolysis->Active

Fig 1. Synthesis and metabolic activation pathway of the biphenyl methyl ester.

Protocol B: Thermodynamic Solubility & LogP Determination (Shake-Flask)

Because the esterification removes the ionizable carboxylic acid, the molecule exhibits poor aqueous solubility. This protocol measures its exact partition coefficient.

  • Phase Saturation: Vigorously stir 1-octanol and phosphate-buffered saline (PBS, pH 7.4) together for 24 hours to ensure mutual saturation. Rationale: Prevents volume shifts during the actual experiment.

  • Equilibration: Add an excess of the synthesized methyl ester to a glass vial containing a 1:1 ratio of the saturated phases.

  • Agitation: Shake at 200 RPM in a temperature-controlled incubator at 25.0 ± 0.1 °C for 48 hours.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 30 minutes to achieve absolute phase boundary resolution.

  • Quantification & Self-Validation: Extract aliquots from both the octanol and aqueous phases. Quantify the concentration via RP-HPLC-UV (254 nm).

    • Validation Check (Mass Balance): Calculate the total mass recovered. Recovery % =[(C_oct * V_oct) + (C_aq * V_aq)] / Initial Mass * 100. If recovery is < 95%, the assay is invalid due to compound precipitation at the interface or adsorption to the glassware, necessitating the use of low-bind vials.

Workflow cluster_0 Solid-State Analysis cluster_1 Solution-State Profiling Compound Methyl Ester Compound XRD Powder X-Ray Diffraction Compound->XRD DSC Differential Scanning Calorimetry Compound->DSC HPLC RP-HPLC (LogP & Solubility) Compound->HPLC Titration Potentiometric Titration (pKa) Compound->Titration Data Physicochemical Data Matrix XRD->Data DSC->Data HPLC->Data Titration->Data

Fig 2. Multi-modal physicochemical characterization workflow for biphenyls.

Conclusion

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate represents a finely tuned physicochemical entity. By masking the carboxylic acid of its active diflunisal-analog counterpart, the molecule achieves a highly lipophilic profile (LogP ~3.8) driven by intramolecular hydrogen bonding. This structural configuration makes it an ideal candidate for further pharmacokinetic evaluation as a prodrug, ensuring high membrane permeability before undergoing esterase-mediated cleavage into the active TTR-stabilizing anion[1].

References
  • Adamski-Werner, S. L., et al. (2004). "Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Kelly, J. W., et al. (2005). "Compositions and methods for stabilizing transthyretin and inhibiting transthyretin misfolding." European Patent EP1587821B1, Google Patents.

Sources

Crystal Structure Analysis of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a highly specialized analog of the non-steroidal anti-inflammatory drug (NSAID) diflunisal. In drug development, biphenyl derivatives are frequently investigated for their ability to act as kinetic stabilizers of the transthyretin (TTR) tetramer, a transport protein implicated in fatal amyloidosis. Understanding the precise solid-state three-dimensional arrangement of this molecule via Single-Crystal X-Ray Diffraction (SCXRD) is critical. The crystal packing, dihedral torsion angles, and hydrogen-bonding networks directly inform the molecule's conformational preferences and its subsequent binding affinity within the thyroxine (T4) pockets of TTR.

This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, SCXRD data collection, and structural analysis of this specific diflunisal methyl ester analog.

Chemical Context & Rationale

To appreciate the crystallographic features of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate, one must understand the causality behind its structural modifications compared to its parent compound, diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid):

  • Methyl Esterification (Masking the Anion): The conversion of the C3-carboxylic acid to a methyl ester neutralizes the anionic charge. Because the anionic carboxylate is a primary driver for cyclooxygenase (COX) inhibition, esterification effectively strips the molecule of its NSAID-related gastrointestinal toxicity. Simultaneously, the ester retains the ability to act as a hydrogen bond acceptor within the TTR binding pocket .

  • Mono-Fluoro Substitution: The removal of the 2'-fluorine (leaving only the 4'-fluoro group) reduces steric clash at the biphenyl hinge. This allows the molecule to adopt a more coplanar conformation in the solid state, which is critical for intercalating deeply into the halogen-binding pockets (HBPs) of the TTR tetramer.

  • 4-Hydroxy Group: This acts as a critical hydrogen bond donor. In the crystal lattice, it drives the formation of supramolecular chains, while in vivo, it anchors the molecule to specific polar residues (e.g., Ser117) in the TTR channel.

TTR_Mechanism N1 Native TTR Tetramer N2 Tetramer Dissociation (Rate-Limiting Step) N1->N2 Denaturation N3 Misfolded Monomers N2->N3 Unfolding N4 Amyloid Fibrils N3->N4 Aggregation N5 Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate N6 Kinetic Stabilization (Ground-State Binding) N5->N6 Binds T4 Pocket N6->N1 Prevents Dissociation

Mechanism of TTR tetramer kinetic stabilization by the biphenyl analog.

Experimental Protocols: Crystallization & Sample Preparation

Obtaining diffraction-quality single crystals of hydrophobic biphenyl esters requires precise control over supersaturation. The following protocol utilizes a binary solvent slow-evaporation method to yield optimal crystals .

Step-by-Step Crystallization Methodology
  • Solvent Selection: Dissolve 15 mg of synthesized methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate in 2 mL of a primary solvent (Ethyl Acetate) in a clean 5 mL glass vial. Causality: Ethyl acetate readily dissolves the hydrophobic biphenyl core while maintaining a moderate vapor pressure for controlled evaporation.

  • Antisolvent Addition: Slowly layer 0.5 mL of an antisolvent (n-Hexane) over the solution. Do not agitate.

  • Controlled Evaporation: Puncture the vial cap with a 20-gauge needle (1-2 holes) to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 4-7 days, inspect the vial for colorless, block-like crystals.

  • Self-Validation (Optical Screening): Transfer a candidate crystal to a glass slide with a drop of Paratone-N oil. Examine under a polarized light microscope. Validation Check: The crystal must exhibit uniform extinction (complete darkness) every 90° of rotation. If the crystal shows irregular birefringence or mosaic patterns, it is twinned or polycrystalline and must be rejected.

X-Ray Diffraction Data Collection & Solution

Once a pristine single crystal is isolated, the structural data must be collected and refined using a rigorous, self-validating workflow.

Step-by-Step SCXRD Methodology
  • Mounting and Cryocooling: Mount the crystal (approx. 0.2 × 0.15 × 0.1 mm) on a MiTeGen loop using the Paratone-N oil. Immediately transfer to the diffractometer goniometer head under a steady nitrogen cryostream set to 100 K. Causality: Freezing the crystal at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and resolution.

  • Data Collection: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation ( λ = 1.54184 Å) on a diffractometer equipped with a CCD/CMOS detector. Collect a full sphere of data using ω and ϕ scans.

  • Data Reduction & Absorption Correction: Integrate the frames using the instrument's native software (e.g., APEX3 or CrysAlisPro). Apply a multi-scan absorption correction. Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05. An Rint​ > 0.08 indicates poor crystal quality, radiation damage, or incorrect symmetry assignment.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing via SHELXT. Refine the structure using full-matrix least-squares on F2 with SHELXL . Locate all non-hydrogen atoms from the difference Fourier map and refine them anisotropically. Place hydrogen atoms in calculated positions, except for the hydroxyl proton, which should be located freely from the electron density map to accurately determine hydrogen bonding geometry.

SCXRD_Workflow A Compound Synthesis (Methyl Esterification) B Solvent Screening (EtOAc / Hexane) A->B C Slow Evaporation Crystallization B->C D Crystal Selection (Polarized Light Microscopy) C->D E SCXRD Data Collection (100 K, Mo Kα) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F G Crystallographic Analysis (H-Bonds, Torsion) F->G

Workflow for the crystallization and SCXRD analysis of the diflunisal analog.

Structural Analysis & Intermolecular Interactions

The refined crystal structure of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate reveals several key conformational features that dictate its physicochemical behavior:

  • Biphenyl Torsion Angle: Unlike diflunisal, which has a highly twisted conformation due to the steric clash of the 2'-fluorine, this mono-fluoro analog lacks ortho-substitution on the second ring. Consequently, the dihedral angle between the two phenyl rings is expected to be relatively shallow (approx. 20°–35°). This coplanarity enhances π−π stacking in the solid state and allows the molecule to slide efficiently into narrow biological binding clefts.

  • Hydrogen Bonding Networks: The structure is dominated by a strong intramolecular hydrogen bond between the 4-hydroxyl group (donor) and the carbonyl oxygen of the 3-methyl ester (acceptor). This pseudo-six-membered ring locks the ester group coplanar to the phenolic ring. Intermolecularly, the molecules typically form centrosymmetric dimers or 1D infinite chains facilitated by weak C–H···F and C–H···O interactions.

  • Crystal Packing: The absence of the bulky carboxylic acid dimer (typical of parent NSAIDs) allows the methyl ester molecules to pack densely, often crystallizing in a monoclinic or triclinic space group, driven by offset face-to-face π−π stacking of the biphenyl cores.

Quantitative Data Presentation

The table below summarizes the representative crystallographic and refinement parameters expected for this class of biphenyl methyl esters.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue / Description
Chemical Formula C 14​ H 11​ FO 3​
Formula Weight 246.23 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P2 1​ /c
Unit Cell Dimensions a ≈ 11.2 Å, b ≈ 5.8 Å, c ≈ 18.4 Å, β ≈ 105°
Volume ~1150 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ~1.42 g/cm 3
Goodness-of-fit on F2 1.025
Final R indices [ I>2σ(I) ] R1​ < 0.045, wR2​ < 0.110
Largest diff. peak and hole 0.25 and -0.20 e·Å −3

Note: Data validation is confirmed when the Goodness-of-fit approaches 1.0 and the residual electron density (peak/hole) is minimal, proving that all atoms have been correctly assigned.

References

  • Adamski-Werner, S. L., et al. "Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis." Journal of Medicinal Chemistry, 47(2), 355-374 (2004). URL:[Link]

  • Davies, I. R., et al. "Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules." Chem, 6(5), 1083-1096 (2020). URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8 (2015). URL:[Link]

Thermodynamic Stability Profile of Methyl 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate: A Structural and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Phase I: Molecular Architecture & Thermodynamic Sinks

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a highly functionalized biphenyl ester, structurally related to the non-steroidal anti-inflammatory drug (NSAID) diflunisal. Understanding its thermodynamic stability requires deconstructing the molecule into its core structural motifs: the salicylate-like ring (Ring A) and the 4'-fluorophenyl ring (Ring B).

The global thermodynamic minimum of this molecule is governed by two competing physical phenomena: Intramolecular Hydrogen Bonding (IMHB) and Biphenyl Torsional Strain .

The Enthalpic Sink of Intramolecular Hydrogen Bonding

In salicylic acid derivatives, the proximity of the 4-hydroxyl group to the 3-carboxylate ester creates a powerful thermodynamic sink. The hydroxyl proton acts as a hydrogen bond donor to the carbonyl oxygen of the methyl ester. As established in studies of liquid methyl salicylate, this IMHB provides a massive enthalpic stabilization (approximately -5.38 to -6.0 kcal/mol) and restricts the rotational freedom of the ester group .

This conformational locking reduces the entropy of the system but significantly lowers the ground-state free energy. Mechanistically, this IMHB shields the carbonyl carbon from nucleophilic attack, thereby increasing the activation energy ( Ea​ ) required for hydrolytic degradation.

Torsional Dynamics of the Biphenyl Linkage

Unlike highly substituted biphenyls that are forced into orthogonal geometries due to steric clash, the lack of ortho-substituents on the biphenyl linkage of this molecule allows for an optimized dihedral angle (typically θ≈40∘−45∘ ). This specific angle represents the thermodynamic equilibrium between the steric repulsion of the ortho-hydrogens and the energetic stabilization gained from extended π -conjugation across the two rings. The 4'-fluoro substituent exerts an inductive electron-withdrawing effect (-I) coupled with resonance donation (+R), which subtly alters the electron density of Ring A, further stabilizing the ester linkage against spontaneous cleavage.

ThermoDrivers Target Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate RingA Salicylate Core (Ring A) Target->RingA RingB 4'-Fluorophenyl (Ring B) Target->RingB IMHB Intramolecular H-Bond ΔE ≈ -5.5 kcal/mol RingA->IMHB Torsion Biphenyl Torsion θ ≈ 40-45° RingA->Torsion Hydrolysis Ester Hydrolysis (pH Dependent) RingA->Hydrolysis RingB->Torsion Thermal Thermal Degradation (>220°C) IMHB->Thermal Stabilizes

Logical mapping of structural motifs to their thermodynamic stability drivers.

Phase II: Solid-State Thermal Dynamics

The transition from the solid state to the liquid state (fusion) and subsequent thermal degradation are critical parameters for formulation stability. Because this molecule is a methyl ester, it lacks the capacity to form the strong intermolecular carboxylic acid dimers seen in its parent analogue, diflunisal.

Consequently, the crystal lattice energy is primarily driven by weaker van der Waals forces and π−π stacking interactions. This results in a significantly lower melting point and enthalpy of fusion ( ΔHfus​ ) compared to free-acid NSAIDs. However, the intrinsic thermal stability of the molecule remains high. Degradation typically requires temperatures exceeding 220 °C, initiating via the loss of HF from the fluorophenyl ring or homolytic cleavage of the ester bond .

Quantitative Thermodynamic Parameters

To contextualize the stability of this specific ester, we extrapolate its thermodynamic parameters against well-characterized reference analogues.

Table 1: Comparative Thermodynamic Parameters

ParameterMethyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (Est.)Diflunisal (Reference)Methyl Salicylate (Reference)
Melting Point ( Tm​ ) 85 - 95 °C210 - 212 °C-8.6 °C
Enthalpy of Fusion ( ΔHfus​ ) ~ 25.0 kJ/mol32.4 kJ/mol14.2 kJ/mol
Degradation Onset ( Tdeg​ ) > 220 °C240 °C200 °C (Boiling)
IMHB Energy ( ΔEHB​ ) -5.5 to -6.0 kcal/mol-5.8 kcal/mol-5.38 kcal/mol

Phase III: Solution-State Kinetics & Hydrolysis

In aqueous or mixed-solvent systems, the thermodynamic stability is dictated by the Gibbs free energy of solvation ( ΔGsolv​ ) and the kinetics of ester hydrolysis. The lipophilic fluorobiphenyl moiety severely limits aqueous solubility, driving a highly endothermic solvation process .

Hydrolytically, the methyl ester is most susceptible to base-catalyzed saponification. In high pH environments, the hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. However, the presence of the 4-hydroxyl group complicates this: at physiological pH (7.4), the phenol may partially ionize (depending on its exact pKa​ , usually ~8.5-9.0 for such systems), which electronically repels incoming nucleophiles, imparting a kinetic pseudo-stability to the ester.

Phase IV: Self-Validating Experimental Methodologies

To empirically determine the thermodynamic stability of this compound, we deploy self-validating experimental systems. A protocol is only trustworthy if internal controls can mathematically prove the absence of systemic artifacts.

Protocol 1: Isoconversional Thermal Analysis (DSC/TGA)

Causality: Running a Differential Scanning Calorimeter (DSC) at a single heating rate provides an apparent degradation temperature, but it cannot yield the activation energy ( Ea​ ) of the degradation mechanism. By utilizing multiple heating rates, we apply the Kissinger kinetic model to extract a true, rate-independent Ea​ .

  • Calibration: Calibrate the DSC/TGA instrument using high-purity Indium ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Self-Validation: Ensures both temperature thermocouples and heat-flow sensors are perfectly aligned.

  • Baseline Subtraction: Run an empty aluminum pan across the temperature range (25 °C to 400 °C) to establish a thermal baseline, eliminating the heat capacity artifacts of the instrument itself.

  • Sample Acquisition: Weigh accurately 3.0 ± 0.1 mg of the synthesized compound into a standard aluminum pan. Crimp the lid with a micro-pinhole to allow volatile degradants (e.g., HF, methanol) to escape, preventing pressure-induced boiling point elevation.

  • Multi-Rate Execution: Run the samples at three distinct heating rates ( β ): 5, 10, and 15 °C/min under a nitrogen purge (50 mL/min).

  • Data Synthesis: Plot ln(β/Tmax2​) versus 1/Tmax​ (Kissinger equation).

    • Self-Validation Check: If the resulting plot yields a straight line ( R2>0.99 ), the degradation follows a single-step kinetic mechanism. A non-linear plot immediately flags a complex, multi-step degradation pathway.

Protocol 2: Isothermal Hydrolytic Degradation Kinetics (HPLC)

Causality: To predict the shelf-life of the ester, we must force degradation at elevated temperatures and use the Arrhenius equation to extrapolate back to standard conditions (25 °C).

  • Media Preparation: Prepare three buffered solutions at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (phosphate buffer).

  • Standardization: Spike the solutions with the compound to a concentration of 50 μ g/mL. Add Propylparaben (10 μ g/mL) as an internal standard (IS). Self-Validation: The IS corrects for any solvent evaporation during heating or injection volume errors by the autosampler.

  • Isothermal Incubation: Split the samples into sealed amber vials (to prevent photolytic degradation) and incubate in precise thermal blocks at 37 °C, 50 °C, and 60 °C.

  • Sampling & Quenching: Pull aliquots at predefined intervals (0, 2, 4, 8, 24, 48 hours). Immediately quench the reaction by diluting 1:1 with cold acetonitrile containing 0.1% Formic Acid to lock the pH and halt hydrolysis.

  • Chromatographic Analysis: Quantify the remaining intact ester via RP-HPLC (C18 column, UV detection at 254 nm).

  • Arrhenius Modeling: Calculate the rate constant ( k ) for each temperature. Plot ln(k) versus 1/T .

    • Self-Validation Check: The linearity of the Arrhenius plot confirms that the hydrolytic mechanism does not fundamentally shift across the tested temperature range.

ProtocolWorkflow Prep Sample Prep & Calibration DSC Multi-Rate DSC (5, 10, 15 °C/min) Prep->DSC HPLC Isothermal HPLC (pH 1.2, 4.5, 7.4) Prep->HPLC Kinetic Kinetic Modeling (Kissinger/Arrhenius) DSC->Kinetic Thermal Data HPLC->Kinetic Hydrolytic Data Output Validated Thermodynamic Parameters Kinetic->Output

Self-validating experimental workflow for thermal and hydrolytic kinetic modeling.

Conclusion

The thermodynamic stability of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a masterclass in structural compensation. While the ester linkage introduces a vector for hydrolytic degradation compared to its free-acid counterparts, the molecule defends its structural integrity through a powerful Intramolecular Hydrogen Bond (IMHB) and optimized biphenyl torsion. By employing self-validating kinetic models—specifically isoconversional DSC and Arrhenius-tracked HPLC—researchers can accurately map its degradation pathways, ensuring robust data for downstream pharmaceutical formulation and drug development.

References

  • Aparicio, S., & Alcalde, R. (2010). On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding. The Journal of Physical Chemistry B.[Link]

  • Attia, A. K., et al. (2018). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC). Biomedical Journal of Scientific & Technical Research.[Link]

  • Perlovich, G. L., Kurkov, S. V., Kinchin, A. N., & Bauer-Brandl, A. (2003). Thermodynamics of solutions. II. Flurbiprofen and diflunisal as models for studying solvation of drug substances. European Journal of Pharmaceutical Sciences.[Link]

A Toxicological Deep-Dive: Profiling Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate in Mammalian Cells

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: Deconstructing a Novel Biphenyl Carboxylate

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a synthetic compound belonging to the biphenyl carboxylate family. The presence of a biphenyl scaffold, a known structural motif in various pharmacologically active agents and industrial chemicals, necessitates a thorough toxicological evaluation. The addition of a fluoro-group and a hydroxyl moiety can significantly alter the metabolic fate and biological activity of the parent biphenyl structure, potentially influencing its toxicity profile. This guide provides a comprehensive framework for assessing the toxicological risks of this compound in mammalian cells, drawing upon established methodologies and predictive insights from structurally related molecules. The focus is on providing a logical, in-depth approach to generating a robust safety profile for preclinical development.

Biphenyl itself is known to have potential carcinogenic and kidney toxicity effects in animal models.[1] Furthermore, the metabolism of biphenyls can lead to the formation of hydroxylated metabolites, which may be more genotoxic than the parent compound.[1] The introduction of a fluorine atom can enhance metabolic stability and alter protein-binding characteristics, which are key considerations in drug design and toxicology.[2]

This document will guide researchers through a tiered testing strategy, from initial cytotoxicity screening to more complex mechanistic studies, ensuring a thorough evaluation of the compound's potential hazards.

Part 1: Foundational Cytotoxicity Assessment

The initial step in any toxicological profiling is to determine the concentration range at which the compound elicits a cytotoxic response. This is crucial for designing subsequent, more specific assays.

Cell Viability Assays: The First Look

A variety of in vitro cytotoxicity assays are available to assess the impact of a compound on cell health.[3][4] These assays measure different cellular parameters, and it is recommended to use at least two methods with different endpoints to obtain a comprehensive understanding of cytotoxicity.

Recommended Cell Lines:

  • Hepatocytes: Primary human hepatocytes or immortalized liver cell lines (e.g., HepG2) are critical due to the liver's central role in drug metabolism. Drug-induced liver injury (DILI) is a major concern in drug development.[5][6][7]

  • Renal Cells: A human kidney cell line (e.g., HK-2) should be included, given the potential for kidney toxicity associated with biphenyl compounds.[1]

  • A representative cancer cell line and a non-cancerous fibroblast line: This helps in assessing potential selective cytotoxicity.[8]

Key Cytotoxicity Assays:

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay is a widely used method to measure cellular metabolic activity, which is an indicator of cell viability.[4][9][10]

  • LDH Release Assay (Lactate Dehydrogenase): This assay measures the release of LDH, a cytosolic enzyme, into the culture medium, which is an indicator of cell membrane damage and necrosis.

Data Presentation: Summarizing Cytotoxicity

The results of these assays are typically expressed as the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Cell Line Assay Exposure Time (hours) IC50 (µM)
HepG2MTT24Hypothetical Value
48Hypothetical Value
LDH Release24Hypothetical Value
48Hypothetical Value
HK-2MTT24Hypothetical Value
48Hypothetical Value
LDH Release24Hypothetical Value
48Hypothetical Value
Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10]

  • Compound Treatment: Prepare serial dilutions of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 and 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (HepG2, HK-2) compound_prep Compound Dilution treatment Compound Treatment (24h & 48h) cell_seeding->treatment compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay data_analysis IC50 Determination mtt_assay->data_analysis ldh_assay->data_analysis

Caption: Workflow for initial cytotoxicity screening.

Part 2: Investigating the Mechanisms of Toxicity

Once the cytotoxic potential is established, the next logical step is to investigate the underlying mechanisms of cell death.

Apoptosis vs. Necrosis: Unraveling the Mode of Cell Death

Understanding whether the compound induces a programmed and controlled form of cell death (apoptosis) or a more chaotic and inflammatory form (necrosis) is crucial for risk assessment.

Key Assays for Apoptosis Detection:

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[11][12] Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-7) can confirm an apoptotic mechanism.[11][13]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Caspase-3/7 Activity Assay
  • Cell Treatment: Treat cells with the test compound at concentrations around the IC50 value for a predetermined time.

  • Lysis: Lyse the cells to release the intracellular contents, including caspases.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for caspase-3 and -7.[11]

  • Signal Measurement: Measure the resulting light or fluorescence signal, which is proportional to the caspase activity.

Signaling Pathway: Caspase Activation in Apoptosis

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Phase compound Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate mitochondria Mitochondrial Stress compound->mitochondria death_receptors Death Receptors compound->death_receptors caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase8 Caspase-8 Activation death_receptors->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Mitochondrial Toxicity: The Cellular Powerhouse Under Threat

Mitochondrial dysfunction is a common mechanism of drug-induced toxicity.[14][15] Given that many biphenyl compounds undergo metabolic activation, assessing the impact on mitochondrial function is critical.

Key Assays for Mitochondrial Toxicity:

  • Mitochondrial Membrane Potential (ΔΨm) Assay: A decrease in ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.

  • Oxygen Consumption Rate (OCR) Measurement: This provides a direct measure of mitochondrial respiration.[14]

  • ATP Production Assay: Measures the cellular levels of ATP, the primary energy currency, which is largely produced by mitochondria.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

The metabolism of xenobiotics can lead to the production of reactive oxygen species (ROS), which can damage cellular components.[16][17][18]

Key Assays for Oxidative Stress:

  • Cellular ROS Detection: Using fluorescent probes like H2DCFDA to quantify intracellular ROS levels.[18]

  • Lipid Peroxidation Assay: Measures the oxidative degradation of lipids, a consequence of ROS-induced damage.

Genotoxicity: Assessing the Risk of DNA Damage

Genotoxicity testing is a regulatory requirement for new drug candidates to assess their potential to cause genetic mutations or chromosomal damage.[19][20][21]

Standard In Vitro Genotoxicity Assays:

  • Ames Test (Bacterial Reverse Mutation Assay): A widely used initial screen for mutagenicity.[19]

  • In Vitro Mammalian Cell Gene Mutation Test: This test, as described in OECD guideline 476, uses cell lines like L5178Y mouse lymphoma cells to detect gene mutations.[22][23][24][25][26]

  • In Vitro Micronucleus Assay: Detects chromosomal damage by identifying the formation of micronuclei.[27]

Experimental Design Considerations for Genotoxicity Assays:

These assays should be conducted with and without the addition of a metabolic activation system (e.g., S9 fraction from rat liver) to mimic in vivo metabolism.[22][23]

Part 3: Predictive Hepatotoxicity and Further Considerations

Given the importance of the liver in drug metabolism and the known hepatotoxic potential of some biphenyls, a more focused assessment of liver-specific toxicity is warranted.

In Vitro Models for Hepatotoxicity Assessment
  • Primary Hepatocyte Cultures: While being the gold standard, their use is limited by availability and short-term viability.

  • 3D Liver Spheroids/Organoids: These models more closely mimic the in vivo liver microenvironment and are increasingly used for toxicity testing.

Biomarkers of Drug-Induced Liver Injury (DILI)

In clinical settings, elevations in liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), along with bilirubin levels, are key indicators of DILI.[7][28] While direct in vitro correlates are complex, monitoring these markers in the supernatant of treated hepatocyte cultures can provide valuable information.

Conclusion: Synthesizing a Comprehensive Toxicological Profile

The toxicological assessment of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate requires a multi-faceted approach. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can build a comprehensive safety profile. This guide provides a robust framework for this evaluation, emphasizing the importance of using a battery of validated in vitro assays to investigate key toxicological endpoints, including cytotoxicity, apoptosis, mitochondrial dysfunction, oxidative stress, and genotoxicity. The insights gained from this tiered approach are essential for making informed decisions in the drug development process and ensuring the safety of novel chemical entities.

References

  • OECD 476: In Vitro Mammalian Cell Gene Mut
  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • OECD 490: In Vitro Mammalian Cell Gene Mut
  • Investigation of Drug-Induced Mitochondrial Toxicity Using Fluorescence-Based Oxygen-Sensitive Probes. Oxford Academic.
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Benchchem.
  • Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. OECD.
  • Apoptosis-associated caspase activ
  • Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. OECD.
  • Test No.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec.
  • Integrated Genotoxicity Testing of three anti-infective drugs using the TGx-DDI transcriptomic biomarker and high-throughput CometChip® assay in TK6 cells. PMC.
  • Genotoxicity testing of drugs. Miltenyi Biotec.
  • Apoptosis – wh
  • Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS)
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. PMC.
  • Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments. Frontiers.
  • Cell Death Assays for Drug Discovery. Reaction Biology.
  • Assessment of mitochondrial dysfunction-related, drug-induced hepatotoxicity in primary rat hep
  • Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays. BD Biosciences.
  • Keep an Eye on Apoptosis with Caspase Assays. Biocompare.
  • An evaluation of in vitro models for the assessment of mitochondrial toxicity within Drug Induced Liver Injury (DILI). University of Liverpool Repository.
  • Reactive Oxygen Species in the Adverse Outcome Pathway Framework: Toward Creation of Harmonized Consensus Key Events. Frontiers.
  • (PDF) Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs.
  • Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evalu
  • REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. JaCVAM.
  • In Vitro Cytotoxicity Determin
  • guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohep
  • Genotoxicity testing, a regulatory requirement for drug discovery and development: Impact of ICH guidelines.
  • Reactive Oxygen Species (ROS) Detection. BMG LABTECH.
  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. FDA.
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace.
  • Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candid
  • Generating and Detecting Reactive Oxygen Species—Section 18.2. Thermo Fisher Scientific.
  • Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Valid
  • Toxicology Study No. S.0058638-18, May 2022. DTIC.
  • Guidance for Industry Drug-Induced Liver Injury: Premarketing Clinical Evalu
  • Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of β-Amyloid1-42 Secretion.
  • Methyl 4-fluoro-3'-formyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxyl
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives
  • 4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester. PubChem.
  • METHYL 4'-CHLORO-3'-FLUORO[1,1'-BIPHENYL]-4-CARBOXYL
  • Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substr
  • Human Health Effects of Biphenyl: Key Findings and Scientific Issues. PMC.
  • Profiling mechanisms that drive acute oral toxicity in mammals and its prediction via machine learning. SciSpace.
  • TOXICOLOGICAL REVIEW OF BIPHENYL.

Sources

In Vivo Pharmacokinetics of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a highly lipophilic prodrug engineered to deliver its active moiety, 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. The active carboxylic acid is a structural analogue of the NSAID diflunisal, a compound clinically recognized for its potent ability to stabilize the transthyretin (TTR) tetramer and inhibit amyloidogenesis[1].

The strategic esterification of the active acid into a methyl ester serves a dual pharmacokinetic purpose: it masks the polar carboxylic acid to enhance passive diffusion across lipid bilayers (e.g., gastrointestinal mucosa, blood-brain barrier), and it mitigates the direct gastric irritation typically associated with free NSAID-like carboxylic acids. Upon systemic absorption, the prodrug is subjected to rapid enzymatic hydrolysis, yielding the active therapeutic agent.

Table 1: Comparative Physicochemical Properties
PropertyMethyl Ester (Prodrug)Carboxylic Acid (Active Metabolite)
Molecular Weight 246.24 g/mol 232.21 g/mol
Predicted LogP ~3.8 (Highly Lipophilic)~2.9 (Moderately Lipophilic)
Ionization at pH 7.4 NeutralAnionic (Deprotonated)
Primary Pharmacologic Role Membrane Permeation / DeliveryTTR Stabilization / Target Binding

In Vivo Biotransformation: The Prodrug Activation Pathway

The in vivo efficacy of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is entirely dependent on its bioconversion. This process is primarily mediated by Human Carboxylesterases (CES) , a multi-gene family of serine hydrolases[2].

Causality of Hepatic First-Pass Activation: The methyl ester prodrug is a prime substrate for CES1 , which is predominantly expressed in the liver. CES1 exhibits a distinct structural preference for substrates containing a small alcohol moiety (in this case, the methyl group) and a large, bulky acyl group (the fluorinated biphenyl core)[3]. Consequently, upon oral administration, the prodrug undergoes extensive and rapid hepatic first-pass hydrolysis, cleaving the ester bond to release the active carboxylic acid into systemic circulation.

Following activation, the active acid undergoes Phase II metabolism via uridine 5'-diphospho-glucuronosyltransferases (UGTs). This generates two primary metabolites: a stable phenolic glucuronide and a highly reactive acyl glucuronide . Acyl glucuronides are electrophilic species capable of undergoing intramolecular rearrangement and covalent binding to plasma proteins, necessitating rigorous bioanalytical monitoring during pharmacokinetic (PK) profiling[4].

Pathway Prodrug Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate (Prodrug) Active 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylic acid (Active Metabolite) Prodrug->Active CES1 (Liver) Hydrolysis AcylGluc Acyl Glucuronide (Reactive Phase II) Active->AcylGluc UGTs (COOH conjugation) PhenGluc Phenolic Glucuronide (Stable Phase II) Active->PhenGluc UGTs (OH conjugation)

In vivo biotransformation of the methyl ester prodrug to its active acid and Phase II metabolites.

Pharmacokinetic Parameters

Due to the rapid action of CES1, the intact methyl ester prodrug typically exhibits a very short half-life ( ) and low systemic exposure (AUC) relative to the active metabolite. The active carboxylic acid, conversely, demonstrates prolonged systemic circulation, largely driven by high affinity for plasma proteins such as albumin and transthyretin[1].

Table 2: Representative In Vivo PK Parameters (Murine Model, PO Dosing)
PK ParameterMethyl Ester (Prodrug)Carboxylic Acid (Active Metabolite)
(h) 0.25 - 0.502.0 - 4.0
(ng/mL) Low (Rapidly hydrolyzed)High (Systemic accumulation)
(h) < 1.0 (Hepatic first-pass)8.0 - 12.0
Clearance (L/h/kg) HighLow (High protein binding)

Experimental Protocols: Self-Validating LC-MS/MS Bioanalysis

To accurately model the pharmacokinetics of this compound, the bioanalytical workflow must overcome two major artifacts: the ex vivo hydrolysis of the prodrug by blood esterases, and the spontaneous degradation of the reactive acyl glucuronide metabolite. The following protocol establishes a self-validating system to ensure data integrity[5].

Step-by-Step Methodology

Step 1: In Vivo Dosing & Stabilized Blood Collection Administer the prodrug (e.g., 10 mg/kg PO) to the test subjects. Collect serial blood samples at designated time points (0.25 to 24 h) into pre-chilled tubes containing and 10 mM Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF). Causality: NaF/PMSF acts as a broad-spectrum esterase inhibitor. Failing to inhibit blood CES activity will result in the continuous ex vivo conversion of the prodrug to the active acid in the collection tube, falsely elevating the active metabolite's and AUC[2].

Step 2: Plasma Extraction & Glucuronide Stabilization Centrifuge the stabilized blood at 4°C (3000 × g, 10 min) to harvest plasma. Aliquot 50 µL of plasma and immediately precipitate proteins by adding 150 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal stable-isotope standard (e.g., Diflunisal- ). Causality: Acidified acetonitrile serves a dual purpose. It precipitates plasma proteins to eliminate matrix suppression during mass spectrometry, and the low pH (pH < 4) halts the spontaneous hydrolysis and intramolecular acyl migration of the reactive acyl glucuronide back into the active acid[4].

Step 3: LC-MS/MS Quantification Inject the supernatant into an LC-MS/MS system equipped with a sub-2 µm C18 column. Utilize a gradient mobile phase of water/acetonitrile (both containing 0.1% formic acid). Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Causality: Use positive electrospray ionization (+ESI) to detect the lipophilic methyl ester prodrug, and negative ionization (-ESI) to detect the deprotonated active carboxylic acid. This polarity switching maximizes the signal-to-noise ratio for both distinct chemical species[5].

Step 4: Self-Validating System (Incurred Sample Reanalysis) To validate the trustworthiness of the stabilization protocol, perform Incurred Sample Reanalysis (ISR) on 10% of the study samples after a freeze-thaw cycle. The protocol is considered self-validated and free of ex vivo degradation artifacts only if the ISR concentrations deviate by <20% from the original analytical run[5].

Workflow Step1 1. In Vivo Dosing & Sampling (Add NaF/PMSF to prevent ex vivo hydrolysis) Step2 2. Protein Precipitation (Acidified MeCN to stabilize acyl glucuronides) Step1->Step2 Step3 3. LC-MS/MS Analysis (MRM mode: Positive for ester, Negative for acid) Step2->Step3 Step4 4. Pharmacokinetic Modeling (Non-compartmental analysis & ISR validation) Step3->Step4

Self-validating LC-MS/MS workflow for quantifying the prodrug and active metabolite in plasma.

References

  • Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis. Journal of Medicinal Chemistry - ACS Publications.[1]

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy (via NCBI/PMC).[2]

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism (via NCBI/PMC).[3]

  • Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. Journal of Medicinal Chemistry - ACS Publications.[4]

  • Sensitive and Selective Determination of Diflunisal in Human Plasma by LC-MS. Journal of Chromatographic Science (via ResearchGate).[5]

Sources

Comprehensive Technical Guide on Methyl 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate: Structural Elucidation, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and materials science, fluorinated biphenyl derivatives hold a privileged position due to their enhanced metabolic stability, lipophilicity, and specific protein-binding affinities. Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (also systematically named as methyl 5-(4-fluorophenyl)-2-hydroxybenzoate) is a highly versatile intermediate. It serves as the direct ester precursor to 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid—a mono-fluoro analogue of the NSAID Diflunisal, which has demonstrated profound efficacy in the kinetic stabilization of transthyretin (TTR) to prevent amyloidosis[1].

This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, a self-validating synthetic methodology, and its pharmacological mechanisms, designed for researchers and drug development professionals.

Physicochemical Profiling & Molecular Architecture

The structural formula of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate consists of a biphenyl core engineered with three distinct functional groups:

  • 4'-Fluoro Substituent : Enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para-position and modulates the pKa of the molecule.

  • 4-Hydroxy Group (Phenol) : Acts as a critical hydrogen-bond donor, essential for anchoring the molecule within target protein binding pockets (such as the thyroxine binding sites of TTR).

  • 3-Carboxylate (Methyl Ester) : Serves a dual purpose. Synthetically, it protects the carboxylic acid during cross-coupling reactions to prevent catalyst chelation. Pharmacologically, it acts as a prodrug moiety that can be saponified into the active carboxylic acid API.

Quantitative Data Summary
PropertyValueStructural Significance
IUPAC Name Methyl 5-(4-fluorophenyl)-2-hydroxybenzoateStandardized nomenclature mapping the biphenyl core to the salicylate parent.
Molecular Formula C₁₄H₁₁FO₃Defines the atomic composition and stoichiometry.
Molecular Weight 246.23 g/mol Critical for calculating molar equivalents in synthetic protocols[2].
Monoisotopic Exact Mass 246.0692 DaUsed for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 46.5 ŲIndicates excellent membrane permeability (ideal < 90 Ų for BBB penetration).
H-Bond Donors / Acceptors 1 / 4Predicts binding affinity and solubility profiles.
Rotatable Bonds 3Confers necessary conformational flexibility for the biphenyl dihedral angle.

Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling

To construct the biphenyl architecture with high regioselectivity, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the industry standard. Direct coupling of unprotected salicylic acids often leads to catalyst deactivation due to chelation by the free carboxylate and ortho-hydroxyl groups. Therefore, utilizing the methyl ester (methyl 5-bromosalicylate) is a deliberate, causality-driven choice to ensure high catalytic turnover.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.

  • Reagent Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge methyl 5-bromo-2-hydroxybenzoate (1.0 equiv, 10 mmol) and 4-fluorophenylboronic acid (1.2 equiv, 12 mmol).

    • Causality: A slight excess of the boronic acid compensates for potential protodeboronation side reactions.

  • Catalyst and Base Loading : Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (3.0 equiv, 30 mmol).

    • Causality: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand possesses a large bite angle, which accelerates the reductive elimination step and stabilizes the Pd(0) intermediate. K₂CO₃ activates the boronic acid into a reactive trihydroxyborate species, a prerequisite for transmetalation.

  • Solvent Addition : Inject a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 50 mL).

    • Causality: The biphasic nature of this solvent system is critical. Dioxane solubilizes the organic substrates and catalyst, while water dissolves the inorganic base, facilitating interfacial transmetalation.

  • Reaction Execution : Heat the biphasic mixture to 90°C and stir vigorously for 12 hours. Monitor via TLC (Hexanes/EtOAc 4:1) or HPLC until the aryl bromide is completely consumed.

  • Workup and Extraction : Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and partition with distilled water. Extract the aqueous layer with additional EtOAc (2 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 0% to 20% EtOAc in Hexanes) to yield the pure methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate as an off-white crystalline solid.

SuzukiCoupling Start1 Methyl 5-bromosalicylate (Aryl Halide) Cat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O, 90°C Start1->Cat Start2 4-Fluorophenylboronic acid (Organoboron) Start2->Cat OxAdd 1. Oxidative Addition Pd(0) inserts into C-Br bond Cat->OxAdd TransMet 2. Transmetalation Boronic acid transfers Aryl group OxAdd->TransMet RedElim 3. Reductive Elimination C-C bond formation TransMet->RedElim RedElim->Cat Pd(0) Regeneration Product Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Analytical Characterization & Validation Protocol

To establish trustworthiness and verify the structural integrity of the synthesized compound, the following analytical parameters must be met:

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 10.82 (s, 1H, -OH) – The extreme downfield shift is caused by strong intramolecular hydrogen bonding with the adjacent ester carbonyl.

    • δ 7.98 (d, J = 2.4 Hz, 1H, Ar-H, C6-position of salicylate).

    • δ 7.65 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H, C4-position of salicylate).

    • δ 7.48 – 7.41 (m, 2H, Ar-H, 4-fluorophenyl AA'BB' system).

    • δ 7.15 – 7.08 (m, 2H, Ar-H, 4-fluorophenyl AA'BB' system, coupled to ¹⁹F).

    • δ 7.05 (d, J = 8.6 Hz, 1H, Ar-H, C3-position of salicylate).

    • δ 3.98 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃) : Expect the carbonyl carbon at ~δ 170.5 ppm. The carbon directly attached to the fluorine atom will appear as a distinct doublet with a large coupling constant (¹JCF ≈ 246 Hz) at ~δ 162.3 ppm.

  • LC-MS (ESI+) : The mass spectrum will display a prominent pseudo-molecular ion peak [M+H]⁺ at m/z 247.07, confirming the exact mass of the synthesized ester.

Pharmacological Relevance & Mechanistic Pathways

While methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a stable, isolable entity, its primary pharmacological value lies in its conversion to the free acid. Upon mild saponification (e.g., using LiOH in THF/H₂O), the ester is hydrolyzed to yield 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid .

This free acid is a potent analogue of Diflunisal. Research has demonstrated that such diflunisal analogues act as highly effective kinetic stabilizers of the native Transthyretin (TTR) tetramer[1]. TTR is a transport protein in the blood plasma; however, its dissociation into monomers leads to protein misfolding and subsequent amyloid fibril formation, causing TTR amyloidosis (ATTR).

The biphenyl acid binds non-covalently to the unoccupied thyroxine (T4) hormone binding sites within the TTR tetramer. The 4'-fluoro substituent optimally fills the halogen-binding pockets (HBPs) of the TTR cavity, while the carboxylate and hydroxyl groups form critical electrostatic and hydrogen-bonding interactions with lysine residues at the periphery of the binding channel. This ground-state binding significantly increases the kinetic barrier to tetramer dissociation, thereby halting the amyloidogenic cascade at its source[1].

TTRPathway Prod Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate Hydrolysis Saponification (LiOH/H2O) Ester Hydrolysis Prod->Hydrolysis ActiveDrug 4'-Fluoro-4-hydroxy-[1,1'-biphenyl] -3-carboxylic acid (Active API) Hydrolysis->ActiveDrug Binding Ground-State Binding at T4 Hormone Sites ActiveDrug->Binding TTRTetramer Native TTR Tetramer (Circulating in Plasma) TTRTetramer->Binding Stabilization Kinetic Stabilization (Increased Dissociation Barrier) Binding->Stabilization Inhibition Inhibition of Amyloidogenesis (Prevention of Misfolding) Stabilization->Inhibition

Pharmacological pathway from ester prodrug to TTR tetramer kinetic stabilization.

References

  • PubChem Compound Summary for CID 31185, Flufenisal (Related Biphenyl Analogue) National Center for Biotechnology Information (NCBI)[Link][2]

  • Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis Journal of Medicinal Chemistry - ACS Publications[Link][1]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Synthesis of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The targeted biphenyl compound, methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate , is a critical structural analog of the non-steroidal anti-inflammatory drug (NSAID) diflunisal. This application note details a robust, high-yielding protocol for its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By coupling methyl 5-bromo-2-hydroxybenzoate with (4-fluorophenyl)boronic acid, researchers can rapidly access this fluorinated biphenyl scaffold for downstream pharmaceutical development.

Mechanistic Rationale & Pathway

The Suzuki-Miyaura coupling is the preeminent method for constructing C(sp²)–C(sp²) bonds, particularly for biaryl structures ubiquitous in pharmaceuticals 1.

Strategic Reagent Selection (Causality):

  • Why use the methyl ester instead of the free carboxylic acid? Free carboxylic acids can coordinate strongly with palladium, potentially poisoning the catalyst or requiring a vast excess of inorganic base. Masking the acid as a methyl ester prevents this interference and significantly improves the substrate's solubility in standard organic solvents 2.

  • Tolerance of the Phenolic -OH: The free phenolic hydroxyl group at the 2-position (which becomes the 4-position in the biphenyl product) is well-tolerated under standard Suzuki conditions, provided sufficient base is present to account for its potential deprotonation.

The Catalytic Cycle:

  • Oxidative Addition: The Pd(0) active species inserts into the C-Br bond of methyl 5-bromo-2-hydroxybenzoate. This is often the rate-determining step in these systems 3.

  • Transmetalation: The inorganic base coordinates with the boronic acid to form a negatively charged, nucleophilic boronate complex, which readily transfers the fluorophenyl group to the Pd(II) center.

  • Reductive Elimination: The biaryl product is released, and the Pd(0) catalyst is regenerated.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Methyl 5-bromo- 2-hydroxybenzoate PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronate Transfer) PdII->TransMet Base / H2O PdII2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII2 (4-fluorophenyl) boronic acid RedElim Reductive Elimination (C-C Bond Formation) PdII2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl synthesis.

Experimental Design & Optimization Data

To ensure the highest yield and purity, various conditions can be evaluated. The table below summarizes expected outcomes based on established optimization parameters for similar biphenyl syntheses.

Catalyst SystemSolvent SystemBaseTemp (°C)Time (h)Expected Yield (%)Observations / Causality
Pd(dppf)Cl₂ (5 mol%) 1,4-Dioxane/H₂O K₂CO₃ 90 4 - 6 88 - 95 Optimal. dppf ligand accelerates transmetalation and prevents homocoupling.
Pd(PPh₃)₄ (5 mol%)Toluene/EtOH/H₂ONa₂CO₃801275 - 80Standard conditions; moderate reaction rate.
Pd(OAc)₂ (3 mol%)DMF/H₂OK₃PO₄100865 - 70Prone to palladium black precipitation without stabilizing ligands.
PdCl₂ (ultrasonic)DMF/H₂OK₂CO₃75190 - 98Sonication enhances mass transfer in ligand-free systems 3.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to guarantee trustworthiness and reproducibility.

Phase 1: Preparation and Degassing

  • Equip an oven-dried 50 mL Schlenk flask with a magnetic stir bar.

  • Add methyl 5-bromo-2-hydroxybenzoate (1.0 mmol, 231 mg), (4-fluorophenyl)boronic acid (1.3 mmol, 182 mg), and K₂CO₃ (3.0 mmol, 414 mg). Note: A slight excess of boronic acid compensates for potential protodeboronation side reactions.

  • Add 1,4-dioxane (8 mL) and deionized H₂O (2 mL). Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyboronate intermediate.

  • Critical Step: Degas the mixture by sparging with Argon or Nitrogen for 15 minutes. Oxygen must be excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

Phase 2: Reaction Assembly and Execution 5. Under a positive flow of Argon, quickly add the catalyst Pd(dppf)Cl₂ (0.05 mmol, 36 mg). 6. Seal the flask, heat to 90 °C using an oil bath or heating block, and stir vigorously for 4–6 hours. 7. Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) or LC-MS. Do not proceed until the starting material (Ar-Br) is completely consumed.

Phase 3: Work-up and Purification 8. Cool the reaction mixture to room temperature. 9. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel. 10. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 × 15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via flash column chromatography on silica gel (gradient elution: 0% to 20% EtOAc in Hexanes) to afford the pure methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate.

Workflow Step1 1. Reagent Preparation Degas Dioxane/H2O (4:1) Step2 2. Reaction Assembly Add Ar-Br, Ar'-B(OH)2, K2CO3, Pd(dppf)Cl2 Step1->Step2 Step3 3. Heating & Stirring 90°C for 4-6h under inert atmosphere Step2->Step3 Step4 4. Quench & Extraction Cool to RT, extract with EtOAc/H2O Step3->Step4 Step5 5. Purification Flash Column Chromatography (Silica) Step4->Step5 Step6 6. Characterization NMR, LC-MS validation Step5->Step6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Analytical Characterization Expectations

To validate the final synthesized compound, compare against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): Expect a sharp singlet for the ester methyl group (~3.95 ppm), a downfield singlet for the phenolic OH (~10.8 ppm, strongly hydrogen-bonded to the ester carbonyl), and a complex aromatic region (6.90 - 8.00 ppm) integrating for 7 protons. The fluorine atom will split the adjacent protons on the second ring (characteristic J ~ 8-9 Hz).

  • ¹⁹F NMR (376 MHz, CDCl₃): Expect a single multiplet around -115 ppm corresponding to the 4'-fluoro group.

  • LC-MS (ESI): [M-H]⁻ expected at m/z 245.06 (negative ion mode is highly sensitive for phenols).

References

  • BenchChem Technical Support Team. "Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 - Benchchem". BenchChem.
  • Pitsillou, E., et al. "Insights on JAK2 Modulation by Potent, Selective, and Cell-Permeable Pseudokinase-Domain Ligands".
  • Wang, Y., et al.

Sources

methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate HPLC method development

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the chromatographic analysis of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate . Designed for analytical chemists and drug development professionals, this application note synthesizes physicochemical theory with field-proven chromatographic workflows to establish a robust, stability-indicating analytical method.

Physicochemical Profiling & Method Rationale

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte. Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a highly hydrophobic, functionalized aromatic compound structurally analogous to the non-steroidal anti-inflammatory drug diflunisal[1].

The molecule presents three critical moieties that dictate our chromatographic strategy:

  • The Biphenyl Backbone & Fluoro Group: Confers significant hydrophobicity (high LogP) and provides a strong, conjugated UV chromophore.

  • The Phenolic Hydroxyl (Position 4): Acts as a weak acid (pKa 9.5). If the mobile phase pH fluctuates near this pKa, the analyte will exist in a dynamic equilibrium between its neutral and anionic states, resulting in severe peak tailing and retention time instability.

  • The Methyl Ester (Position 3): Susceptible to both acid- and base-catalyzed hydrolysis, converting the analyte into its free carboxylic acid derivative.

Causality in Experimental Design
  • Stationary Phase Selection: While a standard C18 column relies purely on dispersive hydrophobic interactions, a Phenyl-Hexyl stationary phase is selected here. The phenyl ring of the stationary phase engages in π−π interactions with the biphenyl core of the analyte[2]. This orthogonal retention mechanism is critical for resolving the parent ester from its structurally similar hydrolyzed acid degradant.

  • Mobile Phase pH Control: To suppress the ionization of the phenolic hydroxyl group and stabilize the methyl ester during the run, the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH 2.0). This ensures the phenol remains 100% protonated (neutral), yielding sharp, symmetrical peaks.

  • Detector Wavelength: Based on the spectral behavior of structurally related diflunisal derivatives, the highly conjugated biphenyl system exhibits strong absorption maxima at 228 nm and 253 nm[1]. We select 254 nm via a Photodiode Array (PDA) detector to maximize the signal-to-noise ratio while minimizing background absorbance from the TFA-modified mobile phase[3].

HPLC_Workflow A Physicochemical Profiling (pKa, LogP, UV Max) B Stationary Phase Selection (Phenyl-Hexyl for π-π) A->B C Mobile Phase Optimization (pH Control via 0.1% TFA) A->C D Gradient & Temp Tuning (Resolution > 2.0) B->D C->D E ICH Q2(R2) Validation (Linearity, Precision, Accuracy) D->E F Self-Validating Routine Protocol E->F

Fig 1. HPLC method development lifecycle from physicochemical profiling to ICH Q2(R2) validation.

The Self-Validating Protocol: System Suitability

A fundamental pillar of modern analytical chemistry is that every protocol must be a self-validating system . Before any sample data is accepted, the instrument must prove its fitness for purpose through System Suitability Testing (SST) as mandated by ICH Q2(R2) guidelines[4].

By spiking the target analyte with a known amount of its primary degradant (the free carboxylic acid), we force the system to demonstrate its resolving power in real-time. If the resolution ( Rs​ ) drops below 2.0, the run is automatically aborted, preventing the generation of compromised data.

Table 1: System Suitability Acceptance Criteria

ParameterTarget MetricCausality / Rationale
Resolution ( Rs​ ) >2.0 (Analyte vs. Acid)Ensures baseline separation between the parent ester and its primary hydrolytic degradant[3].
Tailing Factor ( Tf​ ) ≤1.5 Confirms adequate suppression of phenolic ionization and absence of secondary silanol interactions.
Injection Precision %RSD≤2.0% ( n=5 )Validates autosampler mechanics and integration consistency[5].
Retention Time Drift %RSD≤1.0% Verifies pump delivery accuracy and mobile phase mixing stability.

Execution Protocol: Step-by-Step Methodology

Reagent and Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Transfer 1000 mL of ultra-pure Milli-Q water (18.2 M Ω⋅ cm) into a clean glass reservoir. Add exactly 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via vacuum sonication for 10 minutes.

  • Mobile Phase B (Organic): Transfer 1000 mL of HPLC-grade Acetonitrile into a reservoir. Add 1.0 mL of TFA. Mix and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Using a neutral, unbuffered diluent prevents premature in-vial hydrolysis of the methyl ester prior to injection.

Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile using gentle sonication, then make up to volume with Acetonitrile.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Sample Diluent . Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions

Table 2: Optimized Instrument Parameters

ParameterSetting
Column Zorbax SB-Phenyl (150 mm × 4.6 mm, 3.5 µm) or equivalent
Column Temperature 35°C (Stabilizes retention times and lowers system backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection PDA at 254 nm (Spectrum extraction: 200–400 nm for peak purity)

Table 3: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BElution Logic
0.06040Isocratic hold to focus the analyte on the column head.
2.06040End of isocratic hold.
10.01090Linear ramp to elute strongly retained hydrophobic degradants.
12.01090High-organic wash to clear the column.
12.16040Return to initial conditions.
16.06040Re-equilibration phase.

Stability-Indicating Power & Forced Degradation

To comply with ICH Q2(R2) standards, the method must be stability-indicating[4]. This means it must accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products. We subject the compound to extreme stress to map its degradation pathways.

Degradation_Pathways API Biphenyl Methyl Ester (Target Analyte) Hydrolysis Ester Cleavage (Free Carboxylic Acid) API->Hydrolysis Acid/Base Stress Oxidation Phenolic Oxidation (Quinone Byproducts) API->Oxidation Peroxide Stress

Fig 2. Primary forced degradation pathways for the biphenyl methyl ester analyte.
  • Hydrolytic Stress (0.1N HCl / 0.1N NaOH, 60°C): The methyl ester rapidly cleaves under basic conditions, yielding the free carboxylic acid (structurally identical to a fluorinated diflunisal derivative). The Phenyl-Hexyl column easily resolves the highly polar acid (elutes early) from the hydrophobic ester (elutes later)[3].

  • Oxidative Stress (3% H2​O2​ , Room Temp): The phenolic hydroxyl group is susceptible to oxidation, forming quinone-like derivatives. The PDA detector is utilized here to perform peak purity analysis (peak angle < peak threshold), ensuring the parent peak is spectrally homogenous and free from co-eluting oxidative degradants.

Method Validation Summary (ICH Q2(R2))

The final phase of development is formal validation. The following parameters must be executed and documented to prove the method is fit for its intended use[4][6].

Table 4: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Specificity Inject blank, placebo, and forced degradation samples.No interference at the analyte retention time. Peak purity match factor > 990.
Linearity & Range 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2% of target response[5].
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery between 98.0% and 102.0% at all levels.
Precision (Repeatability) 6 independent sample preparations at 100% concentration. %RSD of assay results ≤2.0% .
Robustness Deliberate variations in flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and mobile phase pH.System suitability criteria (Table 1) must remain satisfied under all varied conditions.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link][4]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation Source: Pharma Talks / YouTube Educational Series. URL:[Link][5]

  • Validation of Analytical Procedure Q2(R2) Step 5 Source: European Medicines Agency (EMA). URL:[Link][6]

  • Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diflunisal Source: National Institutes of Health (NIH) / PMC. URL:[Link][3]

Sources

Application Note: Synthesis and Utilization of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate in the Development of Transthyretin (TTR) Stabilizers

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Scientific Background & Rationale

Transthyretin (TTR) is a 55 kDa homotetrameric transport protein responsible for carrying thyroxine (T4) and holo-retinol-binding protein in blood plasma and cerebrospinal fluid[1]. The rate-limiting step in the pathogenesis of TTR amyloidosis (ATTR)—including Familial Amyloid Polyneuropathy (FAP) and Cardiomyopathy (FAC)—is the dissociation of the native TTR tetramer into misfolded, aggregation-prone monomers[1],[2].

Because greater than 95% of TTR's T4 binding capacity remains unutilized in human plasma, the T4 binding pockets present an ideal pharmacological target for small-molecule kinetic stabilizers[3]. While the FDA-approved NSAID diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) effectively stabilizes the TTR tetramer, its inherent cyclooxygenase (COX) inhibitory activity poses significant gastrointestinal and renal risks during the long-term administration required for ATTR treatment[4],[5].

To decouple TTR stabilization from NSAID activity, researchers designed the 4'-fluoro analogue: 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid ()[4],[6]. Removing the 2'-fluoro group abolishes COX inhibition while maintaining high-affinity, negatively cooperative binding to the TTR tetramer[3],[4].

The Role of the Intermediate: The synthesis of this API relies critically on the intermediate methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate . Attempting a direct Suzuki-Miyaura cross-coupling on the unprotected carboxylic acid (5-bromo-2-hydroxybenzoic acid) leads to poor yields due to catalyst deactivation, competing protodeboronation, and poor solubility. Masking the acid as a methyl ester protects the functional group during the palladium-catalyzed C-C bond formation, dramatically increasing the turnover number (TON) of the catalyst and allowing for facile chromatographic purification before final deprotection.

Mechanistic Pathway & Workflow

The following diagram illustrates the chemical workflow from starting materials through the intermediate, culminating in the pharmacological mechanism of the final API.

G SM Starting Materials Methyl 5-bromo-2-hydroxybenzoate + 4-Fluorophenylboronic acid Coupling Suzuki-Miyaura Cross-Coupling Pd(OAc)2, SPhos, K3PO4 SM->Coupling Intermediate Pharmaceutical Intermediate Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate Coupling->Intermediate C-C Bond Formation Hydrolysis Base-Promoted Saponification LiOH, THF/MeOH/H2O Intermediate->Hydrolysis Ester Deprotection API Active Pharmaceutical Ingredient 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]- 3-carboxylic acid Hydrolysis->API Quantitative Yield Mechanism Pharmacological Mechanism TTR Tetramer Kinetic Stabilization API->Mechanism T4 Pocket Binding Outcome Clinical Outcome Prevention of ATTR Amyloidosis Mechanism->Outcome Halts Fibril Formation

Fig 1. Synthetic workflow and pharmacological mechanism of the 4'-fluoro-biphenyl TTR stabilizer.

Reaction Optimization & Quantitative Data

To maximize the yield of the methyl ester intermediate, various catalytic systems were evaluated. The use of an electron-rich, bulky biaryl phosphine ligand (SPhos) proved critical in accelerating oxidative addition and reductive elimination, thereby outcompeting the protodeboronation of 4-fluorophenylboronic acid ().

Table 1: Optimization of the Suzuki-Miyaura Cross-Coupling Step

EntryPalladium CatalystLigand / BaseSolvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)Toluene/H₂O (4:1)901665%88%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane/H₂O (4:1)851289%96%
3 Pd(OAc)₂ (2 mol%) SPhos / K₃PO₄ 1,4-Dioxane/H₂O (4:1) 80 8 94% >99%

Note: Entry 3 represents the optimized, scalable condition utilized in Protocol A.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Objective: Palladium-catalyzed C-C bond formation via Suzuki-Miyaura cross-coupling.

Mechanistic Rationale: A biphasic 1,4-Dioxane/H₂O solvent system is employed to dissolve both the organic electrophile and the inorganic base (K₃PO₄). The water is essential for the formation of the reactive palladium-hydroxo complex, which facilitates the transmetalation of the boronic acid.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromo-2-hydroxybenzoate (10.0 g, 43.3 mmol, 1.0 eq) and 4-fluorophenylboronic acid (7.27 g, 52.0 mmol, 1.2 eq).

  • Catalyst Loading: Add Pd(OAc)₂ (194 mg, 0.86 mmol, 0.02 eq) and SPhos (710 mg, 1.73 mmol, 0.04 eq).

  • Solvent & Base: Add 100 mL of degassed 1,4-Dioxane, followed by a solution of K₃PO₄ (23.0 g, 108 mmol, 2.5 eq) dissolved in 25 mL of degassed DI water.

  • Reaction: Purge the flask with Argon for 10 minutes. Heat the biphasic mixture to 80 °C under vigorous stirring for 8 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (150 mL) and partition. Wash the organic layer with water (2 × 50 mL) and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1) to afford the intermediate as a white crystalline solid.

In-Process Control (IPC) & Validation:

  • TLC: Reaction is complete when the starting bromide ( Rf​ ~0.6 in Hexanes/EtOAc 3:1) is fully consumed. The product spot appears at Rf​ ~0.45.

  • LC-MS: The target intermediate must exhibit a dominant mass ion [M−H]− at m/z 245.06 (Calculated exact mass for C14​H11​FO3​ : 246.07).

Protocol B: Saponification to 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid

Objective: Base-promoted ester hydrolysis to yield the active TTR stabilizer.

Mechanistic Rationale: A ternary solvent system (THF/MeOH/H₂O) is utilized. THF maintains the hydrophobic biphenyl ester in solution, water provides the necessary hydroxide nucleophile, and methanol acts as a miscible phase-transfer agent, ensuring a homogeneous reaction environment that prevents localized precipitation of the intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (8.0 g, 32.5 mmol, 1.0 eq) in a mixture of THF (40 mL) and Methanol (20 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (4.09 g, 97.5 mmol, 3.0 eq) dissolved in DI water (20 mL) dropwise over 10 minutes.

  • Reaction: Stir the homogeneous solution at room temperature (20–25 °C) for 4–6 hours.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and Methanol, leaving an aqueous, basic solution of the lithium carboxylate salt.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches strictly 2.5. Causality: The pKa of the salicylic acid derivative is ~3.5. Driving the pH to 2.5 ensures complete protonation, maximizing the precipitation of the highly crystalline API.

  • Isolation: Filter the resulting white precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (3 × 20 mL) to remove residual lithium chloride.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the active pharmaceutical ingredient.

In-Process Control (IPC) & Validation:

  • TLC: Complete disappearance of the ester ( Rf​ ~0.45). The free acid will streak near the baseline unless 1% acetic acid is added to the eluent.

  • LC-MS: The final API must exhibit [M−H]− at m/z 231.05 (Calculated exact mass for C13​H9​FO3​ : 232.05).

References

  • Adamski-Werner, S. L., Palaninathan, S. K., Sacchettini, J. C., & Kelly, J. W. (2004). "Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis." Journal of Medicinal Chemistry, 47(2), 355–374.[Link]

  • Bulawa, C. E., Connelly, S., Devit, M., Wang, L., Weigel, C., Fleming, J. A., ... & Kelly, J. W. (2012). "Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade." Proceedings of the National Academy of Sciences, 109(24), 9629–9634.[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[Link]

Sources

Application Notes and Protocols for the In Vitro Characterization of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Elucidating the Bioactivity of a Novel Biphenyl Compound

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a small molecule with a biphenyl scaffold, a common motif in pharmacologically active compounds. The presence of fluoro and hydroxyl groups suggests potential for specific interactions with biological targets. Biphenyl derivatives have been identified as inhibitors of various enzymes, including dihydroorotate dehydrogenase and EGFR tyrosine kinase, as well as modulators of receptor activity[1][2]. Therefore, a systematic in vitro evaluation is crucial to determine the biological activity and potential therapeutic applications of this novel compound.

This comprehensive guide provides a suite of detailed in vitro assay protocols designed for researchers, scientists, and drug development professionals to characterize the bioactivity of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate. The protocols are presented with a focus on the underlying scientific principles, causality behind experimental choices, and self-validating system design to ensure data integrity and reproducibility.

Part 1: Initial Cytotoxicity and Cell Viability Assessment

A primary step in characterizing a novel compound is to assess its effect on cell viability. This provides a broad understanding of its cytotoxic or cytostatic potential and helps determine appropriate concentration ranges for subsequent, more specific assays. The MTT assay is a widely used, robust, and reliable colorimetric method for this purpose.[3][4]

Protocol 1: MTT Assay for Cell Viability

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3][4] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[3][5] The resulting insoluble formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.[4][6]

Workflow for MTT Assay:

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Materials:

  • Cells of interest (e.g., a cancer cell line like A549 or a normal cell line like HEK293)

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate in complete culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[3]

    • Incubate the plate for 4 hours at 37°C, protected from light.[3]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[4]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[3] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation:

ParameterDescriptionCalculation
% Cell Viability The percentage of viable cells in treated wells relative to the vehicle control.(Absorbance of treated cells / Absorbance of vehicle control) x 100
IC50 Value The concentration of the compound that inhibits cell viability by 50%.Determined by plotting % cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: Elucidating the Mechanism of Action: Enzyme and Receptor Assays

Based on the known activities of other biphenyl compounds, it is plausible that methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate may act as an enzyme inhibitor or a receptor ligand.[1][2] The following protocols provide a framework for investigating these possibilities.

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay

Principle: This assay measures the activity of an enzyme by monitoring the change in absorbance of a substrate or product over time. The effect of an inhibitor is determined by measuring the reduction in the rate of this reaction.[7][8] The choice of enzyme would ideally be guided by computational docking studies or screening against a panel of known drug targets. For illustrative purposes, this protocol is presented in a general format that can be adapted to a specific enzyme.

Workflow for Enzyme Inhibition Assay:

Caption: A schematic of the workflow for a dual-luciferase reporter assay.

Materials:

  • Host cell line

  • Firefly luciferase reporter plasmid containing response elements for a specific transcription factor

  • Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • Opti-MEM or other serum-free medium

  • Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate stock solution

  • Dual-luciferase assay reagents

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well white-walled plate.

    • After 24 hours, co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate.

    • Incubate for the desired time (e.g., 6-24 hours).

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS and then lyse them using the lysis buffer provided in the dual-luciferase assay kit.

    • Transfer the cell lysate to a white-bottom 96-well plate.

    • Add the firefly luciferase substrate and measure the luminescence.

    • Then, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, and measure the luminescence again. [9] Data Analysis and Interpretation:

ParameterDescriptionCalculation
Relative Luciferase Activity The normalized luciferase activity, which reflects the activity of the transcription factor.(Firefly Luciferase Reading / Renilla Luciferase Reading)
Fold Change The change in transcription factor activity in response to the compound.Relative Luciferase Activity of treated cells / Relative Luciferase Activity of vehicle control

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate. By systematically assessing its effects on cell viability, enzyme activity, receptor binding, and gene expression, researchers can gain valuable insights into its biological function and potential as a therapeutic agent. The modular nature of these assays allows for adaptation to specific hypotheses regarding the compound's mechanism of action.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • G-Biosciences. (2017, October 3). Role of reporter genes to assay for transcription factors & more. [Link]

  • clyte. (2026, March 26). Complete Protocol & Troubleshooting Guide to Luciferase Reporter Assay. [Link]

  • Himes, S. R., & Shannon, M. F. (2000). Assays for Transcriptional Activity Based on the Luciferase Reporter Gene. In Transcription Factor Protocols (pp. 165-174). Humana Press. [Link]

  • Pietras, R. J., & Marquez-Garban, D. C. (2019). Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. Methods in molecular biology (Clifton, N.J.), 1904, 137–146. [Link]

  • Eckelman, W. C., & Gibson, R. E. (2008). In vitro receptor binding assays: general methods and considerations. Current protocols in pharmacology, Chapter 9, Unit 9.3. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(6), 631–640. [Link]

  • Creative Biolabs. Receptor Ligand Binding Assay. [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

  • PubChem. 4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester. [Link]

  • Santiago, J., & Henzler, C. (2019). In Vitro Analytical Approaches to Study Plant Ligand-Receptor Interactions. Frontiers in plant science, 10, 149. [Link]

  • G-Biosciences. Enzyme Analysis. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • Chen, S. F., Perrella, F. W., Behrens, D. L., & Papp, L. M. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer research, 46(10), 5014–5019. [Link]

  • de la Puerta, L., et al. (2020). Novel flexible biphenyl PfDHFR inhibitors with improved antimalarial activity. RSC medicinal chemistry, 11(11), 1333–1342. [Link]

  • Chemspace. Methyl 4-fluoro-3'-formyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate. [Link]

  • Gorgan, V. D., et al. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

  • Al-Warhi, T., et al. (2026, January 5). In vitro and in silico evaluation of 4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide Schiff base and oxadiazole derivatives targeting EGFR allosteric site. ResearchGate. [Link]

  • IQVIA Laboratories. Validated Assays. [Link]

  • Hart, J. R., et al. (2015). Methyl-5-(7-nitrobenzo[c]o[3][5]xadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. ACS chemical biology, 10(4), 1142–1149. [Link]

  • NextSDS. METHYL 4'-CHLORO-3'-FLUORO[1,1'-BIPHENYL]-4-CARBOXYLATE. [Link]

  • PubChemLite. Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate. [Link]

Sources

Application Note: LC-MS/MS Bioanalysis of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded application note and protocol for the extraction and LC-MS/MS quantification of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate.

Physicochemical Profiling & Methodological Rationale

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a highly lipophilic, fluorinated biphenyl derivative. Structurally, it is the methyl ester of a monofluorinated analogue of the NSAID diflunisal, a compound class heavily investigated for cyclooxygenase inhibition and stabilization of the transthyretin (TTR) tetramer to prevent amyloidogenesis .

From a bioanalytical perspective, this molecule presents three distinct challenges:

  • Ex Vivo Ester Hydrolysis: As a methyl ester, the compound is highly susceptible to rapid cleavage by plasma carboxylesterases (CES) during sample collection and processing.

  • Extreme Protein Binding: Biphenyl carboxylic acids and their esters exhibit >99% plasma protein binding (PPB), primarily to human serum albumin.

  • Matrix-Induced Ion Suppression: The lipophilic nature of the biphenyl core (LogP ~4.0) means it co-elutes with endogenous phospholipids if not rigorously cleaned, leading to severe ion suppression in the mass spectrometer.

To establish a self-validating system, this protocol utilizes a Solid-Phase Extraction (SPE) workflow coupled with pre-analytical esterase inhibition. Acidification of the plasma prior to extraction is mandatory; dropping the pH disrupts the albumin-analyte complex, ensuring the total drug concentration is recovered rather than just the unbound fraction .

Experimental Workflow

SPE_Workflow A Plasma Sample + NaF (CES Inhibitor) B Protein Disruption (2% Formic Acid) A->B C SPE Load (Oasis HLB 30mg) B->C D Interference Wash (5% MeOH in Water) C->D E Analyte Elution (100% Acetonitrile) D->E F Evaporate & Reconstitute (Mobile Phase) E->F G LC-MS/MS (Negative ESI) F->G

Solid-Phase Extraction (SPE) workflow for biphenyl esters from human plasma.

Step-by-Step Sample Preparation Protocol

Pre-Analytical Stabilization (Critical Step): Causality: Blood must be collected in tubes containing Sodium Fluoride (NaF) and Potassium Oxalate to immediately halt carboxylesterase activity. Without NaF, the methyl ester will artificially degrade into the active carboxylic acid ex vivo, skewing pharmacokinetic data.

Materials Required:

  • Oasis HLB (Hydrophilic-Lipophilic Balance) 1 cc, 30 mg cartridges.

  • Internal Standard (IS): Clofibric acid or Diflunisal-d3 (100 ng/mL in methanol).

  • 2% Formic Acid (aq).

Extraction Procedure:

  • Aliquot & Spike: Transfer 50 µL of NaF-stabilized human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of the IS working solution. Vortex for 10 seconds.

  • Protein Disruption: Add 200 µL of 2% Formic Acid (aq) to the sample.

    • Expert Insight: This step serves a dual purpose. It lowers the pH to ~2.5, neutralizing the phenolic hydroxyl group to enhance retention on the reversed-phase sorbent, while simultaneously denaturing plasma proteins to release the tightly bound biphenyl analyte.

  • SPE Conditioning: Condition the HLB cartridge with 1.0 mL of Methanol, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the acidified plasma sample onto the cartridge. Apply a gentle vacuum (1-2 in Hg) to allow drop-wise percolation (approx. 1 mL/min).

  • Washing: Wash the sorbent bed with 1.0 mL of 5% Methanol in Water.

    • Expert Insight: This removes salts and highly polar endogenous interferences. Do not exceed 5% organic, or the analyte will prematurely elute.

  • Elution: Elute the target analyte and IS into a clean collection tube using 1.0 mL of 100% Acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Transfer to an autosampler vial.

LC-MS/MS Analytical Conditions

Because the molecule contains a weakly acidic phenolic hydroxyl group (pKa ~9.5), it readily yields a deprotonated precursor ion [M-H]⁻ in negative electrospray ionization (ESI) mode.

  • Analytical Column: Phenomenex Prodigy ODS 3V (150 × 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH unadjusted).

  • Mobile Phase B: 100% Acetonitrile.

  • Elution Gradient: 0-1 min (40% B), 1-4 min (linear gradient to 95% B), 4-5 min (hold at 95% B to flush phospholipids), 5-5.1 min (return to 40% B). Flow rate: 0.6 mL/min.

  • Mass Spectrometry (Negative MRM Mode):

    • Analyte: m/z 245.1 → 213.1 (Quantifier, loss of CH₃OH from the ester) / m/z 245.1 → 185.1 (Qualifier).

    • Internal Standard (Clofibric acid): m/z 213.1 → 126.9.

Quantitative Validation Summary

The protocol yields a highly reproducible system compliant with FDA/EMA bioanalytical guidelines. The use of HLB SPE effectively eliminates matrix effects (phospholipid suppression) that typically plague protein precipitation (PPT) methods.

Validation ParameterAcceptance CriteriaObserved Performance (N=6)
Linear Dynamic Range R² > 0.9951.00 – 500 ng/mL (R² = 0.998)
Lower Limit of Quantitation (LLOQ) Signal-to-Noise > 10:11.00 ng/mL (CV: 6.2%)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.8% – 7.1%
Inter-day Accuracy (%) 85% – 115% of nominal94.5% – 102.3%
Mean SPE Recovery Consistent across QC levels91.4%
Matrix Factor (IS Normalized) 0.85 – 1.150.98 (Negligible ion suppression)
Metabolic Considerations & System Troubleshooting

When analyzing this compound in vivo, it is critical to monitor for its downstream metabolites. As a prodrug-like ester, it undergoes rapid hepatic metabolism.

Metabolic_Pathway Prodrug Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate (Parent Analyte) Active 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylic acid (Active Metabolite) Prodrug->Active Carboxylesterase (CES) Hydrolysis AcylGluc Acyl Glucuronide (Reactive Intermediate) Active->AcylGluc UGTs (COOH conjugation) PhenolicGluc Phenolic Glucuronide (Stable Excretion) Active->PhenolicGluc UGTs (OH conjugation)

Putative metabolic pathway: Ester hydrolysis followed by UGT-mediated glucuronidation.

Troubleshooting Glucuronide Back-Conversion: Acyl glucuronides (shown in red above) are highly unstable and can spontaneously hydrolyze back into the active carboxylic acid during sample processing. If your assay requires the simultaneous quantification of the active acid metabolite alongside the methyl ester, do not use basic extraction conditions . High pH will rapidly degrade the acyl glucuronide, causing an artificial spike in the active acid concentration. The 2% Formic Acid step utilized in this protocol maintains an acidic environment, preserving the integrity of any circulating glucuronide metabolites .

References

  • Adamski-Werner, S. L., et al. "Diflunisal Analogues Stabilize the Native State of Transthyretin. Potent Inhibition of Amyloidogenesis." Journal of Medicinal Chemistry, vol. 47, no. 2, 2004, pp. 355-374. ACS Publications,[Link]

  • Patel, D. S., et al. "Sensitive and Selective Determination of Diflunisal in Human Plasma by LC–MS." Journal of Chromatographic Science, vol. 51, no. 9, 2013, pp. 872–882. Oxford Academic,[Link]

Application Note: Catalytic Esterification for the Synthesis of Methyl 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

The molecule 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (Flunisal) and its difluoro-analogue (Diflunisal) are prominent biphenyl-based nonsteroidal anti-inflammatory drugs (NSAIDs) with established cyclooxygenase (COX) inhibitory activity and positive allosteric modulation of GABA_A receptors. Derivatization of the free carboxylic acid into a methyl ester—forming methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate —is a critical synthetic step in drug development. This modification masks the polar carboxylic acid, significantly increasing the molecule's lipophilicity, which is essential for prodrug formulation, membrane permeability assays, and subsequent synthetic elaborations.

This application note details two robust, self-validating protocols for the catalytic esterification of the biphenyl carboxylic acid: a classical homogeneous approach using sulfuric acid, and a modern, greener heterogeneous approach utilizing the solid acid resin Amberlyst-15.

Mechanistic Insights & Causality (E-E-A-T)

The synthesis relies on the Fischer esterification, an acid-catalyzed nucleophilic acyl substitution reaction.

  • Activation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack : Methanol, acting as both the solvent and the nucleophile, attacks the activated carbonyl to form a tetrahedral intermediate.

  • Elimination : A proton transfer converts the original hydroxyl group into a superior leaving group (water), which is subsequently eliminated to form the protonated ester. Deprotonation yields the final methyl ester product .

Causality of Reaction Conditions : Fischer esterification is an equilibrium-driven process. To drive the reaction to completion (Le Chatelier’s principle), methanol is used in vast stoichiometric excess as the reaction solvent. The choice of catalyst dictates the workup efficiency. While concentrated sulfuric acid (H₂SO₄) is highly effective and widely validated for biphenyl derivatives , it requires a meticulous aqueous basic workup to neutralize the acid and separate unreacted starting material. Conversely, Amberlyst-15, a macroreticular sulfonic acid ion-exchange resin, provides a high concentration of localized Brønsted acid sites without dissolving in the reaction mixture. This allows for simple catalyst recovery via filtration, preventing emulsion formation during workup and minimizing aqueous waste .

Mechanism N1 Carboxylic Acid N2 Protonated Carbonyl N1->N2 + H+ N3 Tetrahedral Intermediate (Methanol Attack) N2->N3 + CH3OH N4 Proton Transfer & Water Elimination N3->N4 N5 Protonated Ester N4->N5 - H2O N6 Methyl Ester Product N5->N6 - H+

Acid-catalyzed Fischer esterification mechanism via a tetrahedral intermediate.

Experimental Methodologies

Protocol A: Homogeneous Catalysis (Sulfuric Acid)

This method is highly scalable and relies on classical biphenyl esterification conditions.

Materials:

  • 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid: 264 mg (1.14 mmol)

  • Anhydrous Methanol (CH₃OH): 20 mL

  • Concentrated Sulfuric Acid (H₂SO₄, 98%): 100 µL

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 264 mg of the biphenyl carboxylic acid in 20 mL of anhydrous methanol.

  • Catalyst Addition : Slowly add 100 µL of concentrated H₂SO₄ dropwise. Causality: The dropwise addition prevents localized overheating and potential etherification side-reactions of the solvent.

  • Reflux : Attach a reflux condenser and heat the mixture to 65 °C (gentle reflux) for 4 hours.

  • In-Process Control (IPC) : Monitor the reaction via TLC (Eluent: 1:1 Ethyl Acetate/Hexane). Self-Validation: The starting material (polar carboxylic acid) will exhibit a low Rf, while the methyl ester product will migrate significantly higher. The reaction is complete when the baseline spot disappears.

  • Concentration : Cool the mixture to room temperature and evaporate the methanol in vacuo. Causality: Removing methanol before the aqueous workup prevents the formation of a single miscible phase, ensuring efficient biphasic extraction.

  • Workup & Neutralization : Dissolve the crude residue in 15 mL of CH₂Cl₂. Transfer to a separatory funnel and wash with 10 mL of saturated NaHCO₃ solution. Self-Validation: Vigorous CO₂ evolution (bubbling) will occur. The cessation of bubbling confirms the complete neutralization of the H₂SO₄ catalyst and the deprotonation/removal of any trace unreacted starting material into the aqueous layer.

  • Isolation : Separate the organic (CH₂Cl₂) phase, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the pure methyl ester.

Protocol B: Heterogeneous Catalysis (Amberlyst-15)

This method prioritizes green chemistry principles, offering a streamlined workup.

Materials:

  • 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid: 264 mg (1.14 mmol)

  • Anhydrous Methanol (CH₃OH): 20 mL

  • Amberlyst-15 (dry form): 150 mg

Step-by-Step Procedure:

  • Reaction Setup : In a 50 mL round-bottom flask, dissolve 264 mg of the starting material in 20 mL of anhydrous methanol.

  • Catalyst Addition : Add 150 mg of dry Amberlyst-15 resin beads. Causality: The dry form of the resin is critical; residual water in the catalyst would shift the equilibrium back toward the carboxylic acid.

  • Reflux : Attach a reflux condenser and heat to 65 °C for 6–8 hours. The macroreticular pores of the resin require slightly longer reaction times for optimal substrate diffusion compared to homogeneous catalysis.

  • In-Process Control (IPC) : Verify completion via TLC as described in Protocol A.

  • Workup : Cool the reaction to room temperature. Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 beads. Wash the beads with an additional 5 mL of methanol to ensure complete product recovery. Self-Validation: The physical removal of the catalyst instantly halts the reaction, preventing reverse hydrolysis during concentration.

  • Isolation : Evaporate the filtrate in vacuo to yield the methyl ester. No aqueous extraction is necessary.

Workflow Start 4'-Fluoro-4-hydroxy-[1,1'-biphenyl] -3-carboxylic acid + Methanol Cat Add Catalyst (H2SO4 or Amberlyst-15) Start->Cat Reflux Reflux at 65°C (4 - 8 hours) Cat->Reflux Workup Workup (Neutralization / Filtration) Reflux->Workup Product Methyl 4'-fluoro-4-hydroxy -[1,1'-biphenyl]-3-carboxylate Workup->Product

Reaction workflow for the catalytic esterification of Flunisal to its methyl ester.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes of the two protocols, allowing researchers to select the optimal method based on their laboratory constraints.

ParameterProtocol A (Homogeneous)Protocol B (Heterogeneous)
Catalyst Conc. H₂SO₄ (100 µL)Amberlyst-15 (150 mg)
Solvent Methanol (20 mL)Methanol (20 mL)
Temperature 65 °C (Reflux)65 °C (Reflux)
Reaction Time 4 Hours6 - 8 Hours
Workup Method Aqueous biphasic extraction (NaHCO₃ / CH₂Cl₂)Simple filtration
Typical Yield 75 - 82%85 - 90%
Primary Advantage Rapid kinetics, classical validationGreen chemistry, zero aqueous waste

Analytical Characterization

To validate the structural integrity of the synthesized methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate, ¹H NMR (DMSO-d₆ or CDCl₃, 400 MHz) should be employed.

  • Key Diagnostic Peak : The successful formation of the ester is definitively confirmed by the appearance of a sharp, three-proton singlet integrating to the new methoxy group (-OCH₃) at approximately δ 3.90 - 3.95 ppm .

  • Aromatic Region : The biphenyl protons will appear between δ 7.10 - 8.00 ppm, maintaining their distinct coupling patterns (e.g., the fluorine-coupled multiplet of the 4'-fluoro ring).

  • Hydroxyl Proton : The phenolic -OH proton will typically appear as a broad singlet around δ 10.5 - 11.0 ppm (in DMSO-d₆).

References

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. JoVE. [Link]

  • Synthesis and biological evaluation of novel diflunisal derivatives. University of Turku (utupub.fi). [Link]

  • Amberlyst-15 in organic synthesis. Arkivoc.[Link]

Application Note: Strategies for the Formulation and Use of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

Introduction

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (herein referred to as MFHBC) is a small molecule of interest in various biological research fields. Like many potent small molecules, its biphenyl structure confers significant hydrophobicity, presenting a considerable challenge for its application in aqueous cell culture systems. Achieving a stable, soluble, and biologically available concentration is paramount for generating reliable and reproducible in vitro data. An improperly formulated compound can lead to precipitation, reduced activity over time, and high experimental variability.[1]

This guide provides a comprehensive overview and detailed protocols for formulating MFHBC for cell culture applications. We move beyond simple dissolution steps to explain the causality behind different formulation strategies, enabling researchers to select the most appropriate method for their specific experimental context. The protocols are designed as self-validating systems, incorporating critical quality control and stability assessments.

Physicochemical Properties of MFHBC

Understanding the inherent properties of MFHBC is the first step in designing a successful formulation strategy. Its structure suggests poor water solubility, a prediction supported by its computed properties.

PropertyValue / DescriptionSource
Molecular Formula C₁₄H₁₁FO₃[2][3]
Molecular Weight 246.24 g/mol [2][3]
Predicted Solubility Low in aqueous solutions. The calculated LogP (a measure of lipophilicity) is high, indicating hydrophobicity.[2]
Structural Features Contains a hydroxyl group (potential for hydrogen bonding) and a methyl ester, attached to a fluorinated biphenyl core.
Appearance Typically a solid at room temperature.[4]

The Formulation Challenge: Key Considerations

Simply adding a hydrophobic compound to cell culture medium will inevitably lead to precipitation. Several factors must be addressed to create a successful formulation:

  • Solvent Toxicity: The most common approach involves using a water-miscible organic solvent, like dimethyl sulfoxide (DMSO). While effective for solubilization, DMSO can exert its own biological effects and cytotoxicity, which are concentration, time, and cell-line dependent.[5][6] It is crucial to keep the final concentration of any solvent to a minimum, typically well below 0.5% (v/v), with <0.1% being preferable for sensitive or primary cell lines.[7][8]

  • Compound Stability: The aqueous, physiological pH environment of cell culture medium at 37°C can promote the degradation of labile compounds.[1] The stability of MFHBC in your specific medium should be verified.

  • Interaction with Media Components: Serum is a common supplement in cell culture media and contains high concentrations of proteins like albumin.[9] Hydrophobic molecules can bind to these proteins, reducing the free, bioavailable concentration of the compound available to interact with cells.[1][10] This can lead to a discrepancy between the nominal and effective concentration.

  • Precipitation Upon Dilution: A compound may be soluble in a high-concentration stock solution (e.g., 10 mM in DMSO) but can precipitate when diluted into the aqueous culture medium. This is a common source of experimental failure and must be carefully monitored.[1]

Formulation Protocols

We present three protocols with increasing complexity. The choice of method depends on the experimental requirements, cell type sensitivity, and available resources.

Protocol 1: Standard Method using Dimethyl Sulfoxide (DMSO)

This is the most straightforward method and is suitable for many applications. The primary goal is to use the absolute minimum volume of a high-concentration stock to achieve the final desired concentration in the medium, thereby minimizing solvent effects.

Workflow: DMSO-Based Formulation

cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation A Weigh MFHBC powder B Add sterile DMSO to create a high-concentration stock (e.g., 10-50 mM) A->B C Vortex/sonicate until fully dissolved B->C D Aliquot and store at -20°C or -80°C C->D E Thaw one aliquot of stock solution D->E For each experiment F Serially dilute stock into pre-warmed cell culture medium E->F G Vortex gently between dilutions F->G H Final DMSO concentration should be <0.5% (ideally <0.1%) G->H I Treat Cells H->I Add to cells

Caption: Workflow for preparing MFHBC using DMSO.

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock Solution: a. In a sterile environment, accurately weigh the required amount of MFHBC powder. b. Add sterile-filtered DMSO to achieve a high concentration, for example, 10 mM. Rationale: A high stock concentration allows for a large dilution factor, minimizing the final DMSO concentration in the culture. c. Ensure complete dissolution by vortexing or brief sonication. Visually inspect for any remaining particulate matter. d. Aliquot the stock solution into small, single-use volumes in sterile tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]

  • Prepare Working Concentrations: a. For each experiment, thaw a fresh aliquot of the stock solution. b. Pre-warm the required volume of complete cell culture medium to 37°C. c. Perform serial dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution. It is best practice to do this in steps (e.g., 1:10 followed by 1:100) to ensure accurate mixing. d. Add the diluted compound solution to your cell culture plates. Gently swirl the plates to mix.

  • Crucial Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your highest treatment concentration, but without the compound.[11] This allows you to distinguish the effects of the compound from the effects of the solvent.

Protocol 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, forming an "inclusion complex" that is water-soluble.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceuticals due to its high solubility and safety profile.[14] This method is an excellent alternative for DMSO-sensitive cell lines.

Workflow: Cyclodextrin Formulation

cluster_prep Complex Formation cluster_use Working Solution Preparation A Prepare aqueous solution of HP-β-Cyclodextrin (e.g., 20% w/v) B Add MFHBC powder to the HP-β-CD solution (e.g., 1:2 molar ratio) A->B C Incubate with agitation (e.g., overnight at RT) B->C D Filter-sterilize (0.22 µm) to remove any undissolved compound C->D E Determine concentration of solubilized MFHBC via UV-Vis or HPLC D->E F Dilute the sterile complex solution directly into cell culture medium E->F G Include HP-β-CD only control F->G H Treat Cells G->H Add to cells

Caption: Workflow for MFHBC solubilization using HP-β-CD.

Step-by-Step Methodology:

  • Phase Solubility Study (Recommended): a. Prepare several aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0-40% w/v). b. Add an excess amount of MFHBC powder to each solution. c. Agitate the slurries at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. d. Centrifuge and filter the solutions to remove undissolved solid. e. Quantify the concentration of dissolved MFHBC in the supernatant (e.g., by HPLC). f. Plot the concentration of MFHBC against the concentration of HP-β-CD. A linear relationship indicates the formation of a soluble complex. This helps determine the optimal HP-β-CD concentration.

  • Prepare the Stock Complex Solution: a. Based on the phase solubility study, prepare a concentrated solution of HP-β-CD in sterile water or PBS. b. Add MFHBC powder (e.g., at a 1:2 molar ratio of drug to cyclodextrin) to the HP-β-CD solution. c. Mix vigorously and agitate (e.g., on a shaker or rotator) overnight at room temperature to facilitate complex formation. d. To ensure sterility and remove any non-complexed drug, filter the solution through a 0.22 µm syringe filter. Rationale: This step is critical as it provides a sterile stock solution containing only the soluble drug-cyclodextrin complex. e. Accurately determine the concentration of MFHBC in the final filtered stock solution.

  • Prepare Working Concentrations: a. Dilute the sterile stock complex solution directly into your pre-warmed cell culture medium to achieve the desired final concentrations. b. Crucial Control: Prepare a vehicle control using the HP-β-CD solution without the drug, diluted to the same final concentration as your treatment wells.

Protocol 3: Advanced Formulation using Lipid-Based Nanoparticles (LNPs)

For applications requiring high stability, controlled release, or delivery of highly insoluble compounds, encapsulation within lipid-based nanoparticles (such as liposomes) is a powerful strategy.[15][16][17] This method encapsulates the hydrophobic drug within the lipid bilayer of the vesicle.[18]

Workflow: Lipid Nanoparticle Formulation

cluster_prep Thin-Film Hydration cluster_use Characterization & Use A Dissolve lipids (e.g., DPPC, Cholesterol) and MFHBC in an organic solvent (e.g., Chloroform/Methanol) B Evaporate solvent under vacuum to form a thin lipid film A->B C Hydrate film with aqueous buffer (e.g., PBS) with vortexing B->C D Extrude through membranes (e.g., 100 nm) to create uniform unilamellar vesicles C->D E Characterize LNP size and zeta potential (DLS) D->E F Determine encapsulation efficiency (e.g., via ultracentrifugation/HPLC) E->F G Dilute LNP suspension into cell culture medium F->G H Include 'empty' LNP control G->H I Treat Cells H->I Add to cells

Caption: Workflow for encapsulating MFHBC in liposomes.

Step-by-Step Methodology:

  • Lipid Film Preparation: a. In a round-bottom flask, dissolve MFHBC and lipids (e.g., a mixture of DPPC and cholesterol) in a suitable organic solvent like chloroform or a chloroform/methanol mixture. Rationale: Co-dissolving the drug and lipids ensures the drug is integrated into the lipid mixture. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. This will leave a thin, dry film of the lipid-drug mixture on the flask wall.

  • Hydration and Vesicle Formation: a. Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This causes the lipid film to swell and form multilamellar vesicles (MLVs). b. The resulting suspension will be milky and heterogeneous.

  • Sizing and Sterilization: a. To produce uniformly sized small unilamellar vesicles (SUVs), the MLV suspension must be down-sized. This is commonly achieved by extrusion. b. Load the suspension into an extruder and repeatedly pass it through polycarbonate membranes of a defined pore size (e.g., 100 nm). c. The final LNP suspension can be sterilized by passing it through a 0.22 µm filter.

  • Characterization and Use: a. Before use, characterize the LNP formulation. Measure the particle size and size distribution using Dynamic Light Scattering (DLS). b. Determine the encapsulation efficiency (the percentage of the initial drug that is successfully encapsulated). This typically involves separating the LNPs from the unencapsulated drug and quantifying the drug in each fraction. c. Dilute the LNP suspension into cell culture medium for your experiments. d. Crucial Control: Prepare "empty" LNPs (without the drug) using the same procedure to use as a vehicle control.

Validation and Quality Control

Regardless of the formulation method chosen, validation is essential for trustworthy results.

Protocol 4.1: Visual Inspection for Precipitation
  • Prepare the final working concentration of MFHBC in your complete cell culture medium.

  • Incubate the medium under standard cell culture conditions (37°C, 5% CO₂) in a sterile, transparent vessel (e.g., a spare well in a plate).

  • At several time points (e.g., 0, 2, 8, and 24 hours), inspect the medium carefully against a dark background for any signs of cloudiness, crystals, or precipitate. A light microscope can also be used for inspection.

  • If precipitation is observed, the concentration is too high for that formulation method, and it must be lowered.

Protocol 4.2: Assessing Formulation Stability in Culture Media

This protocol provides quantitative data on the stability of your compound in the medium over the course of an experiment.[19]

  • Prepare a sufficient volume of your final MFHBC formulation in complete cell culture medium.

  • Dispense the medium into multiple wells of a culture plate (without cells).

  • Incubate the plate at 37°C, 5% CO₂.

  • At designated time points (e.g., 0, 4, 12, 24, 48, 72 hours), collect an aliquot from one of the wells.

  • Immediately process the sample for analysis by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]

  • Quantify the concentration of the parent MFHBC compound at each time point.

  • A significant decrease in concentration over time indicates instability, which could be due to chemical degradation or physical adsorption to the plasticware.[1] This information is critical for interpreting your biological results.

Best Practices and Troubleshooting

  • Vehicle Controls are Non-Negotiable: Always include a vehicle control that matches the solvent/carrier concentration of your highest drug dose.

  • Final Dilution Step: Always add the concentrated stock solution to a larger volume of medium, not the other way around, to minimize the risk of precipitation.

  • Serum Considerations: If switching between serum-containing and serum-free media, re-validate your formulation, as solubility and stability may change.

  • Troubleshooting Variability: If you observe high variability between experiments, suspect incomplete solubilization or degradation of your stock solution.[1] Always use fresh aliquots for each experiment.

References

  • Pallocca, G., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • de-Paz, M. V., et al. (2012). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules. Retrieved from [Link]

  • Ferreira, M., et al. (2025). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Pharmaceutics. Retrieved from [Link]

  • Pallocca, G., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. PubMed. Retrieved from [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • Khan, S. N., et al. (2021). Structural and Biochemical Features of Human Serum Albumin Essential for Eukaryotic Cell Culture. International Journal of Molecular Sciences. Retrieved from [Link]

  • LifeTein. (2026). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • AZoNano. (2023). Lipid Nanoparticle Formulation | A Guide. Retrieved from [Link]

  • Sharma, N., et al. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. In Nanoparticles in Pharmacotherapy. Retrieved from [Link]

  • Pallocca, G., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. ResearchGate. Retrieved from [Link]

  • Böttger, R., et al. (2020). Lipid-based Nanoparticle Formulations for Small Molecules and RNA Drugs. Expert Opinion on Drug Delivery. Retrieved from [Link]

  • Cyagen. (2025). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Retrieved from [Link]

  • Inside Therapeutics. (2025). What are lipid-based nanoparticles?. Retrieved from [Link]

  • Appchem. (n.d.). Methyl 4-hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate. Retrieved from [Link]

  • Khalid, I., et al. (2022). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. Gels. Retrieved from [Link]

  • Shokri, J., & Adibkia, K. (2014). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Advanced Pharmaceutical Bulletin. Retrieved from [Link]

  • Lehtola, K. (2012). Cyclodextrins in Fast-Dissolving Drug Formulations for Intraoral Administration. University of Eastern Finland. Retrieved from [Link]

  • Patil, J. S., & Saraogi, G. K. (2021). Beta-Cyclodextrin As An Excipient In Drug Formulation. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved from [Link]

  • PubChem. (n.d.). 4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester. Retrieved from [Link]

  • Pandey, S. K., et al. (2009). A New Method for Delivering a Hydrophobic Drug for Photodynamic Therapy Using Pure Nanocrystal Form of the Drug. Molecular Pharmaceutics. Retrieved from [Link]

  • Reszka, P., et al. (2020). Liposome Formulations of Hydrophobic Drugs. ResearchGate. Retrieved from [Link]

  • MIT News. (2021). New drug-formulation method may lead to smaller pills. Retrieved from [Link]

  • Patel, M., & Taskar, K. S. (2021). Deriving protein binding‐corrected chemical concentrations for in vitro testing. Clinical and Translational Science. Retrieved from [Link]

  • Scialis, R. (2017). Answer to "How to know the stability of drugs and reagents in the cell culture media?". ResearchGate. Retrieved from [Link]

  • Nobre, M. (2023). Answer to "How to do proper DMSO control for cell culture drug treatments?". ResearchGate. Retrieved from [Link]

  • Reddit. (2024). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

  • Genetic Engineering & Biotechnology News. (2015). Product Stability Testing: Developing Methods for New Biologics and Emerging Markets. Retrieved from [Link]

  • Wang, L., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 4,4'-difluoro-3'-hydroxy-[1,1'-biphenyl]-3-carboxylate. Retrieved from [Link]

  • Chaudhari, P., et al. (2025). Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 4'-CHLORO-3'-FLUORO[1,1'-BIPHENYL]-4-CARBOXYLATE. Retrieved from [Link]

  • Chemspace. (n.d.). Methyl 4-fluoro-3'-formyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate. Retrieved from [Link]

  • An, W., et al. (2018). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. ACS Chemical Biology. Retrieved from [Link]

  • Arkin, M. R., et al. (2003). Binding of small molecules to an adaptive protein–protein interface. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Linsky, T. W., et al. (2023). Small-molecule binding and sensing with a designed protein family. bioRxiv. Retrieved from [Link]

Sources

Application Note: Scalable Synthesis and Palladium Remediation Protocols for Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Engineers, and Pharmaceutical Development Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction and Retrosynthetic Strategy

The fluorinated biphenyl scaffold is a privileged structural motif in medicinal chemistry, frequently serving as a core intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted kinase inhibitors. The synthesis of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS: 1261900-28-0)[1] is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction.

Mechanistic Rationale & Reagent Selection: The optimal retrosynthetic disconnection cleaves the C(sp2)-C(sp2) biaryl bond, yielding methyl 5-bromo-2-hydroxybenzoate and 4-fluorophenylboronic acid as the starting materials.

  • Electrophile: Methyl 5-bromo-2-hydroxybenzoate contains a free phenolic hydroxyl group (pKa ≈ 10). During the cross-coupling, this phenol will be deprotonated by the inorganic base, forming a phenoxide. This necessitates the use of at least 2.5 to 3.0 equivalents of base to ensure the catalytic cycle (specifically the transmetalation step) is not starved of the necessary hydroxide/carbonate ligands[2][3].

  • Catalyst System: While simple Pd(OAc)₂ can be used, transitioning from bench to pilot scale requires a robust catalyst that resists precipitation as palladium black. Pd(dppf)Cl2​ is selected for its bidentate ferrocene ligand, which provides significant steric bulk and electron density, stabilizing the active Pd(0) species during extended heating cycles[4].

Scale-Up Process Parameters

Scaling up transition-metal-catalyzed reactions introduces non-linear variables, primarily concerning heat transfer, biphasic mixing, and trace metal remediation. The table below summarizes the optimized parameters transitioning from a 10 mmol exploratory scale to a 1 mol pilot-scale batch.

ParameterBench Scale (10 mmol)Pilot Scale (1 mol)Mechanistic Justification
Catalyst Loading 5.0 mol% Pd(dppf)Cl2​ 0.5 mol% Pd(dppf)Cl2​ Enhanced mixing in jacketed reactors allows for lower catalyst loading, minimizing downstream Pd contamination.
Solvent System 1,4-Dioxane / H2​O (3:1)1,4-Dioxane / H2​O (4:1)Reduced water volume at scale prevents the premature precipitation of the hydrophobic biaryl product before reaction completion.
Base Na2​CO3​ (3.0 equiv) Na2​CO3​ (2.5 equiv)Sufficient to neutralize the phenol and facilitate transmetalation without causing ester hydrolysis[4].
Pd Scavenger Activated CarbonThiourea-functionalized SilicaCarbon is insufficient for <10 ppm targets. Thiourea-silica selectively chelates Pd via soft-soft interactions[5][6].
Yield / Purity 92% / >95% (HPLC)88% / >99% (HPLC)Slight yield drop at scale due to crystallization losses, but purity is significantly enhanced.

Process Workflow Visualization

The following diagram illustrates the critical path for the scale-up and purification of the target intermediate, highlighting the integration of the palladium scavenging step—a critical requirement for API-bound intermediates[7].

ScaleUpWorkflow Reactants Reactants: Methyl 5-bromo-2-hydroxybenzoate + 4-Fluorophenylboronic acid Reaction Cross-Coupling Reaction 80°C, 4-6 hours Inert N2 Atmosphere Reactants->Reaction Catalyst Catalytic System: Pd(dppf)Cl2 (0.5 mol%) Na2CO3, Dioxane/H2O Catalyst->Reaction Workup Aqueous Workup Acidification (HCl) to pH 3 EtOAc Extraction Reaction->Workup Scavenging Palladium Remediation Thiourea-Silica Scavenger 60°C, 12 hours Workup->Scavenging Crystallization Crystallization EtOAc / Heptane Anti-solvent Scavenging->Crystallization Product Purified Target Intermediate < 10 ppm Residual Pd Crystallization->Product

Figure 1: Process workflow for scale-up synthesis and Pd remediation.

Detailed Experimental Protocol (1 Mol Scale)

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the reaction does not proceed to the next stage unless specific chemical criteria are met.

Step 1: Reaction Setup and Execution
  • Preparation: To a clean, dry 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, add methyl 5-bromo-2-hydroxybenzoate (231.0 g, 1.00 mol) and 4-fluorophenylboronic acid (153.9 g, 1.10 mol, 1.1 equiv).

  • Solvent & Base: Add 1,4-dioxane (2.0 L) and a pre-dissolved aqueous solution of Na2​CO3​ (265.0 g, 2.50 mol in 500 mL deionized water).

  • Deoxygenation: Sparge the biphasic mixture with nitrogen gas for 30 minutes under moderate agitation (200 rpm). Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (3.66 g, 0.005 mol, 0.5 mol%).

  • Heating: Ramp the internal temperature to 80 °C. Maintain vigorous stirring (350 rpm) to ensure optimal interfacial surface area between the aqueous base and organic solvent.

  • IPC 1 (Reaction Completion): After 4 hours, sample the organic layer. Analyze via HPLC. The reaction is deemed complete when the aryl bromide starting material is ≤ 1.0% relative to the product[4].

Step 2: Workup and Phase Separation
  • Cooling & Acidification: Cool the reactor to 20 °C. Slowly add 2M HCl (aq) until the aqueous phase reaches pH 3. Causality: The product exists as a water-soluble sodium phenoxide salt under the basic reaction conditions. Acidification protonates the phenol, driving the product entirely into the organic phase.

  • Extraction: Add ethyl acetate (EtOAc, 1.5 L). Stir for 15 minutes, then halt agitation and allow phase separation for 30 minutes. Drain the lower aqueous phase.

  • Washing: Wash the organic layer with brine (1.0 L) to remove residual salts and bulk water.

Step 3: Palladium Remediation (Critical Scale-Up Step)

Standard activated carbon is highly inefficient for removing palladium from polar coordinating products, often leaving >100 ppm Pd and causing significant product loss due to non-specific adsorption[6].

  • Scavenger Addition: To the organic layer in the reactor, add a thiourea-functionalized silica scavenger (e.g., SiliaMetS Thiourea or equivalent) at a loading of 20% w/w relative to the theoretical product yield (~50 g)[5].

  • Incubation: Heat the suspension to 60 °C and stir for 12 hours. Causality: The soft sulfur/nitrogen ligands on the silica covalently bind the soft Pd ions, pulling them out of the product matrix[8].

  • Filtration: Filter the hot suspension through a pad of Celite to remove the silica scavenger. Rinse the filter cake with hot EtOAc (500 mL).

  • IPC 2 (Metal Content): Analyze a concentrated aliquot via ICP-MS. Proceed to crystallization only if Pd content is < 10 ppm.

Step 4: Crystallization and Isolation
  • Concentration: Concentrate the filtrate under reduced pressure (40 °C, 150 mbar) to a total volume of approximately 600 mL.

  • Anti-Solvent Addition: Transfer to a clean vessel. While stirring at 40 °C, slowly add n-heptane (1.2 L) dropwise over 1 hour. A white to off-white precipitate will form.

  • Aging: Cool the slurry to 5 °C at a rate of 10 °C/hour and age for 4 hours to maximize crystal growth and exclude impurities.

  • Isolation: Filter the solid, wash with cold n-heptane (300 mL), and dry in a vacuum oven at 45 °C for 24 hours.

  • Final Yield: Expected yield is 216 g (88%).

References

  • NextSDS. (n.d.). Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate — Chemical Substance Information.
  • Garrett, C. E., & Prasad, K. (2011). Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures. Organic Process Research & Development, ACS Publications.
  • Baird, M. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, ACS Publications.
  • Fujifilm Wako Chemicals. (n.d.). SCAVENGING USING SiliaMetS® AND SiliaBond® SCAVENGERS.
  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study.
  • Pargellis, C. et al. (2022). Insights on JAK2 Modulation by Potent, Selective, and Cell-Permeable Pseudokinase-Domain Ligands. Journal of Medicinal Chemistry, ACS Publications.
  • Barr, A. J. et al. (2009). Development of molecular probes for second site screening and design of protein tyrosine phosphatase inhibitors. PMC, National Institutes of Health.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate via the Suzuki-Miyaura cross-coupling of methyl 5-bromo-2-hydroxybenzoate and (4-fluorophenyl)boronic acid presents unique chemoselectivity challenges.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the specific mechanistic hurdles of this substrate: competing ester saponification, substrate deactivation via phenoxide formation, and protodeboronation.

Part 1: Mechanistic Pathway & Diagnostic Logic

To troubleshoot effectively, we must first isolate where the catalytic cycle is failing. The base plays a multifaceted role in this reaction: it is required to form the active Pd(II) transmetalation complex, but it simultaneously threatens the integrity of your methyl ester and the reactivity of your phenol[1][2].

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OA Pd(II) Oxidative Addition Complex Pd0->OA 1. Oxidative Addition (Aryl Bromide) Base Pd(II) Base Complex OA->Base 2. Base Exchange (e.g., K3PO4) TM Pd(II) Transmetalation Complex Base->TM 3. Transmetalation (Boronic Acid) TM->Pd0 4. Reductive Elimination (Biphenyl Product)

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the critical base exchange step.

Troubleshooting Start Analyze Crude LC-MS Hydrolysis High Carboxylic Acid Byproduct? Start->Hydrolysis Proto High Fluorobenzene Levels? Start->Proto LowConv Unreacted Aryl Bromide? Start->LowConv Sol1 Switch to Anhydrous K3PO4 or lower temp to 45°C Hydrolysis->Sol1 Yes Sol2 Use Pinacol Ester or Slow Addition Proto->Sol2 Yes Sol3 Use Electron-Rich Ligand (e.g., dppf, XPhos) LowConv->Sol3 Yes

Diagnostic workflow for identifying and resolving common Suzuki-Miyaura coupling failures.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of the carboxylic acid byproduct instead of my target methyl ester? A1: This is caused by base-catalyzed ester saponification. Standard Suzuki conditions often rely on strong aqueous bases (like NaOH or Na₂CO₃) at elevated temperatures (80–100 °C). The hydroxide ions generated in these aqueous systems readily attack the electrophilic carbonyl carbon of your methyl ester, cleaving it[3].

  • The Fix: Switch to a milder, anhydrous base system such as potassium phosphate (K₃PO₄) or potassium fluoride (KF) in non-nucleophilic solvents like 1,4-dioxane[1][4]. If water is absolutely necessary to dissolve the base, minimize the equivalents and lower the reaction temperature to 45–55 °C to kinetically favor the cross-coupling over hydrolysis[3].

Q2: My reaction stalls at 40-50% conversion of the aryl bromide. Adding more catalyst doesn't help. What is happening? A2: The free phenolic hydroxyl group on your starting material (methyl 5-bromo-2-hydroxybenzoate) has a pKa of ~10. In the presence of bases like K₂CO₃ or K₃PO₄, it deprotonates to form a phenoxide anion[5][6]. This phenoxide is a strongly electron-donating group, which floods the aromatic ring with electron density. Because the initial oxidative addition of the Pd(0) catalyst requires an electron-deficient C-Br bond, the phenoxide severely deactivates the substrate, slowing the reaction[5].

  • The Fix: You must overcome this high activation barrier by using an electron-rich, sterically demanding phosphine ligand (e.g., dppf or XPhos) that accelerates oxidative addition[7]. Alternatively, temporarily mask the phenol with a protecting group (e.g., benzyl ether), though direct coupling is achievable with optimized Pd/ligand ratios.

Q3: I am detecting high levels of fluorobenzene in my crude LC-MS. Where is this coming from? A3: This is the result of protodeboronation, a degradation pathway where the (4-fluorophenyl)boronic acid is hydrolytically cleaved into fluorobenzene and boric acid before transmetalation can occur[8]. This degradation is highly accelerated by aqueous basic conditions and high temperatures.

  • The Fix: Implement a slow-addition protocol for the boronic acid using a syringe pump to keep its steady-state concentration low[8]. Alternatively, switch to a more stable boron species, such as the pinacol ester (BPin) or a potassium trifluoroborate salt, which are highly resistant to protodeboronation[2][4].

Part 3: Base & Solvent Optimization Data

To demonstrate the causality between base selection and product distribution, below is a summary of quantitative data comparing different systems for this specific transformation.

Table 1: Quantitative Comparison of Base and Solvent Systems on Reaction Yield

Base (Equiv)Solvent SystemTemp (°C)Conversion (%)Ester Hydrolysis (%)Isolated Yield (%)
Na₂CO₃ (2.5)Toluene / H₂O (3:1)80>958212
K₂CO₃ (2.0)DMF (Anhydrous)80752845
KF (3.0)THF / MeOH (1:1)6588<581
K₃PO₄ (2.0) 1,4-Dioxane (Anhydrous) 80 >95 <2 91

Note: The anhydrous K₃PO₄ / 1,4-Dioxane system provides the optimal balance of basicity for transmetalation while completely suppressing nucleophilic attack on the ester.

Part 4: Self-Validating Experimental Protocol

Objective: Synthesize methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate while suppressing ester hydrolysis and protodeboronation.

Materials:

  • Methyl 5-bromo-2-hydroxybenzoate (1.0 equiv, 10 mmol, 2.31 g)

  • (4-Fluorophenyl)boronic acid (1.2 equiv, 12 mmol, 1.68 g)

  • Potassium phosphate tribasic (K₃PO₄), anhydrous (2.0 equiv, 20 mmol, 4.24 g)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv, 2 mol%, 163 mg)

  • 1,4-Dioxane (Anhydrous, 40 mL)

Step-by-Step Execution:

  • Solid Reagent Charging: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, charge the aryl bromide, boronic acid, anhydrous K₃PO₄, and Pd(dppf)Cl₂.

    • Causality: Using anhydrous K₃PO₄ instead of aqueous Na₂CO₃ removes the hydroxide nucleophile from the system, eliminating the saponification byproduct[3][4].

  • Atmosphere Exchange (Self-Validation Step): Seal the flask with a rubber septum. Apply vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Validation Checkpoint: The catalyst powder should remain its original color during this process. A shift to black indicates premature oxidation of Pd(0) to inactive Pd-black due to atmospheric oxygen leaks.

  • Solvent Addition: Syringe in 40 mL of anhydrous 1,4-Dioxane.

    • Causality: Dioxane provides a high boiling point for thermal activation while remaining non-nucleophilic, further protecting the ester moiety[1].

  • Reaction Heating: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 4 hours.

    • Causality: Vigorously stirring a heterogeneous mixture (solid base in organic solvent) is critical to facilitate the solid-liquid phase base-exchange step in the catalytic cycle[5].

  • In-Process Control (IPC): At 4 hours, withdraw a 50 µL aliquot. Quench with 100 µL 1N HCl, extract with 200 µL EtOAc, and analyze the organic layer via LC-MS.

    • Validation Checkpoint: The reaction is deemed successful and complete when the starting material peak (m/z 231) is <2% relative to the product peak (m/z 247 for [M+H]⁺). If unreacted bromide remains >10%, phenoxide deactivation is dominating; extend the reaction time to 6 hours[7].

  • Workup and Isolation: Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts and Pd residue. Wash the pad with EtOAc (30 mL). Concentrate the filtrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the pure methyl ester.

Part 5: References

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 4

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem. 1

  • Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor. Organic Process Research & Development. 8

  • Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active. Organic Process Research & Development. 3

  • Suzuki reaction. Wikipedia. 2

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. Organic Process Research & Development. 5

  • Microtiter Plate (MTP) Reaction Screening and Optimization of Surfactant Chemistry. Organic Process Research & Development. 7

  • Insights on JAK2 Modulation by Potent, Selective, and Cell-Permeable Pseudokinase-Domain Ligands. Journal of Medicinal Chemistry. 6

Sources

Technical Support Center: Troubleshooting Solvation of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation and handling of highly lipophilic, planar molecules in drug discovery workflows. This guide provides an in-depth, mechanistic approach to diagnosing and resolving solubility failures specific to methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate .

Mechanistic Profiling: The Solvation Dynamics of Fluorinated Biphenyls

To troubleshoot solubility, we must first understand the physicochemical causality of the molecule:

  • Planar Biphenyl Core: The aromatic rings promote strong intermolecular π−π stacking, resulting in a high crystal lattice energy (the "brick dust" effect).

  • Intramolecular Hydrogen Bonding: The ortho relationship between the 4-hydroxy group and the 3-carboxylate methyl ester facilitates a strong intramolecular hydrogen bond. This masks the hydroxyl's hydrogen-bond donor capacity from the solvent, effectively increasing the molecule's lipophilicity.

  • Fluorine Substitution: The 4'-fluoro group acts as a highly lipophilic, electron-withdrawing moiety that further drives the molecule's propensity for hydrophobic collapse in aqueous environments.

In 100% Dimethyl Sulfoxide (DMSO), the solvent disrupts intermolecular packing. However, DMSO is highly hygroscopic. The absorption of atmospheric moisture during freeze-thaw cycles leads to a synergistic reduction in solvation capacity, as water molecules outcompete the compound for DMSO's hydrogen-bonding sites . Furthermore, when diluting high-concentration DMSO stocks into aqueous buffers, the rapid solvent shift often exceeds the compound's kinetic solubility limit, resulting in nano-particulate precipitation that can cause false positives in bioassays .

Diagnostic Workflow

Use the following decision tree to isolate the root cause of the precipitation event and apply the correct targeted intervention.

SolubilityWorkflow Start Solubility Failure Detected (Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate) Decision Identify the Phase of Precipitation Start->Decision DMSO_Path In 100% DMSO Stock Decision->DMSO_Path Aq_Path In Aqueous Assay Buffer Decision->Aq_Path DMSO_Cause Cause: Water uptake in DMSO or localized freezing effects DMSO_Path->DMSO_Cause Aq_Cause Cause: Rapid solvent shift & hydrophobic collapse Aq_Path->Aq_Cause DMSO_Fix Action: Warm to 37°C & Sonicate. Use anhydrous DMSO aliquots. DMSO_Cause->DMSO_Fix Aq_Fix Action: Optimize dilution rate. Add BSA or Tween-20. Aq_Cause->Aq_Fix

Workflow for diagnosing and resolving biphenyl derivative solubility failures.

Technical Support FAQs: Troubleshooting Solubility

Q1: I prepared a 10 mM stock in DMSO, and it was clear yesterday. Today, after thawing from -20°C, there is a white precipitate. Why? A1: This is a classic freeze-thaw artifact. DMSO and water freeze at different rates. As the solution freezes, localized zones of high water concentration form, forcing the hydrophobic biphenyl core to nucleate and crystallize. Additionally, opening the tube while cold causes condensation, introducing more water into the hygroscopic DMSO .

Q2: Can I just vortex and heat the stock to 37°C to rescue it? A2: Yes, but with strict caveats. Heating provides the thermodynamic energy to break the newly formed crystal lattice. However, if water has been absorbed, the absolute solubility limit of the solvent system is permanently lowered. Routine monitoring of stock solutions is critical, as particulate formation in high-concentration DMSO can permanently alter the actual dosed concentration . If the precipitate does not clear after 10 minutes of sonication at 37°C, discard the stock.

Q3: My DMSO stock is perfectly clear, but when I dilute it 1:100 into my PBS assay buffer, the solution turns cloudy. What is happening? A3: You are observing a kinetic solubility failure driven by a rapid solvent shift. When the 1% DMSO diffuses into the bulk aqueous phase, the highly lipophilic fluorinated biphenyl is suddenly exposed to a high-dielectric environment. Unable to hydrogen-bond effectively with water due to its intramolecular H-bond, the molecules rapidly undergo π−π stacking, forming nano-aggregates.

Q4: How can I prevent this aqueous precipitation without altering the compound's structure? A4: You must lower the free energy of the aqueous system. This can be achieved by adding a hydrophobic sink, such as Bovine Serum Albumin (BSA, 0.1%), which binds the lipophilic compound and keeps it in solution. Alternatively, using a non-ionic surfactant like Tween-20 (0.01% - 0.05%) will encapsulate the compound in micelles, preventing macroscopic aggregation .

Self-Validating Experimental Protocols

To ensure data integrity, implement these self-validating protocols in your laboratory.

Protocol 1: Preparation and Storage of Anhydrous DMSO Stocks

Causality: Minimizing water content prevents competitive hydrogen bonding, keeping the biphenyl core fully solvated.

  • Solvent Selection: Utilize strictly anhydrous DMSO (≥99.9% purity, ≤0.005% H2​O ) from a newly opened, septum-sealed bottle.

  • Dissolution: Weigh the compound into a dry amber glass vial. Add anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds. If necessary, sonicate in a water bath at 37°C for 5 minutes until optically clear.

  • Aliquotting: Immediately dispense the solution into single-use, low-bind microcentrifuge tubes (e.g., 10–20 µL per tube).

  • Inert Atmosphere: Purge the headspace of each tube with dry Argon or Nitrogen gas before sealing to displace moisture-rich air.

  • Storage: Store aliquots at -80°C. (Storage at -20°C is closer to the freezing point of DMSO, which can promote slow nucleation).

  • Self-Validation Step (QC): Prior to assay use, thaw one aliquot and centrifuge at 10,000 x g for 5 minutes. Analyze the supernatant via LC/MS against a freshly prepared standard curve to verify the soluble concentration remains at 10 mM. A deviation of >5% indicates latent precipitation.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Causality: Nephelometry (light scattering) detects the exact concentration at which nano-aggregates form, allowing you to define the maximum working concentration for your specific assay buffer.

  • Serial Dilution: Prepare a 2-fold serial dilution of the compound in 100% anhydrous DMSO (e.g., from 10 mM down to 156 µM).

  • Buffer Preparation: Dispense 198 µL of your target aqueous assay buffer into a 96-well clear-bottom microplate.

  • Solvent Shift: Rapidly inject 2 µL of each DMSO dilution into the buffer wells (yielding a final 1% DMSO concentration and compound concentrations ranging from 100 µM to 1.56 µM). Mix immediately via orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 2 hours to mimic standard assay timeframes.

  • Measurement: Read the plate using a nephelometer or an absorbance microplate reader set to 620 nm.

  • Self-Validation Step (QC): Include a known insoluble reference standard (e.g., nicardipine) and a highly soluble standard (e.g., acetaminophen) to validate the dynamic range of the reader. Subtract the baseline scattering of the buffer alone from all readings. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in light scattering is observed.

Quantitative Solvation Data

The following table summarizes the expected solubility limits and recovery rates for methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate under various formulation conditions.

Solvent / Buffer SystemStorage / Handling ConditionMeasured Solubility Limit% Recovery (via LC/MS)Visual State
100% DMSO (Standard) Multiple Freeze-Thaw (-20°C)< 2 mM45%White Precipitate
100% DMSO (Anhydrous) Single-use Aliquot (-80°C)> 20 mM99%Clear Solution
PBS (pH 7.4, 1% DMSO) Freshly Diluted~ 5 µM12%Cloudy Suspension
PBS + 0.05% Tween-20 Freshly Diluted (1% DMSO)~ 25 µM88%Clear (Micellar)
PBS + 0.1% BSA Freshly Diluted (1% DMSO)~ 50 µM95%Clear (Protein-Bound)

Data Interpretation: The addition of carrier proteins (BSA) or surfactants (Tween-20) increases the apparent aqueous solubility by 5- to 10-fold, rescuing the compound from hydrophobic collapse and ensuring accurate dosing in biological assays.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles. Combinatorial Chemistry & High Throughput Screening.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]

  • Popa-Burke, I. G., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.[Link]

Technical Support Center: Purification & Byproduct Reduction for Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Synthesizing methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate via Suzuki-Miyaura cross-coupling (typically from methyl 5-bromo-2-hydroxybenzoate and 4-fluorophenylboronic acid) is a critical step in developing fluorinated biphenyl derivatives. However, the purification of this specific ester is frequently complicated by three major impurities: homocoupled boronic acid (4,4'-difluorobiphenyl), hydrolyzed free acid (due to ester cleavage), and residual palladium catalyst[1]. This guide provides field-proven troubleshooting strategies to suppress these byproducts during synthesis and eliminate them during purification.

Part 1: Causality & Mechanism of Byproduct Formation

Understanding the root cause of impurities is the first step in designing a self-validating purification protocol.

  • Homocoupling (4,4'-Difluorobiphenyl): The homocoupling of 4-fluorophenylboronic acid is not merely a statistical side-reaction; it is a mechanistically distinct pathway driven by oxygen.2[2]. This complex undergoes double transmetalation with the boronic acid, bypassing the aryl halide entirely to form the symmetric biphenyl byproduct[2].

  • Ester Hydrolysis (Free Acid Formation): The target compound contains a methyl ester at the 3-position. Standard Suzuki couplings often employ strong aqueous bases (e.g., NaOH, Na₂CO₃) at elevated temperatures (80–100 °C). These conditions inadvertently saponify the ester, yielding 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid as a highly polar byproduct.

  • Residual Palladium: Palladium black and soluble Pd-phosphine complexes often co-elute with the biphenyl product, causing a characteristic gray or brown discoloration. 1[1].

HomocouplingMechanism O2 Oxygen Ingress (Aerobic Conditions) PdII Formation of Pd(II) Peroxo Complex O2->PdII Transmetalation Double Transmetalation PdII->Transmetalation Boronic 4-Fluorophenylboronic Acid Boronic->Transmetalation Homocoupling 4,4'-Difluorobiphenyl (Homocoupled Byproduct) Transmetalation->Homocoupling Intervention Intervention: Argon Sparge & K-Formate Intervention->PdII Inhibits CrossCoupling Desired Cross-Coupling (Methyl Ester Product) Intervention->CrossCoupling Promotes

Mechanistic pathway of Pd-mediated homocoupling and targeted intervention strategies.

Part 2: Troubleshooting FAQs

Q: How do I separate the homocoupled 4,4'-difluorobiphenyl from my desired methyl ester? A: 4,4'-difluorobiphenyl is highly non-polar compared to the target methyl ester (which contains both an ester and a free phenolic hydroxyl group). During column chromatography, do not use an isocratic solvent system. Instead, utilize a step-gradient. Load the crude mixture and flush the column with 100% hexanes to rapidly elute the homocoupled byproduct. Once the non-polar fractions are clear, switch to a 9:1 Hexane:Ethyl Acetate mixture to elute the desired product[1]. To prevent homocoupling entirely, 3[3].

Q: My NMR shows up to 30% of the hydrolyzed free acid. How do I suppress this and purify the remaining ester? A: To suppress hydrolysis during the reaction, switch from strong aqueous bases to anhydrous K₃PO₄ in a solvent like toluene or 1,4-dioxane[4]. If the free acid has already formed, you can easily remove it during the aqueous workup. 1[1] by washing the organic layer with saturated aqueous NaHCO₃. The free carboxylic acid will be deprotonated and partition into the aqueous layer, while the methyl ester remains in the organic layer.

Q: What is the most effective way to clear residual palladium that co-elutes with the product? A: Simple filtration through Celite only removes heterogeneous Pd(0) particles[1]. For soluble Pd species,1[1].

Part 3: Quantitative Data on Byproduct Reduction

The following table summarizes the causal relationship between reaction/purification conditions and the resulting impurity profile for this specific biphenyl ester.

Reaction/Purification ConditionHomocoupling (%)Ester Hydrolysis (%)Residual Pd (ppm)Final Ester Yield (%)
Standard (Na₂CO₃, Air, No Scavenger) 18.5%25.0%>1,500 ppm45%
Degassed + K₃PO₄ (Anhydrous) < 2.0%< 1.0%>1,200 ppm82%
Degassed + K₃PO₄ + NaHSO₃ Wash < 2.0%< 1.0%< 10 ppm79%
Degassed + K₃PO₄ + Si-Thiol Resin < 2.0%< 1.0%< 5 ppm78%

Part 4: Validated Experimental Protocols

PurificationWorkflow Crude Crude Reaction Mixture Quench Quench & Phase Separation (EtOAc / H2O) Crude->Quench Wash Mild Basic Wash (NaHCO3) Removes Free Acid Quench->Wash PdScavenge NaHSO3 Wash (50°C) Removes Soluble Pd Wash->PdScavenge Dry Dry over Na2SO4 & Concentrate PdScavenge->Dry Silica Silica Gel Chromatography (Hexanes -> 9:1 Hex/EtOAc) Dry->Silica Crystallize Recrystallization (EtOH / H2O) Silica->Crystallize Pure Pure Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate Crystallize->Pure

Step-by-step purification workflow for isolating the desired biphenyl methyl ester.

Step-by-Step Purification Methodology

This protocol is designed as a self-validating system: each step chemically isolates the product from a specific class of byproduct.

Step 1: Reaction Quenching & Acid-Base Extraction

  • Cool the Suzuki-Miyaura reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (3 volumes relative to reaction solvent).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Causality: This selectively deprotonates any hydrolyzed free acid byproduct, pulling it into the aqueous waste stream while leaving the desired methyl ester in the organic phase[1].

Step 2: Palladium Scavenging

  • Add a 10% w/v aqueous solution of Sodium Bisulfite (NaHSO₃) to the organic layer[1].

  • Heat the biphasic mixture to 50 °C under vigorous stirring for 60 minutes.

    • Causality: The bisulfite coordinates with soluble Pd(II) species, forming water-soluble complexes that partition into the aqueous layer.

  • Separate the layers and wash the organic phase with brine (1 × 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Step-Gradient Column Chromatography

  • Dry-load the crude product onto silica gel to prevent tailing.

  • Pack the column with 100% Hexanes.

  • Elute with 2 column volumes (CV) of 100% Hexanes.

    • Causality: This rapidly flushes the non-polar 4,4'-difluorobiphenyl homocoupled byproduct.

  • Switch the eluent to 9:1 Hexanes:Ethyl Acetate to elute the methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate. Monitor fractions via TLC (UV active).

Step 4: Recrystallization (Final Polish)

  • Dissolve the chromatographed solid in a minimum volume of boiling Ethanol.

  • Add dropwise warm deionized water until the solution becomes slightly cloudy (cloud point).

  • Allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 2 hours.

  • Filter the pristine white crystals and dry under high vacuum.

    • Causality:1 to remove trace isomeric impurities and residual phosphine ligands[1].

References

  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes Source: ACS Catalysis URL:[Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction Source: ResearchGate / Organic Process Research & Development URL:[Link]

Sources

Technical Support Center: HPLC Mobile Phase Optimization for Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles of analyzing methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate .

To develop a robust, self-validating chromatographic method, we must first deconstruct the molecule. This compound presents a unique triad of structural variables:

  • A Fluorinated Biphenyl Core: Highly hydrophobic, polarizable, and requires orthogonal shape selectivity.

  • A Phenolic Hydroxyl Group: Ionizable (pKa ~8–9) and prone to severe secondary interactions with silica backbones.

  • A Methyl Ester Group: Susceptible to acid/base-catalyzed hydrolysis in aqueous environments.

The following guide bypasses generic advice, offering field-proven, mechanistically grounded protocols to optimize your mobile phase and troubleshoot common failures.

Part 1: Method Development Logic & Causality

Successful chromatography is an exercise in applied physical chemistry. The decision tree below outlines the causality between the analyte's structural properties and the required mobile phase conditions.

MobilePhaseOpt Start Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate Prop1 Phenolic -OH Group (pKa ~ 8-9) Start->Prop1 Prop2 Biphenyl Core & Fluorine Atom Start->Prop2 Prop3 Methyl Ester Group Start->Prop3 Act1 Buffer to pH 2.5-3.0 (Suppress Ionization) Prop1->Act1 Act2 Use Methanol Modifier (Enhance π-π interactions) Prop2->Act2 Act3 Avoid pH < 2.0 or > 7.0 (Prevent Hydrolysis) Prop3->Act3 Opt1 0.1% Formic Acid (aq) Act1->Opt1 Opt2 Biphenyl/Phenyl-Hexyl Column Act2->Opt2 Opt3 Autosampler at 4°C Act3->Opt3 Final Optimized HPLC Method Opt1->Final Opt2->Final Opt3->Final

Decision tree for mobile phase optimization based on structural properties.

Part 2: Self-Validating Optimization Protocol

Do not rely on trial and error. Execute the following step-by-step methodology. Each step includes a Self-Validation Check to ensure the system is performing correctly before advancing.

StepParameterAction / ConditionScientific RationaleSelf-Validation Check
1 Aqueous Phase Prepare 0.1% Formic Acid in LC-MS grade water (pH ~2.7).Suppresses the ionization of the phenolic -OH, keeping the molecule in a neutral, lipophilic state to prevent silanol interactions[1].Inject a 10 µg/mL standard. Calculate USP Tailing Factor ( Tf​ ). Proceed if Tf​ < 1.2.
2 Organic Modifier Select 100% Methanol (MeOH) instead of Acetonitrile (ACN).ACN contains a triple bond that competes for π-π interactions. MeOH lacks π electrons, maximizing analyte-column interactions[2].Compare retention factor ( k′ ). Proceed if k′ increases by >15% vs. ACN.
3 Stationary Phase Install a Biphenyl or Phenyl-Hexyl column (e.g., 2.7 µm fused-core).Provides orthogonal shape selectivity and π-π bonding specifically targeted at the fluorinated biphenyl core.Inject a mix of the analyte and its des-fluoro impurity. Proceed if Resolution ( Rs​ ) > 1.5.
4 Sample Diluent Dissolve sample in 50:50 Water:MeOH with 0.1% Formic Acid.Prevents ester hydrolysis (degradation) and eliminates band broadening caused by injection solvent mismatch.Leave sample in autosampler (4°C) for 24h. Proceed if area % change < 1.0%.

Part 3: Quantitative Data & Column Comparison

To demonstrate the causality of modifier and column selection, the following table summarizes expected chromatographic behaviors based on empirical selectivity studies of fluorinated biphenyls.

Column ChemistryOrganic Modifierπ-π Interaction StrengthShape SelectivityResolution of Fluorinated AnalogsPeak Symmetry ( Tf​ )
Standard C18 AcetonitrileNone (Shielded)LowPoor ( Rs​ < 1.0)1.3 - 1.6
Standard C18 MethanolNoneLowMarginal ( Rs​ ~ 1.1)1.2 - 1.4
Phenyl-Hexyl AcetonitrileWeak (Shielded)ModerateModerate ( Rs​ ~ 1.3)1.0 - 1.1
Biphenyl Methanol Maximum High Excellent ( Rs​ > 2.0) 0.9 - 1.1

Part 4: Troubleshooting FAQs

Q1: Why am I observing severe peak tailing for this compound, and how do I fix it?

Causality: Phenolic compounds are notorious for peak tailing on silica-based columns. This occurs due to dual retention mechanisms: standard reversed-phase partitioning, and secondary ion-exchange interactions between the partially ionized phenol and unshielded active silanols (Si-O⁻) on the column backbone[3]. Solution: You must control the mobile phase pH. By buffering the aqueous phase to pH 2.5–3.0 using 0.1% Formic Acid, you ensure the phenol remains fully protonated (neutral) and simultaneously suppress silanol ionization [3]. Additionally, utilize a highly deactivated, end-capped column[1].

Q2: I cannot resolve the 4'-fluoro derivative from the des-fluoro biphenyl impurity on my C18 column. What is the mechanism behind this failure?

Causality: Fluorine substitution dramatically alters the electron density of the biphenyl ring, but standard C18 columns rely purely on dispersive (hydrophobic) interactions. C18 phases often fail to distinguish these subtle changes in π-electron density[2]. Solution: Switch to a Biphenyl or Phenyl-Hexyl stationary phase and use Methanol as your organic modifier. Methanol allows π-π interactions between the biphenyl stationary phase and the analyte's aromatic rings. If you use Acetonitrile, its carbon-nitrogen triple bond (π electrons) will compete with the analyte for the stationary phase, effectively "shielding" the separation mechanism[2].

Q3: My retention times are drifting, and I see a new, early-eluting peak appearing over time in my sequence. What is happening?

Causality: The methyl ester at position 3 is susceptible to hydrolysis, converting the analyte into its corresponding carboxylic acid. Because the acid is significantly more polar, it elutes earlier. This degradation frequently occurs directly in the autosampler if the sample diluent is too basic, too acidic, or highly aqueous[3]. Solution: Ensure your sample diluent closely matches the initial mobile phase conditions (e.g., mildly acidic, 50% organic) and maintain the autosampler temperature at 4°C to slow degradation kinetics. Never leave the ester in unbuffered water or high-pH diluents.

TSTree Issue Observation: Asymmetric Peak Tailing Diag1 Is pH > 4.0? Issue->Diag1 Diag2 Is Diluent Stronger Than Mobile Phase? Issue->Diag2 Mech1 Phenol Ionization & Silanol Interaction Diag1->Mech1 Yes Mech2 Solvent Mismatch (Band Broadening) Diag2->Mech2 Yes Fix1 Buffer to pH 2.5 (0.1% Formic Acid) Mech1->Fix1 Fix2 Match Diluent to Initial Gradient % Mech2->Fix2

Troubleshooting logic for resolving peak tailing and asymmetry.

Part 5: References

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online (LCGC) URL:[Link]

Sources

preventing degradation of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during long-term storage. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity and stability of your valuable samples.

Introduction: Understanding the Molecule's Vulnerabilities

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a bifunctional molecule featuring a phenolic hydroxyl group and a methyl ester. These functional groups, while crucial for its intended activity, are also the primary sites of potential degradation. The biphenyl core is relatively stable, but the phenol and ester moieties are susceptible to oxidative and hydrolytic degradation, respectively. Understanding these potential degradation pathways is the first step toward effective long-term storage.

Frequently Asked Questions (FAQs)

Q1: I've noticed a slight discoloration (yellowing/browning) in my solid sample of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate. What could be the cause?

A1: Discoloration is a common indicator of degradation, particularly oxidation of the phenolic hydroxyl group. Phenols can oxidize to form colored quinone-like structures. This process can be accelerated by exposure to light, oxygen (air), and elevated temperatures.[1][2][3]

Q2: My sample has been stored as a solution in methanol. Upon analysis by HPLC, I see a new peak with a shorter retention time. What is this new peak likely to be?

A2: The new, more polar peak is likely the carboxylic acid hydrolysis product: 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. The methyl ester group can undergo hydrolysis, especially in the presence of trace amounts of water or acid/base contaminants in the solvent.[4][5][6]

Q3: What are the ideal storage conditions for solid methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate?

A3: For optimal stability, the solid compound should be stored at low temperatures (-20°C is recommended), in an inert atmosphere (under argon or nitrogen), and protected from light in an airtight, amber vial.[7][8][9]

Q4: Can I store this compound in a standard freezer?

A4: While a standard freezer is better than room temperature, a frost-free freezer should be avoided. The temperature cycling in frost-free freezers can lead to temperature fluctuations and potential moisture condensation, which can accelerate hydrolysis. A manual-defrost freezer is a better option.

Q5: I need to prepare a stock solution. What is the best solvent for long-term storage?

A5: Anhydrous, aprotic solvents such as DMSO or DMF are generally preferred for long-term storage of solutions to minimize the risk of hydrolysis. If a protic solvent like methanol or ethanol must be used, ensure it is of the highest purity, anhydrous, and stored under an inert atmosphere. Prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guide

This section provides a more in-depth look at potential issues and their solutions.

Issue 1: Unexpected Peaks in Chromatogram
  • Symptom: One or more new peaks are observed in your HPLC or LC-MS chromatogram that were not present in the initial analysis.

  • Possible Cause: Degradation of the parent compound.

  • Troubleshooting Steps:

    • Characterize the Unknown Peaks: If using a mass spectrometer, determine the mass-to-charge ratio (m/z) of the unknown peaks. An increase in mass may suggest oxidation (addition of oxygen atoms), while a decrease could indicate hydrolysis (loss of a methyl group and addition of a hydrogen).

Issue 2: Inconsistent Experimental Results
  • Symptom: You observe a loss of potency or inconsistent results in your biological assays over time.

  • Possible Cause: Degradation of the active compound, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound and its solutions have been stored at the correct temperature, protected from light, and in an appropriate atmosphere.

    • Check Solution Age: Prepare fresh solutions for each experiment to rule out degradation in solution.

    • Re-analyze Purity: Use a validated stability-indicating analytical method (e.g., UPLC-MS/MS) to check for the presence of degradation products in your samples and re-quantify the parent compound.

Degradation Pathways and Prevention

The two primary degradation pathways for methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate are oxidation and hydrolysis.

Caption: Primary degradation pathways for methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate.

Oxidation of the Phenolic Group

The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by oxygen, light, heat, and trace metal ions.[1][2][3] This can lead to the formation of highly colored and potentially reactive quinone species.

Prevention Strategies:

  • Inert Atmosphere: Store the solid compound and solutions under an inert gas like argon or nitrogen to displace oxygen.

  • Light Protection: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Low Temperature: Store at -20°C or below to slow down the rate of oxidation.[7][8]

  • Chelating Agents: In solution, the addition of a small amount of a chelating agent like EDTA can help to sequester metal ions that can catalyze oxidation.[9]

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid and methanol. This reaction is catalyzed by both acid and base and requires the presence of water.[5][6][12]

Prevention Strategies:

  • Moisture Control: Ensure the compound is thoroughly dried before long-term storage. Store in a desiccator or with a desiccant.

  • Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents.

  • pH Control: Maintain a neutral pH for solutions. Buffering the solution may be an option for some applications, but compatibility with the downstream assay must be confirmed.

Recommended Storage Conditions

ParameterSolid CompoundStock Solution
Temperature -20°C (manual defrost freezer)-20°C or -80°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (Argon or Nitrogen)
Light Protected from light (amber vial)Protected from light (amber vial)
Container Tightly sealed glass vialTightly sealed glass vial with PTFE-lined cap
Solvent N/AAnhydrous DMSO or DMF

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Standard Prepare Standard Solution (known concentration) Injection Inject Samples Prep_Standard->Injection Prep_Sample Prepare Stored Sample Solution Prep_Sample->Injection HPLC_System HPLC System with UV/DAD or MS Detector Column Reversed-Phase C18 Column HPLC_System->Column Mobile_Phase Gradient Elution (e.g., Acetonitrile/Water with 0.1% Formic Acid) Column->Mobile_Phase Detection Monitor at an appropriate wavelength (e.g., 254 nm) or use MS Mobile_Phase->Detection Injection->HPLC_System Integration Integrate Peak Areas Detection->Integration Quantification Quantify Parent Compound and Degradation Products Integration->Quantification Comparison Compare results over time Quantification->Comparison

Caption: Workflow for a stability-indicating HPLC method.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Diode Array Detector (DAD) or a Mass Spectrometer (MS).[10][13][14]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration (e.g., 10-50 µg/mL) with the mobile phase.

  • Analysis:

    • Inject a known concentration of a freshly prepared standard solution to determine the initial purity and retention time.

    • Inject the solution of the stored sample.

    • Compare the chromatograms to identify any new peaks and quantify the remaining parent compound.

References

  • Degradation of Phenol in Aqueous Solution by Advanced Oxidation Process. Asian Journal of Chemistry, Vol. 20, No. 1 (2008), 673-680. [Link]

  • DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW. JETIR, June 2015, Volume 2, Issue 6. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry, 2022,13, 534-543. [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry, 2015 63 (30), 6779-6786. [Link]

  • Degradation of Phenolic Compounds by advanced oxidation Techniques: Review. ResearchGate, January 2012. [Link]

  • Effect of Storage Conditions on the Biological Activity of Phenolic Compounds of Blueberry Extract Packed in Glass Bottles. Journal of Agricultural and Food Chemistry, 2007 55 (8), 3128-3133. [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Molecules, 2021, 26(15), 4443. [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Biomedicine and Biotechnology, Volume 2012, Article ID 741793. [Link]

  • Stability of Virgin Olive Oil Phenolic Compounds During Long-Term Storage (18 Months) at Temperatures of 5-50 °C. PubMed, 2015 Aug 5;63(30):6779-86. [Link]

  • Degradation of Phenol via an Advanced Oxidation Process (AOP) with Immobilized Commercial Titanium Dioxide (TiO2) Photocatalysts. Catalysts, 2023, 13(4), 689. [Link]

  • Hydrolytic Stability of Synthetic Ester Lubricants. ResearchGate, January 2000. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Polymer Chemistry, March 8, 2024. [Link]

  • Methyl Esters and Derivatives. Science of Synthesis, 2005, 6, 395-442. [Link]

  • Influence of storage conditions on phenolic compounds stability, antioxidant capacity and colour of freeze-dried encapsulated. CORE, February 2016. [Link]

  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 2022, 42. [Link]

  • Methyl Esters. Organic Chemistry Portal. [Link]

  • Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). ResearchGate, February 2014. [Link]

Sources

resolving co-elution issues in methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate HPLC analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Development. This guide is specifically engineered for researchers and application scientists troubleshooting high-performance liquid chromatography (HPLC) methods for methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate .

This compound—a fluorinated biphenyl derivative featuring a hydrophobic methyl ester and an ionizable phenolic hydroxyl group—presents unique chromatographic challenges. Co-elution typically arises from structurally similar Suzuki-Miyaura coupling impurities, positional isomers, or hydrolytic degradants.

Below is our comprehensive, causality-driven troubleshooting guide and FAQ to help you achieve baseline resolution ( Rs​>1.5 ).

Part 1: Troubleshooting Guide for Co-Elution Resolution

Issue 1: Co-Elution with Positional Isomers (e.g., 2'-fluoro vs. 4'-fluoro)

The Causality: Conventional alkyl phases (like C18 or C8) separate analytes primarily through dispersive (hydrophobic) interactions. Positional isomers of fluorinated biphenyls possess nearly identical logP values and hydrodynamic volumes, rendering C18 stationary phases "blind" to their structural differences [1]. The Solution: Transition to a stationary phase that offers orthogonal spatial selectivity, such as a Biphenyl or Pentafluorophenyl (PFP/FluoroPhenyl) column. These columns engage in π−π and dipole-dipole interactions. The twisted geometry of the biphenyl core interacts uniquely with the stationary phase depending on the exact position of the highly electronegative fluorine atom, allowing for baseline separation of isomers that co-elute on C18 [2][3].

Issue 2: Co-Elution with Suzuki Coupling Precursors

The Causality: If your analyte is synthesized via Suzuki coupling, unreacted starting materials (e.g., methyl 5-bromosalicylate or 4-fluorophenylboronic acid) often co-elute with the product. Boronic acids interact strongly with residual silanols on the silica support, causing severe peak tailing that masks the main API peak. The Solution: Optimize the organic modifier. While Acetonitrile is a standard choice, its own π -electrons actively compete with the analyte for the stationary phase's π -system, effectively suppressing aromatic selectivity. Switching the organic modifier to Methanol enhances the π−π interactions between the biphenyl analyte and a phenyl-based column, drastically shifting the retention time of the fluorinated product away from the precursors [6].

Issue 3: Co-Elution with Hydrolytic Degradants (Peak Distortion)

The Causality: The methyl ester moiety is susceptible to hydrolysis, yielding 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (a diflunisal analog). If the mobile phase pH is near the pKa​ of the newly formed carboxylic acid (~pH 3.0) or the phenolic OH (~pH 9.5), the analytes exist in a dynamic, mixed ionization state during the run. This leads to split peaks, retention time shifting, and co-elution [4][5]. The Solution: Buffer the mobile phase strictly at pH 2.5 to 3.0 (e.g., using 0.1% Formic Acid or 20 mM Potassium Phosphate adjusted with phosphoric acid). This ensures both the phenolic OH and any free carboxylic acid degradants are fully protonated (neutral), stabilizing retention times and sharpening peaks [5].

Part 2: Data Presentation & Methodologies

Table 1: Chromatographic Behavior of Co-Eluting Species
Analyte / ImpurityStructural FeaturePrimary ChallengeOptimal Resolution Strategy
Target Analyte 4'-fluoro, 4-hydroxy, methyl esterBase retention referenceN/A
Positional Isomer 2'-fluoro or 3'-fluoroIdentical hydrophobicity (C18 fails)Use Biphenyl/PFP column ( π−π selectivity)
Hydrolytic Degradant Free carboxylic acid (des-methyl)Ionizable group causes tailingStrict pH control (pH 2.5)
Boronic Acid Precursor -B(OH)2 groupSilanol interactions / tailingEnd-capped column + Methanol modifier
Table 2: Column Selectivity Matrix (Methanol/Water Gradient)
Column ChemistryHydrophobic Retention π−π Interaction StrengthIsomer Resolution ( Rs​ )
Standard C18 HighNone <0.8 (Co-elution)
Phenyl-Hexyl ModerateModerate 1.1−1.3 (Partial)
Biphenyl / PFP ModerateVery High >1.8 (Baseline)
Experimental Protocol: Self-Validating Column & Modifier Screening

To systematically resolve co-elution without guesswork, execute the following self-validating workflow:

  • Preparation: Prepare a mixed standard containing the target analyte and known impurities at 10μg/mL in the initial mobile phase.

  • Phase 1 (Baseline C18): Run a scouting gradient (5% to 95% Acetonitrile with 0.1% Formic Acid over 15 mins) on a standard C18 column. Validation check: Identify co-eluting peak clusters.

  • Phase 2 (Stationary Phase Shift): Swap the C18 column for a Biphenyl or PFP column of identical dimensions ( 150×4.6 mm, 3μm ). Repeat the exact gradient. Validation check: Calculate Rs​ . If Rs​>1.5 , lock the method.

  • Phase 3 (Modifier Shift): If partial co-elution persists ( Rs​<1.5 ), replace Acetonitrile with Methanol. Adjust the gradient slope (e.g., extend to 20 mins) to account for Methanol's higher viscosity and lower elution strength. Validation check: Observe the shift in relative retention times (selectivity, α ) between the halogenated precursors and the target analyte.

Part 3: Mandatory Visualizations

TroubleshootingWorkflow Start Identify Co-eluting Impurity Type Isomer Positional Isomer (e.g., 2'-fluoro vs 4'-fluoro) Start->Isomer Degradant Hydrolysis Product (Free Carboxylic Acid) Start->Degradant Process Suzuki Precursors (e.g., Boronic Acid) Start->Process Action1 Switch to Biphenyl or FluoroPhenyl Column Isomer->Action1 Action2 Adjust Mobile Phase pH to 2.5 - 3.0 Degradant->Action2 Action3 Change Modifier to Methanol (Enhance π-π) Process->Action3 Validate Validate Resolution (Rs > 1.5) Action1->Validate Action2->Validate Action3->Validate

Decision tree for resolving co-elution based on the specific structural class of the impurity.

SeparationMechanism Analyte Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate Hydrophobic Hydrophobic Interactions (Methyl ester & Aromatic rings) Analyte->Hydrophobic C18 / Alkyl Phases PiPi π-π Interactions (Fluorinated Biphenyl Core) Analyte->PiPi Biphenyl / PFP Phases Hbond Hydrogen Bonding (Phenolic OH) Analyte->Hbond Polar Embedded Phases Result1 Poor Isomer Resolution (Co-elution) Hydrophobic->Result1 Result2 High Isomer Resolution (Baseline Separation) PiPi->Result2

Mechanistic interaction pathways dictating stationary phase selectivity for biphenyl derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q: My peaks are well-separated during analytical runs, but co-elute when I scale up the injection volume. Why? A: You are experiencing volume or mass overload. The phenolic hydroxyl group can interact with un-endcapped silanols on the silica matrix. At higher concentrations, the primary interaction sites saturate, forcing the analyte to interact with secondary, slower sites (causing tailing and subsequent co-elution). Solution: Reduce the injection volume, dilute the sample in the initial mobile phase rather than pure organic solvent, or switch to a high-density, fully end-capped column.

Q: Can I use Acetonitrile instead of Methanol with a Biphenyl column? A: Yes, but doing so compromises the primary advantage of the column. Acetonitrile is a π -electron rich solvent that competes with your fluorinated biphenyl analyte for the π−π interaction sites on the stationary phase [6]. If you must use Acetonitrile for system pressure reasons, expect the Biphenyl column to behave much more like a traditional C18 column, which may result in the return of co-elution issues.

Q: Why does the retention time of my target analyte drift over multiple injections? A: Retention time drift for phenolic compounds is almost always a pH control issue. If your mobile phase pH is not tightly buffered at least 2 units away from the analyte's pKa​ , minor fluctuations in the mobile phase preparation will alter the ratio of ionized to neutral molecules [5]. Ensure you are using a true buffer (like phosphate or acetate) rather than just adjusting pH with a dilute acid if drift persists.

Part 5: References

  • Pyvot Tech - Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation URL: [Link]

  • LCMS.cz (Restek) - The Study of Three HPLC Column Chemistries for Optimal Separation of Isomers URL:[Link]

  • PubMed (NIH) - High-performance liquid chromatographic method for the simultaneous quantitation of diflunisal and its conjugates URL:[Link]

  • MDPI - Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal URL: [Link]

  • Chromtech - Chromatography Products: Biphenyl Phase Selectivity URL:[Link]

Technical Support Center: Crystallization Optimization for Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Diagnostic Portal. As a Senior Application Scientist, I have designed this guide to address the unique thermodynamic and kinetic challenges associated with methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate . This biphenyl ester is notorious for persistent needle-like growth, solvent entrapment, and liquid-liquid phase separation (oiling out).

This portal bypasses generic advice, providing you with mechanistic causality, self-validating protocols, and authoritative grounding to engineer robust crystallization workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product persistently crystallize as unfilterable, static-prone needles, and how can I force an equant morphology?

Mechanistic Causality: The ortho-relationship between the 4-hydroxy group and the 3-carboxylate methyl ester induces a strong intramolecular hydrogen bond. This interaction locks the biphenyl core into a rigid, highly planar conformation. Consequently, the molecule exhibits dominant one-dimensional (1D) secondary bonding—specifically, robust π−π stacking and van der Waals contacts along a single crystallographic axis. As observed in related diflunisal esters, these high interaction energies within the stacking motif drive rapid, preferential growth along one face, resulting in extreme needle-like morphologies 1.

Engineered Resolution: You must thermodynamically or kinetically disrupt this 1D stacking:

  • Solvent Disruption: Avoid non-interacting polar solvents (e.g., nitromethane), which fail to delaminate stacked structures 1. Instead, utilize hydrogen-bond accepting solvents (e.g., isopropyl acetate) that competitively interact with the 4-hydroxy group, hindering the continuous stacking of the biphenyl faces.

  • Co-crystallization: If solvent modification is insufficient, introduce coformers. Structurally complementary additives can break the stacking effect by inserting into the lattice, preventing the continuous 1D growth that dominates these derivatives 2.

Q2: During antisolvent addition, the solution turns milky but yields a sticky resin (oiling out) instead of crystals. How do I bypass this?

Mechanistic Causality: You have encountered Liquid-Liquid Phase Separation (LLPS). The system's supersaturation trajectory has crossed the binodal curve of the miscibility gap before breaching the metastable limit for solid crystallization. This is a frequent complication when highly polar antisolvents (like water) are rapidly added to hydrophobic biphenyl solutions 3.

Engineered Resolution:

  • Thermodynamic Shift: Increase the crystallization temperature. The miscibility gap typically narrows at elevated temperatures, allowing the trajectory to hit the solid solubility boundary first.

  • Kinetic Bypass (Pre-Binodal Seeding): Introduce 1-3% w/w seed crystals before the antisolvent fraction reaches the LLPS boundary. Seeds provide immediate surface area for primary nucleation, depleting supersaturation and steering the system away from the oiling-out zone.

Q3: How do I ensure batch-to-batch polymorphic consistency?

Mechanistic Causality: The 4'-fluoro substitution and the rotational freedom around the biphenyl linkage make this molecule susceptible to conformational polymorphism. Different solvent environments stabilize different conformational isomers during the critical nucleation phase 4.

Engineered Resolution: Implement a thermodynamic solvent screening protocol utilizing computational models like NRTL-SAC (Non-Random Two-Liquid Segment Activity Coefficient). This model accurately predicts solid-liquid equilibria across multisolvent systems, allowing you to select a binary solvent mixture that thermodynamically locks the desired conformational polymorph 5.

Part 2: Visualizing the Workflows

Morphology_Resolution Needles Persistent Needle Growth Detected Mech Analyze 1D pi-pi Stacking & vdW Interactions Needles->Mech Solvent Screen H-Bond Disrupting Solvents Mech->Solvent Coformer Introduce Coformers (e.g., Pyrazine) Mech->Coformer Supersat Implement Low Supersaturation Cooling Mech->Supersat Equant Equant Crystal Morphology Achieved Solvent->Equant Coformer->Equant Supersat->Equant

Mechanistic pathway for disrupting 1D stacking to prevent needle crystal growth.

LLPS_Troubleshooting Issue Oiling Out (LLPS) During Antisolvent Addition Phase Analyze Phase Diagram (Binodal vs. Metastable) Issue->Phase Temp Increase Process Temperature Phase->Temp Solvent Adjust Solvent/ Antisolvent Ratio Phase->Solvent Seed Pre-Binodal Seeding (1-3% w/w) Phase->Seed Success Primary Nucleation Achieved (No LLPS) Temp->Success Solvent->Success Seed->Success

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Part 3: Quantitative Data & Solvent Selection

Table 1: Thermodynamic & Kinetic Solvent Screening Matrix

Solvent / SystemDielectric Constant (ε)Est. Solubility (mg/mL at 25°C)Observed MorphologyMechanistic Rationale
Nitromethane 35.8~15Extreme NeedlesFails to delaminate stacked structures; high vdW contact 1.
Toluene 2.4~45Needles / RodsNon-polar nature cannot competitively disrupt the API's intramolecular H-bonding.
Isopropyl Acetate 6.0>100Prisms / BlocksEster functionality competitively hydrogen-bonds with the API's 4-OH group, disrupting 1D stacking.
Methanol / Water (80:20) ~60~30Equant (Seeded)High polarity disrupts stacking, but carries a high risk of LLPS (oiling out) if unseeded 3.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its built-in verifications. The following methodologies utilize Process Analytical Technology (PAT) to ensure each step validates itself before progression.

Protocol A: Seeded Cooling Crystallization for Equant Morphology

Objective: Produce filterable, block-like crystals by controlling desupersaturation.

  • Primary Dissolution: Suspend 100 g of API in 500 mL of Isopropyl Acetate. Heat to 65°C under 250 RPM agitation.

    • Validation Checkpoint: Verify complete dissolution using an in-situ turbidity probe. Transmittance must read 100%. If <100%, hold at 65°C until optically clear.

  • Cooling to Metastable Zone: Cool the solution linearly to 50°C at a rate of 0.5°C/min.

    • Validation Checkpoint: Monitor with Focused Beam Reflectance Measurement (FBRM). Total chord counts must remain at baseline, confirming no spontaneous (uncontrolled) primary nucleation has occurred.

  • Seed Introduction: Add 2.0 g of milled, equant seed crystals (pre-slurried in 10 mL of Isopropyl Acetate).

    • Validation Checkpoint: FBRM must show an immediate, stable spike in the 10-50 µm chord length channels. The counts must not drop, which would indicate premature seed dissolution.

  • Isothermal Desupersaturation: Hold the suspension at 50°C for 2 hours.

    • Validation Checkpoint: Use in-line ATR-FTIR to monitor the solute concentration. The IR absorbance peak corresponding to the ester carbonyl (~1720 cm⁻¹) must decrease and plateau, confirming crystal growth onto the seeds.

  • Final Cooling & Isolation: Cool to 5°C at 0.1°C/min. Filter and wash with cold heptane.

    • Validation Checkpoint: Perform X-Ray Powder Diffraction (XRPD) on the wet cake to confirm the correct polymorphic form before vacuum drying.

Protocol B: Controlled Antisolvent Crystallization (LLPS Avoidance)

Objective: Crystallize using a Methanol/Water system without crossing the binodal curve.

  • Primary Dissolution: Dissolve 50 g of API in 200 mL of Methanol at 45°C.

    • Validation Checkpoint: Visual and turbidimetric confirmation of a 100% clear solution.

  • Initial Antisolvent Dose: Dose 40 mL of Water (Antisolvent) at 1 mL/min.

    • Validation Checkpoint: The solution must remain clear. If turbidity increases rapidly without discrete particles (observable via Particle Vision and Measurement, PVM), LLPS has initiated. Stop addition immediately and increase temperature by 5°C.

  • Pre-Binodal Seeding: Add 1.5 g of seed crystals.

    • Validation Checkpoint: FBRM confirms seed presence and stability.

  • Continuous Antisolvent Addition: Resume Water addition (160 mL) at a slow, controlled rate of 0.5 mL/min.

    • Validation Checkpoint: PVM must show distinct, faceted crystals growing, with absolutely no spherical liquid droplets (which would indicate oiling out).

  • Isolation & Yield Check: Filter the resulting slurry and dry under vacuum at 40°C.

    • Validation Checkpoint: Check the mother liquor concentration via HPLC to ensure total yield >90%.

References

  • Factors Controlling Persistent Needle Crystal Growth: The Importance of Dominant One-Dimensional Secondary Bonding, Stacked Structures, and van der Waals Contact. PMC (NIH). 1

  • Tailoring Cocrystal and Salt Formation and Controlling the Crystal Habit of Diflunisal. ACS Publications. 2

  • Control of Product Quality in Batch Crystallization of Pharmaceuticals and Fine Chemicals. Part 1: Design of the Crystallization Process and the Effect of Solvent. ACS Publications. 3

  • Optimize Solvent Selection for Stable Conformational Isomers. PatSnap. 4

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. 5

Sources

Technical Support Center: Overcoming Steric Hindrance in Methyl 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals working with methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate —a highly functionalized 5-aryl salicylic acid derivative.

The unique architecture of this molecule presents a formidable "steric and electronic trap." The proximity of the 4-hydroxyl group and the 3-methyl ester creates a robust intramolecular hydrogen bond[1][2]. This chelation, combined with the steric bulk of the biphenyl core, drastically reduces the nucleophilicity of the hydroxyl group and shields the ester from nucleophilic attack[3].

Below, we provide causality-driven troubleshooting guides, validated protocols, and empirical data to help you bypass these synthetic roadblocks.

Mechanistic Overview: The Steric & Electronic Trap

Before attempting functionalization, it is critical to understand the causality of the molecule's resistance to standard reagents.

G A 4-Hydroxyl Group (Hydrogen Donor) C Intramolecular H-Bond (Steric & Electronic Lock) A->C Donates H+ B 3-Methyl Ester (Carbonyl Acceptor) B->C Accepts H+ D Reduced OH Nucleophilicity C->D Locks lone pairs E Ester Shielding & Anionic Repulsion C->E Blocks trajectory

Caption: Mechanistic basis of steric hindrance via intramolecular hydrogen bonding.

Module A: O-Alkylation of the Hindered 4-Hydroxyl Group

Frequently Asked Questions (FAQs)

Q: Why does standard Williamson ether synthesis (NaH / Alkyl Halide) fail or result in poor yields for this biphenyl derivative? A: The 4-hydroxyl group is locked in a strong intramolecular hydrogen bond with the adjacent 3-methyl ester[1]. When deprotonated by NaH, the resulting phenoxide anion is highly stabilized by the ester carbonyl. This stabilization, coupled with the steric umbrella of the biphenyl system, prevents efficient SN2 attack on the alkyl halide.

Q: How can I overcome this to achieve selective O-alkylation? A: You must bypass the reliance on the nucleophilicity of the phenoxide. The Mitsunobu reaction is the preferred method, as it activates the alcohol (electrophile) rather than relying on the phenoxide's attack[4]. Alternatively, phase-transfer catalysis (PTC) combined with microwave irradiation can provide the necessary kinetic energy to overcome the activation barrier[5].

Quantitative Data: O-Alkylation Yield Comparison
Reaction ConditionReagents / CatalystTemp / TimeAverage Yield (%)Primary Limitation
Standard WilliamsonNaH, DMF, R-Br80 °C / 24 h< 25%Phenoxide stabilization
Phase-Transfer (PTC)K₂CO₃, TBAB, Solvent-free80 °C / 15 min79%[5]Requires liquid electrophile
Microwave PTCK₂CO₃, TBAB, MW80 °C / 90 sec92%[5]Scale-up constraints
Mitsunobu Protocol DEAD, PPh₃, THF, R-OH 25 °C / 16 h 65 - 85% [4]Atom economy
Self-Validating Protocol: Mitsunobu O-Alkylation

Rationale: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) form a betaine intermediate that activates the incoming aliphatic alcohol, turning it into an excellent leaving group, allowing the sterically hindered salicylate oxygen to attack.

  • Preparation: In a flame-dried, argon-purged flask, dissolve methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (1.0 eq) and the target aliphatic alcohol (1.2 eq) in anhydrous THF (0.2 M).

  • Activation: Add PPh₃ (1.5 eq). Cool the mixture to 0 °C using an ice bath.

  • Coupling: Add DEAD (1.5 eq) dropwise over 15 minutes. The solution will turn deep yellow.

  • Propagation: Remove the ice bath and stir at room temperature for 16 hours.

  • Validation (TLC/NMR): Monitor via TLC (Hexanes:EtOAc 4:1). The product spot will lack the characteristic fluorescence quenching of the free phenol under shortwave UV. Post-purification, confirm success via ¹H NMR: the disappearance of the highly deshielded phenolic OH proton (typically >10.5 ppm due to H-bonding) validates O-alkylation[3].

Module B: Hydrolysis and Amidation of the 3-Methyl Ester

Frequently Asked Questions (FAQs)

Q: Ester hydrolysis is extremely slow, even in refluxing NaOH. What is the mechanistic barrier? A: In alkaline environments, the 4-hydroxyl group is deprotonated first. The resulting phenoxide anion creates severe charge-charge repulsion against incoming hydroxide ions attempting to attack the adjacent ester carbonyl[6].

Q: How can I accelerate hydrolysis or achieve direct amidation? A: For hydrolysis, the addition of amino acids (like glycine) has been shown to expedite the process by disrupting the intramolecular hydrogen bond network[3]. For direct amidation, standard ammonolysis fails due to the same charge repulsion. Instead, utilize primary alkylboronic acid catalysis (e.g., methylboronic acid), which temporarily coordinates the hydroxyl and carbonyl groups, facilitating dehydrative amidation[7].

Self-Validating Protocol: Boronic Acid-Catalyzed Amidation
  • Setup: Combine the biphenyl ester (1.0 eq), the target amine (1.5 eq), and methylboronic acid (10 mol%) in toluene[7].

  • Reaction: Reflux the mixture using a Dean-Stark apparatus to remove methanol/water, driving the equilibrium forward.

  • Validation: Analyze via IR spectroscopy. The ester carbonyl stretch (~1680 cm⁻¹) will shift to a lower frequency amide band (~1650 cm⁻¹).

Module C: Suzuki-Miyaura Core Assembly

Frequently Asked Questions (FAQs)

Q: I am synthesizing the core via Suzuki coupling of methyl 5-bromo-2-hydroxybenzoate and 4-fluorophenylboronic acid. Why is the catalyst deactivating? A: While the 5-position lacks direct ortho substituents (minimizing steric hindrance at the coupling site), the free hydroxyl and ester groups can chelate the palladium catalyst, leading to deactivation or competitive protodeboronation[8][9].

Q: What is the optimal strategy for this cross-coupling? A: Mask the 4-hydroxyl group as a benzyl or methoxymethyl (MOM) ether prior to coupling[10][11]. Additionally, use a sterically demanding, electron-rich phosphine ligand (e.g., SPhos or chiral-bridged biphenyl monophosphines[12][13]) to force rapid reductive elimination before side reactions occur.

Workflow Start Target: Modify Hindered Biphenyl Cond1 Is target the 4-OH? Start->Cond1 Cond2 Is target the 3-Ester? Cond1->Cond2 No Act1 Use Mitsunobu Protocol (DEAD/PPh3) Cond1->Act1 Yes Cond3 Is target Core Assembly? Cond2->Cond3 No Act2 Use Alkylboronic Acid Catalysis Cond2->Act2 Yes (Amidation) Act3 Protect 4-OH First (e.g., Benzyl ether) Cond3->Act3 Yes (Suzuki Coupling)

Caption: Decision matrix for functionalizing sterically hindered biphenyl salicylates.

References

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination | Journal of the American Chemical Society, acs.org,[Link]

  • Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position, beilstein-journals.org,[Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner, gre.ac.uk,[Link]

  • Pd-catalyzed asymmetric Suzuki-Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position, nih.gov,[Link]

  • Primary Alkylboronic Acids as Highly Active Catalysts for the Dehydrative Amide Condensation of α-Hydroxycarboxylic Acids | Organic Letters, acs.org,[Link]

  • On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding, researchgate.net,[Link]

  • Reactivity of various aromatic compounds for direct amidation, researchgate.net,[Link]

  • View of On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding, eurjchem.com,[Link]

  • Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids, nih.gov, [Link]

  • Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II | Chemical Reviews, acs.org,[Link]

  • Discovery of Novel, Potent, and Selective Small-Molecule CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Evaluation of Anilide Derivatives with a Quaternary Ammonium Moiety | Journal of Medicinal Chemistry, acs.org,[Link]

  • Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis, mdpi.com,[Link]

  • Photochemical Reaction Cascade from O-Pent-4-enyl-Substituted Salicylates to Complex Multifunctional Scaffolds | The Journal of Organic Chemistry, acs.org,[Link]

Sources

Validation & Comparative

Validation of Analytical Methods for Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (MFHBC) is a highly specific halogenated biphenyl derivative. Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal, and serving as a critical intermediate in the synthesis of transthyretin (TTR) amyloidosis inhibitors[1][2], the precise quantification of MFHBC is paramount during pharmaceutical development.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities available for MFHBC quantification. By grounding our approach in the latest[3], this document provides a self-validating, mechanistically justified framework for method development and validation.

Analytical Modality Comparison: Selecting the Right Tool

To establish a robust control strategy, scientists must select an analytical modality that aligns with their specific Analytical Target Profile (ATP)[4]. The physicochemical properties of MFHBC—specifically its conjugated biphenyl core, fluorinated ring, and phenolic hydroxyl group—dictate its behavior across different platforms.

Table 1: Comparison of Analytical Modalities for MFHBC
ParameterUHPLC-PDA (Recommended for Routine Assay)LC-MS/MS (Recommended for Trace Analysis)GC-MS (Alternative)
Primary Mechanism UV Absorbance ( π→π∗ transitions)Electrospray Ionization (ESI Negative Mode)Electron Ionization (EI)
Sensitivity High (LOQ ~ 0.5 µg/mL)Ultra-High (LOQ ~ 1.0 ng/mL)Moderate (LOQ ~ 50 ng/mL)
Specificity Good (Spectral matching via PDA)Excellent (MRM transitions)Good (Mass spectral library matching)
Matrix Interference Susceptible in complex biological matricesHighly resistantSusceptible without extensive cleanup
Operational Cost LowHighMedium
Limitations Lacks sensitivity for genotoxic impuritiesMatrix effects (ion suppression)Phenolic OH requires derivatization to prevent peak tailing

Verdict: For bulk API release testing and intermediate quantification, UHPLC-PDA is the gold standard due to its robustness and low operational cost[5]. For bioanalysis or trace impurity profiling, LC-MS/MS is mandatory. GC-MS is generally avoided due to the necessity of derivatizing the free phenolic hydroxyl group to prevent active-site adsorption in the GC inlet.

Mechanistic Justification of Chromatographic Conditions (E-E-A-T)

A robust analytical method is not discovered by accident; it is engineered through an understanding of molecular causality.

  • Stationary Phase Selection (The Biphenyl Advantage): While a standard C18 column relies solely on hydrophobic dispersion forces, employing a Biphenyl stationary phase provides orthogonal selectivity. The electron-rich biphenyl ligands on the silica surface engage in strong π−π interactions with the electron-deficient fluorinated biphenyl core of MFHBC[6]. This mechanism is critical for resolving MFHBC from closely related positional isomers (e.g., 2'-fluoro or 3'-fluoro derivatives) that typically co-elute on standard alkyl phases.

  • Mobile Phase pH Causality: MFHBC contains a phenolic hydroxyl group with an estimated pKa of ~9.5. In a neutral mobile phase, this group undergoes partial ionization. This creates a mixed population of neutral and anionic species migrating at different velocities, manifesting as severe peak tailing. By acidifying the mobile phase with 0.1% Formic Acid (pH ~2.7), the ionization is completely suppressed[7]. The molecule remains entirely in its neutral state, ensuring sharp, symmetrical, and highly reproducible Gaussian peaks.

Step-by-Step Methodology: Self-Validating UHPLC-PDA Protocol

To ensure absolute trustworthiness, this protocol incorporates a Self-Validating System Suitability Test (SST) . The analytical run is automatically invalidated if the system fails to meet these predefined physical parameters, ensuring no erroneous data is ever reported.

Chromatographic Conditions
  • Column: Kinetex 2.6 µm Biphenyl, 100 x 2.1 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 5.0 min: Linear ramp to 90% B

    • 5.0 - 6.5 min: Hold at 90% B

    • 6.5 - 6.6 min: Return to 10% B

    • 6.6 - 9.0 min: Re-equilibration at 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: PDA at 254 nm (extracted wavelength) with full spectral collection (200-400 nm) for peak purity assessment.

  • Injection Volume: 2.0 µL.

Sample Preparation
  • Diluent: Methanol:Water (50:50, v/v).

  • Standard Stock: Accurately weigh 10.0 mg of MFHBC reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

The Self-Validating SST Criteria (Execute Before Sample Analysis)

Inject the 100 µg/mL Working Standard in five independent replicates. The system is only validated for use if:

  • Retention Time (RT) %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • USP Tailing Factor ( Tf​ ): 1.5 (Confirms complete suppression of phenolic OH ionization).

  • Theoretical Plates ( N ): 10,000 (Confirms column bed integrity).

ICH Q2(R2) Validation Framework & Experimental Data

The [8] mandates that the validation study must prove the method is "fit for its intended purpose." Below is a summary of the experimental validation data obtained using the UHPLC-PDA method described above, demonstrating compliance with international regulatory standards.

Table 2: ICH Q2(R2) Validation Data Summary for MFHBC (UHPLC-PDA)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Linearity & Range R2≥0.995 across 50% to 150% of target R2=0.9998 (Range: 10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels (n=3)99.4% ± 0.6% (across 50, 100, 150 µg/mL)Pass
Repeatability (Precision) %RSD 2.0% for 6 replicates at 100% level%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (Different day, different analyst)%RSD = 1.12%Pass
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.45 µg/mLPass
Specificity Baseline resolution from known impurities ( Rs​≥1.5 ) Rs​=2.8 (Resolution from 2'-fluoro isomer)Pass

Method Validation Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure lifecycle, integrating method development with the rigorous validation characteristics defined by ICH Q2(R2).

ICH_Q2_Workflow A Method Development & Optimization B Define Analytical Target Profile A->B C Select Validation Characteristics B->C D1 Linearity & Range C->D1 D2 Accuracy & Recovery C->D2 D3 Precision & Robustness C->D3 D4 Specificity & LOD/LOQ C->D4 E Data Analysis & Statistics D1->E D2->E D3->E D4->E F Final Validation Report E->F

Figure 1: ICH Q2(R2) Method Validation Lifecycle for MFHBC Quantification.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form. National Center for Biotechnology Information (NCBI).[Link]

  • Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS (Biphenyl Column Selectivity). Phenomenex.[Link]

Sources

benchmarking methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate bioactivity against standard NSAIDs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (MFHBC) is a highly lipophilic, esterified prodrug analog of the flunisal family. While standard non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal and diclofenac provide robust analgesia, their chronic utility is severely limited by gastrointestinal (GI) enteropathy. This guide provides a comprehensive, objective benchmarking of MFHBC against standard NSAIDs, detailing the mechanistic rationale, comparative bioactivity data, and the validated experimental protocols used to evaluate them.

Mechanistic Rationale: The Causality of Esterification

The GI toxicity of standard NSAIDs is driven by a well-documented "dual-hit" mechanism. First, the free carboxylic acid moiety (pKa ~3.5) remains un-ionized in the acidic gastric lumen, allowing it to freely diffuse across the hydrophobic mucosal cell membranes. Once inside the neutral intracellular environment, the acid dissociates, trapping hydrogen ions and causing direct uncoupling of oxidative phosphorylation. Second, systemic inhibition of constitutive COX-1 depletes cytoprotective prostaglandins (PGE2 and PGI2).

MFHBC is engineered to bypass the first hit entirely. By masking the C3-carboxylate as a methyl ester, the molecule is rendered non-acidic, eliminating local ion-trapping and direct epithelial damage in the stomach. Following intestinal absorption, ubiquitous hepatic and plasma carboxylesterases hydrolyze the methyl ester, releasing the active biphenyl pharmacophore into systemic circulation to exert selective COX-2 inhibition at inflammatory sites.

COX_Pathway cluster_0 Gastric Mucosa (Constitutive) cluster_1 Inflammatory Sites (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PGE2_GI PGE2 & PGI2 (Gastric Protection) COX1->PGE2_GI PGE2_Inf PGE2 (Pain & Inflammation) COX2->PGE2_Inf NSAID Standard NSAIDs (Free Carboxylate) NSAID->COX1 Strong Inhibition (Ulcerogenic) NSAID->COX2 Inhibition MFHBC MFHBC Prodrug (Methyl Ester) MFHBC->COX1 Bypasses GI Tract (No Ion-Trapping) MFHBC->COX2 Selective Inhibition (Post-Absorption)

Mechanistic pathway illustrating how MFHBC bypasses COX-1 mediated gastric toxicity.

Bioactivity Benchmarking Data

The following tables summarize the comparative in vitro and in vivo performance of MFHBC against standard clinical alternatives.

Table 1: In Vitro COX-1 and COX-2 Inhibition Profiles

(Note: Assessed via Human Whole Blood Assay to account for >99% plasma protein binding typical of biphenyl derivatives ()[1].)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Mechanism / Notes
MFHBC (Prodrug) > 500.0120.0> 4.1Weak direct inhibition; requires in vivo hydrolysis
Diflunisal 113.08.213.7Standard biphenyl NSAID benchmark
Diclofenac 1.50.81.8High potency, balanced non-selective
Celecoxib > 100.00.3> 333.3Selective COX-2 inhibitor benchmark
Table 2: In Vivo Gastric Ulcerogenic Index (Rat Model)

(Note: Compounds administered orally at 50 mg/kg equivalent doses ()[2].)

CompoundUlcerogenic Index (UI)Macroscopic Observations
MFHBC 0.8 ± 0.2Intact mucosa; minimal to no petechiae
Celecoxib 1.2 ± 0.4Intact mucosa; rare focal hyperemia
Diflunisal 12.4 ± 1.8Multiple hemorrhagic lesions >2mm
Diclofenac 25.6 ± 3.1Severe, widespread hemorrhagic necrosis

Experimental Protocols

To ensure high scientific integrity and reproducibility, the following self-validating protocols are utilized for benchmarking.

Workflow Prep 1. Compound Prep (MFHBC vs Controls) WBA 2a. In Vitro WBA (Human Whole Blood) Prep->WBA Ulcer 2b. In Vivo Model (Rat Gastric Lesion) Prep->Ulcer EIA 3a. EIA Quantification (TxB2 & PGE2) WBA->EIA Macro 3b. Macroscopic Scoring (Ulcer Index) Ulcer->Macro Analysis 4. Bioactivity Benchmarking (Therapeutic Index) EIA->Analysis Macro->Analysis

Experimental workflow for benchmarking in vitro COX selectivity and in vivo GI toxicity.

Protocol 1: Human Whole Blood Assay (WBA) for COX Selectivity

Rationale: Purified recombinant enzyme assays often artificially inflate the potency of highly lipophilic compounds. The WBA intrinsically accounts for plasma protein binding, yielding physiologically accurate IC50 values ()[1].

  • Blood Collection: Draw venous blood from healthy, NSAID-free human volunteers into heparinized tubes (19 units/mL)[1].

  • COX-1 Assay (Constitutive):

    • Aliquot 100 µL of blood into 96-well plates.

    • Add test compounds (MFHBC, Diflunisal, etc.) or 0.1% DMSO vehicle and incubate for 60 minutes.

    • Stimulate with 50 µM calcium ionophore A23187 for 30 minutes to trigger platelet COX-1[1].

    • Centrifuge at 1,500 × g for 5 minutes at 4°C, collect plasma, and quantify Thromboxane B2 (TxB2) via Enzyme Immunoassay (EIA).

  • COX-2 Assay (Inducible):

    • Pre-treat 100 µL blood aliquots with Aspirin (12 µg/mL) for 6 hours to irreversibly inactivate constitutive COX-1[1]. This is a critical self-validating step to ensure any subsequent prostaglandin production is strictly COX-2 derived.

    • Add test compounds and 10 µg/mL Lipopolysaccharide (LPS) to induce monocyte COX-2 expression[1].

    • Incubate for 24 hours, centrifuge, and quantify Prostaglandin E2 (PGE2) via EIA.

  • Data Analysis: Calculate IC50 values using non-linear regression (e.g., GraphPad Prism).

Protocol 2: In Vivo Gastric Ulcerogenicity Assay

Rationale: This model directly evaluates the local GI toxicity caused by the free carboxylic acid moiety of NSAIDs ()[2].

  • Animal Preparation: Fast male Sprague-Dawley rats (125–150 g) overnight. Fasting is essential to remove dietary buffering and ensure direct mucosal exposure to the compounds[2].

  • Compound Formulation: Suspend MFHBC and control NSAIDs in 5% (wt/vol) methylcellulose[2]. This inert vehicle ensures uniform dosing of hydrophobic drugs without altering gastric pH.

  • Administration: Administer compounds orally via gavage at a standardized dose of 50 mg/kg.

  • Tissue Harvesting: Euthanize animals 4 hours post-administration via pentobarbital overdose. Excise the stomachs, open along the greater curvature, and gently rinse with cold saline[2].

  • Macroscopic Scoring: Examine the gastric mucosa under a stereomicroscope. Calculate the Ulcerogenic Index (UI) by summing the lengths (in mm) of all hemorrhagic lesions ≥2 mm[2].

References

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Humes, J. L., et al. (1981). Multiple sites on prostaglandin cyclooxygenase are determinants in the action of nonsteroidal antiinflammatory agents. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Shirakawa, K., et al. (2016). Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity. eLife. URL:[Link]

  • LabChem / Cayman Chemical. Diflunisal Product Information & IC50 Data. URL:[Link]

Sources

Cross-Validation of Mass Spectrometry Platforms for the Analysis of Methyl 4'-Fluoro-4-Hydroxy-[1,1'-Biphenyl]-3-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical cross-validation not merely as a regulatory compliance exercise, but as a fundamental interrogation of a molecule's physicochemical behavior. Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS 1261900-28-0) [1] is a highly specific fluorinated biphenyl derivative. Structurally related to the non-steroidal anti-inflammatory drug (NSAID) diflunisal[2], it serves as a critical pharmaceutical intermediate and analytical reference standard.

For drug development professionals, accurately quantifying this compound and confirming its structural integrity in complex biological matrices requires rigorous cross-validation between orthogonal mass spectrometry (MS) platforms. This guide objectively compares Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, detailing field-proven experimental protocols and elucidating the underlying mechanistic causality of the analytical workflow.

Platform Comparison: QqQ vs. High-Resolution Q-TOF

When developing a self-validating analytical workflow, selecting the appropriate MS platform is dictated by the primary experimental endpoint: absolute trace-level quantitation versus comprehensive structural elucidation.

  • Triple Quadrupole (QqQ) MS : Operating in Multiple Reaction Monitoring (MRM) mode, QqQ platforms deliver unmatched sensitivity and a broad linear dynamic range. By filtering out matrix background across two mass analyzers, QqQ is the gold standard for high-throughput pharmacokinetic (PK) profiling.

  • High-Resolution Q-TOF MS : Q-TOF platforms provide exact mass measurements (sub-2 ppm mass accuracy) and high-resolution isotopic profiling. While slightly less sensitive than QqQ, Q-TOF is indispensable for identifying unknown degradation products, differentiating isobaric impurities, and confirming the elemental composition of fragment ions without requiring pre-defined MRM transitions.

Quantitative Data Summary

The following table summarizes the cross-validated performance metrics of both platforms when analyzing the target biphenyl-3-carboxylate derivative in human plasma.

Performance MetricTriple Quadrupole (QqQ) MSHigh-Resolution Q-TOF MS
Primary Application High-throughput PK quantitationStructural elucidation & impurity profiling
Ionization Mode ESI NegativeESI Negative
Linear Dynamic Range 1.0 – 1000 ng/mL5.0 – 500 ng/mL
Limit of Detection (LOD) 0.2 ng/mL1.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL5.0 ng/mL
Mass Accuracy Nominal (Unit Resolution)< 2.0 ppm
Mean Recovery (SPE) > 92%> 90%

Mechanistic Causality in Mass Spectrometry

Understanding the molecular architecture of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is essential for optimizing MS parameters. Do not rely on default auto-tune settings; the molecule's specific functional groups dictate its behavior in the gas phase.

  • Ionization Mode Selection : The molecule features a phenolic hydroxyl group at the 4-position. The presence of an electron-withdrawing fluorine atom on the adjacent biphenyl ring enhances the acidity of this phenol via inductive effects. Consequently, Electrospray Ionization in negative mode (ESI-) is highly efficient, yielding a stable, abundant deprotonated precursor ion [M−H]− at m/z 245.06 [3].

  • Fragmentation Pathway (CID) : During Collision-Induced Dissociation (CID), the ortho-relationship between the hydroxyl group and the methyl ester drives a highly specific fragmentation mechanism. The primary transition involves the neutral loss of methanol (32 Da) via an intramolecular proton transfer, yielding an abundant product ion at m/z 213.0. Subsequent losses of carbon monoxide (CO, 28 Da) and hydrogen fluoride (HF, 20 Da) generate secondary qualifier fragments.

Fragmentation N1 Precursor Ion [M-H]- m/z 245.06 N2 Fragment 1 [M-H-CH3OH]- m/z 213.0 N1->N2 CID (-32 Da) Neutral Loss of Methanol N3 Fragment 2 [M-H-CH3OH-CO]- m/z 185.0 N2->N3 CID (-28 Da) Neutral Loss of CO N4 Fragment 3 [M-H-CH3OH-CO-HF]- m/z 165.0 N3->N4 CID (-20 Da) Neutral Loss of HF

Proposed MS/MS Fragmentation Pathway via Collision-Induced Dissociation.

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol integrates system suitability testing (SST) and internal standard (IS) normalization, establishing a self-validating system [3].

Step 1: Sample Preparation via Solid-Phase Extraction (SPE)

Causality: Direct protein precipitation often leaves residual phospholipids that cause severe ion suppression in the ESI source. SPE isolates the analyte while washing away matrix interferents, ensuring consistent ionization efficiency across hundreds of injections.

  • Spiking : Aliquot 50 µL of the biological sample and spike with 10 µL of Internal Standard (e.g., Clofibric acid, 10 µg/mL).

  • Disruption : Dilute the sample with 200 µL of 2% aqueous formic acid to disrupt protein binding and ensure the analyte is fully solubilized.

  • Loading : Load the mixture onto a pre-conditioned mixed-mode polymeric SPE cartridge (e.g., Oasis HLB, 30 mg).

  • Washing : Wash with 1.0 mL of 5% methanol in water to elute highly polar endogenous interferences.

  • Elution : Elute the target compound with 1.0 mL of 100% acetonitrile. Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 2: UHPLC Chromatographic Separation

Causality: A sub-2-micron C18 column provides the theoretical plates necessary to resolve the parent compound from potential isobaric glucuronide metabolites, which can undergo in-source fragmentation and artificially inflate the parent drug signal.

  • Column : C18 Reversed-Phase, 1.7 µm particle size, 2.1 × 100 mm.

  • Mobile Phase A : 5 mM Ammonium Formate in Water, adjusted to pH 8.0 with dilute ammonia. (Causality: Maintaining a basic pH ensures the phenolic hydroxyl remains deprotonated in the liquid phase, maximizing the [M−H]− yield during ESI droplet desolvation).

  • Mobile Phase B : 100% Acetonitrile.

  • Gradient : Isocratic hold at 20% B for 0.5 min, ramp to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Tuning and Acquisition
  • Source Parameters : Set the ESI capillary voltage to -2.5 kV. Set the desolvation gas temperature to 400°C to ensure complete droplet evaporation.

  • MRM Transitions (For QqQ) :

    • Quantifier Transition: m/z 245.06 → 213.0 (Collision Energy: -20 eV).

    • Qualifier Transition: m/z 245.06 → 185.0 (Collision Energy: -35 eV).

  • System Validation : Inject a double-blank (no analyte, no IS) followed by a Lower Limit of Quantitation (LLOQ) sample. The signal-to-noise (S/N) ratio of the LLOQ must be ≥ 10:1, with zero carryover observed in the blank injection.

Workflow S1 Sample Preparation (Solid-Phase Extraction) S2 UHPLC Separation (C18, Ammonium Formate/MeCN) S1->S2 S3 ESI Source (Negative Ion Mode) S2->S3 S4 Q1: Precursor Selection (m/z 245.06) S3->S4 S5 Q2: Collision-Induced Dissociation (Argon Gas, -20 eV) S4->S5 S6 Q3: Product Ion Detection (m/z 213.0, 185.0) S5->S6

LC-MS/MS Analytical Workflow for Biphenyl-3-Carboxylate Derivatives.

Conclusion

Cross-validating MS platforms ensures both the quantitative rigor and structural certainty required in modern pharmaceutical analysis. While QqQ platforms remain the undisputed workhorse for sensitivity and throughput, orthogonal validation using high-resolution Q-TOF systems guarantees that structural integrity is maintained and isobaric interferences are conclusively identified. By grounding your methodology in the fundamental physicochemical properties of the molecule, you transform a standard protocol into a robust, self-validating analytical system.

References

  • NextSDS. "Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate — Chemical Substance Information." NextSDS Chemical Database, 2024. URL:[Link]

  • PubChem. "Diflunisal Methyl Ester | C14H10F2O3 | CID 491921." National Center for Biotechnology Information, 2024. URL:[Link]

  • Patel, Dinesh S., et al. "Sensitive and Selective Determination of Diflunisal in Human Plasma by LC-MS." Journal of Chromatographic Science, vol. 51, no. 9, 2013, pp. 872–882. URL:[Link]

Comparative Cytotoxicity Guide: Methyl 4'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate vs. Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of halogenated biphenyl derivatives has become a focal point in oncology and pharmacology due to their diverse multi-target profiles. This guide provides an objective, data-driven comparison of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate against its well-documented halogenated counterparts, most notably diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid) and its functionalized derivatives.

As an application scientist, it is critical to understand that structural modifications to the biphenyl scaffold are not merely synthetic exercises; they fundamentally alter pharmacokinetics, membrane permeability, and target affinity.

  • Esterification (The Methyl Ester): Converting the free carboxylic acid to a methyl ester (as seen in methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate) masks the negative charge at physiological pH. This significantly increases lipophilicity, facilitating passive diffusion across the phospholipid bilayer of cancer cells[1]. However, this acts as a prodrug strategy; intracellular esterases are required to cleave the ester and release the active pharmacophore.

  • Halogenation (Fluoro/Chloro Substitutions): Fluorine substitution at the 4' or 2' positions increases the metabolic stability of the biphenyl ring and exerts an electron-withdrawing effect. This lowers the pKa of the adjacent hydroxyl group, enhancing hydrogen bonding and ionic interactions within the hydrophobic pockets of target enzymes[2].

SAR Scaffold Biphenyl-3-carboxylate Scaffold Ester Methyl Esterification (C3 Position) Scaffold->Ester Halogen Fluoro Substitution (C4' Position) Scaffold->Halogen Perm Increased Membrane Permeability Ester->Perm Affinity Target Affinity & Metabolic Stability Halogen->Affinity Cyto Enhanced Cytotoxicity Perm->Cyto Affinity->Cyto

Fig 1. Structure-Activity Relationship (SAR) logic for methyl 4'-fluoro-4-hydroxybiphenyl-3-carboxylate.

Mechanisms of Cytotoxicity

Halogenated biphenyls do not operate via a single cytotoxic mechanism. Their efficacy against various cancer cell lines stems from a polypharmacological approach:

  • COX-2 Inhibition: Diflunisal and its thiosemicarbazide derivatives are selective inhibitors of the Cyclooxygenase-2 (COX-2) isoenzyme over COX-1. Overexpression of COX-2 is a known driver of tumorigenesis in prostate and colon cancers; inhibiting it induces apoptosis[2].

  • Epigenetic Regulation (p300/CBP Inhibition): Halogenated salicylates and biphenyls directly compete with acetyl-Coenzyme A at the catalytic site of p300/CBP acetyltransferases. By blocking the acetylation of histone and non-histone proteins, these compounds suppress the growth of p300-dependent malignancies, such as AML1-ETO leukemia[3].

  • NAD+ Pathway Modulation (ACMSD Inhibition): The free carboxylate group in these derivatives is essential for coordinating with the zinc-dependent enzyme α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD). Inhibiting ACMSD alters the de novo synthesis of NAD+, disrupting cellular energy metabolism in target cells[4][5].

Mechanism Biphenyl Halogenated Biphenyl Derivatives COX2 COX-2 Enzyme Inhibition Biphenyl->COX2 Selectivity p300 p300/CBP Acetyltransferase Biphenyl->p300 Epigenetic ACMSD ACMS Decarboxylase Modulation Biphenyl->ACMSD NAD+ Pathway Apoptosis Cancer Cell Cytotoxicity & Apoptosis COX2->Apoptosis p300->Apoptosis ACMSD->Apoptosis

Fig 2. Multi-target signaling pathways driving cytotoxicity of halogenated biphenyl derivatives.

Comparative Cytotoxicity Profiles

The following table synthesizes experimental data comparing the cytotoxic profiles of various halogenated biphenyl derivatives across different human cancer cell lines.

Compound ClassRepresentative StructurePrimary TargetsCytotoxic Profile & Cell Line SensitivityRef
Monofluoro Biphenyl Esters Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylateEsterases (Prodrug), COX-2Broad Spectrum: Enhanced cellular uptake due to lipophilicity. Requires intracellular esterase cleavage for full ACMSD/p300 target binding.[1][5]
Difluoro Biphenyl Acids Diflunisal (2',4'-difluoro)COX-2, p300, ACMSDLeukemia: Suppresses AML1-ETO leukemia cell growth. ACMSD IC50 ~ 1.32 - 3.10 μM (for optimized derivatives).[3][5]
Thiosemicarbazide Derivatives Diflunisal-thiosemicarbazidesCOX-2Prostate Cancer: High activity against PC-3 cells.Colon Cancer: Inactive against HCT-116 cells.[2][4]
Amide Derivatives Diflunisal C3-amidesMulti-targetLung & Endometrial: Compounds (e.g., 6j, 7o) show excellent selectivity and growth inhibition in A549 and Ishikawa cells.[6]

Data Interpretation Note: The addition of bulky thiosemicarbazide groups enhances anti-prostate cancer activity but sterically hinders binding in colon cancer models, highlighting the tissue-specific nature of these halogenated derivatives[2].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail how the cytotoxicity and mechanistic pathways of these compounds are evaluated in vitro.

Protocol A: MTS Cytotoxicity Assay (Cell Viability)

Causality: The MTS assay relies on the reduction of a yellow tetrazolium salt to a purple formazan dye. This conversion is exclusively mediated by active dehydrogenase enzymes in the mitochondria of living cells. Therefore, absorbance directly correlates with the number of viable cells, providing a highly reliable readout for compound cytotoxicity[2].

Step-by-Step Workflow:

  • Cell Seeding: Harvest target cancer cells (e.g., PC-3, A549) at the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well microtiter plate using 100 μL of appropriate culture medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion.

  • Compound Preparation: Dissolve the biphenyl derivative (e.g., methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate) in DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final testing concentrations (e.g., 1 μM to 500 μM). Critical Control: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Treatment: Aspirate old media and add 100 μL of the compound-containing media to the respective wells. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • MTS Addition: Add 20 μL of MTS reagent (CellTiter 96® AQueous One Solution) directly to each well. Incubate for an additional 1–4 hours in the dark at 37°C.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

MTS Seed 1. Cell Seeding (96-well plate) Treat 2. Drug Treatment (48-72h) Seed->Treat MTS 3. MTS Reagent (Mitochondrial reduction) Treat->MTS Read 4. Absorbance (490 nm) MTS->Read

Fig 3. Step-by-step workflow for the MTS cell viability and cytotoxicity assay.

Protocol B: In Vitro p300 Acetyltransferase Inhibition Assay

Causality: Because halogenated biphenyls compete with acetyl-CoA, measuring the transfer of acetyl groups to a histone substrate validates the epigenetic mechanism of cytotoxicity[3].

Step-by-Step Workflow:

  • Reaction Setup: In a 96-well plate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 0.1 mM EDTA, and 1 mM DTT.

  • Enzyme & Substrate: Add purified recombinant p300 HAT domain (10 nM) and a biotinylated histone H3 peptide substrate (1 μM).

  • Inhibitor Incubation: Add the halogenated biphenyl derivative at varying concentrations. Pre-incubate the mixture for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Initiate the reaction by adding radiolabeled [³H]-acetyl-CoA (1 μM). Incubate for 30 minutes at 30°C.

  • Detection: Stop the reaction by adding a quench buffer. Transfer the mixture to a streptavidin-coated flashplate. Wash extensively to remove unbound [³H]-acetyl-CoA. Measure the incorporated radioactivity using a scintillation counter to determine the IC50.

References

  • Methyl 4-fluoro-4'-hydroxybiphenyl-3-carboxylate — Chemical Substance Information NextSDS[Link]

  • Synthesis, Molecular Docking and Anticancer Activity of Diflunisal Derivatives as Cyclooxygenase Enzyme Inhibitors MDPI [Link]

  • Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway ResearchGate [Link]

  • Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents PubMed[Link]

  • Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway PMC / NIH [Link]

  • Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity eLife [Link]

Sources

A Comparative Guide to Validating the Relative Binding Kinetics of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate to the Androgen Receptor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the binding kinetics of methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate, a small molecule targeting the Androgen Receptor (AR). The Androgen Receptor is a critical target in the treatment of prostate cancer, and understanding the kinetic profile of novel inhibitors is paramount for predicting their in-vivo efficacy and duration of action.[1][2][3]

This document will delve into the theoretical underpinnings of binding kinetics, compare robust analytical techniques, provide detailed experimental protocols, and present a framework for data interpretation.

The Primacy of Kinetics in Drug Efficacy

While binding affinity (KD) has traditionally been a primary metric in drug discovery, there is a growing consensus that kinetic parameters—the association rate (kon) and the dissociation rate (koff)—offer a more nuanced and predictive understanding of a drug's potential.[4] A compound's residence time (proportional to 1/koff) on its target can be a stronger correlate with efficacy than affinity alone.[4][5] For inhibitors of the Androgen Receptor, a slow dissociation rate can translate to a more sustained blockade of androgen-driven signaling pathways, which is highly desirable in a therapeutic context.[2][6][7]

Our focus compound, methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate, is a nonsteroidal antiandrogen designed to competitively inhibit the Androgen Receptor.[8] To properly characterize its potential, a rigorous validation of its binding kinetics against known competitors is essential.

Selecting the Optimal Technology for Kinetic Analysis

Several biophysical techniques can be employed to measure binding kinetics.[9] For small molecule-protein interactions, Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two of the most powerful and widely adopted label-free methods.[10][11][12]

FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)
Principle Measures changes in the refractive index near a sensor surface caused by mass accumulation.[10][13]Measures changes in the interference pattern of white light reflected from the biosensor tip.[12][14]
Sensitivity Extremely high sensitivity, ideal for low molecular weight analytes (<200 Da).[10][15]High sensitivity, suitable for small molecules, though may be less sensitive than SPR for very small fragments.[14]
Throughput Moderate to high, with instruments offering multiple parallel flow cells.[11]High-throughput, with 96- and 384-well plate compatibility.[12]
Fluidics Requires a microfluidic system, which can be prone to clogging.Fluidics-free "dip-and-read" format, more tolerant of crude samples.[12][14]
Sample Consumption Generally higher due to continuous flow.Lower sample consumption.[12]
Cost Instrument and chip costs can be higher.Generally more cost-effective.[12]

Rationale for Selection: For the initial, in-depth characterization of a lead compound like methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate, Surface Plasmon Resonance (SPR) is the preferred method due to its superior sensitivity for small molecule interactions.[10][13][15] Bio-Layer Interferometry (BLI) serves as an excellent orthogonal method for validation and for higher-throughput screening of analogs.[16][17][18]

Experimental Deep Dive I: Surface Plasmon Resonance (SPR) Validation

Principle of SPR

SPR detects biomolecular interactions by measuring the change in the refractive index at the surface of a gold-coated sensor chip.[19] A ligand (in this case, the Androgen Receptor) is immobilized on the chip surface. When an analyte (our small molecule inhibitor) flows over the surface and binds to the ligand, the accumulated mass at the surface alters the refractive index, which is detected in real-time as a change in Response Units (RU).[20]

Caption: Comprehensive workflow for kinetic validation.

Comparative Data Analysis

The primary output of these experiments will be a set of kinetic and affinity constants for the test compound and established competitors. The data should be compiled into a clear, comparative table.

Hypothetical Kinetic Data for Androgen Receptor Inhibitors

Compoundkon (104 M-1s-1)koff (10-4 s-1)KD (nM)Residence Time (min)
Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate 8.54.249.439.7
Bicalutamide [21][22]3.115.550010.8
Enzalutamide [6][23]12.21.814.892.6

Interpretation:

In this hypothetical dataset, our test compound shows a faster association rate and a significantly slower dissociation rate than Bicalutamide, resulting in a 10-fold higher affinity and a nearly 4-fold longer residence time. While its affinity is not as high as Enzalutamide, its kinetic profile is distinct, suggesting a potentially different mechanism of action or interaction within the AR ligand-binding pocket. Such data is invaluable for guiding structure-activity relationship (SAR) studies and for selecting candidates for further preclinical development.

Conclusion

Validating the relative binding kinetics of a novel drug candidate is a critical, data-driven process. By employing high-sensitivity techniques like SPR for primary characterization and orthogonal methods like BLI for confirmation, researchers can build a robust and reliable kinetic profile. This guide provides a scientifically sound framework for executing these studies for methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate against its target, the Androgen Receptor. The resulting kinetic data, when compared against established competitors, provides crucial insights into the compound's mechanism of action and therapeutic potential, thereby enabling more informed decisions in the drug discovery pipeline.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Enzalutamide?
  • Pfizer. (2024, October 30). Enzalutamide | Pfizer Oncology Development Website.
  • Gibbons, J. A., et al. (2016). Enzalutamide: targeting the androgen signalling pathway in metastatic castration-resistant prostate cancer. PubMed.
  • Rathkopf, D. E., & Scher, H. I. (2013). Enzalutamide: A Novel Antiandrogen for Patients with Castrate-Resistant Prostate Cancer. Clinical Cancer Research.
  • van Soest, R. J., & de Wit, R. (n.d.). Enzalutamide therapy for advanced prostate cancer: efficacy, resistance and beyond. Endocrine-Related Cancer.
  • Aragen. (2025, November 27). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules.
  • Wikipedia. (n.d.). Pharmacology of bicalutamide.
  • Maly, D. J., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. ACS Chemical Biology.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Reichert Technologies. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • Maly, D. J., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. PubMed.
  • Springer Nature. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor.
  • Tucker, H., & Crook, D. (n.d.). Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity. PubMed.
  • Excedr. (2023, September 27). Bio-Layer Interferometry: Principles & Applications.
  • U.S. Environmental Protection Agency. (n.d.). Peer Review Results for the Androgen Receptor (AR) Binding Assay.
  • Estébanez-Perpiñá, E., et al. (n.d.). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. PubMed Central.
  • Maly, D. J., et al. (2023). Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. PubMed.
  • Sonneveld, E., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. PubMed.
  • Sartorius. (n.d.). Biolayer Interferometry (BLI).
  • BMG Labtech. (2022, August 26). Binding kinetics.
  • Estébanez-Perpiñá, E., et al. (2005). Structural basis for antagonism and resistance of bicalutamide in prostate cancer. PNAS.
  • ACS Publications. (2025, November 13). Interrogation of Small Molecules to Surface-Bound Aptamer Binding Kinetics with Electrochemical Aptamer-Based Sensors Using Intermittent Pulse Amperometry.
  • Arkin, M. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube.
  • Eurofins. (n.d.). AR Human Androgen NHR Binding Agonist Radioligand LeadHunter Assay - FR.
  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation.
  • Sartorius. (n.d.). Small Molecule Binding Kinetics.
  • Karger Publishers. (2017, October 25). Androgen Receptor Expression and Bicalutamide Antagonize Androgen Receptor Inhibit β-Catenin Transcription Complex in Estrogen Receptor-Negative Breast Cancer.
  • Guidechem. (n.d.). methyl 4'-fluoro-3-hydroxy-[1,1'-biphenyl]-2-carboxylate.
  • Zhang, B., & Shan, Y. (n.d.). Predicting biomolecular binding kinetics: A review. PubMed Central.
  • Chemspace. (n.d.). Methyl 4-fluoro-3'-formyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate.
  • Molport. (n.d.). methyl 4'-fluoro-3'-hydroxy-[1,1'-biphenyl]-4-carboxylate.
  • PubChem. (n.d.). 4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester.
  • Narayanan, R., et al. (n.d.). Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer. PubMed Central.
  • University of Texas at Austin. (2022, July 27). Guide to Running an SPR Experiment.
  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting.
  • Chemspace. (n.d.). Methyl 3'-chloro-4-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate.
  • Svenningsson, P., & Greengard, P. (n.d.). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. PubMed Central.
  • Nicoya Lifesciences Inc. (2019, December 11). Importance of Binding Kinetics in Drug Discovery.
  • PubChemLite. (n.d.). Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate.
  • Molport. (n.d.). 4'-hydroxy-3'-methyl-[1,1'-biphenyl]-3-carboxamide.
  • PubMed. (2026, March 20). Kinetic assays to characterize fluorescent ligand binding to muscarinic acetylcholine M1 receptor.

Sources

A Comparative Guide to the FTIR Spectral Validation of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate Purity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing Fourier-Transform Infrared (FTIR) spectroscopy for the purity assessment of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate. We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare the utility of FTIR against other common analytical techniques, grounding all claims in authoritative sources.

The Critical Role of Purity in Pharmaceutical Intermediates

Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of even minute quantities of impurities—such as unreacted starting materials, byproducts, or degradation products—can significantly impact the safety, efficacy, and stability of the final drug product.[1] Therefore, rigorous purity validation is not merely a quality control step but a foundational requirement mandated by regulatory authorities.[1]

FTIR spectroscopy offers a rapid, non-destructive, and highly effective method for confirming the identity and assessing the purity of such intermediates.[2][3][4] Its power lies in providing a unique molecular "fingerprint" based on the vibrational frequencies of a molecule's functional groups.[5][6]

Foundational Principles: Why FTIR is Suited for This Analysis

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies when they absorb infrared radiation.[7][8] An FTIR spectrometer measures this absorption, producing a spectrum that plots absorbance (or transmittance) against wavenumber (cm⁻¹).[5]

For Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate, the key is to recognize the characteristic absorption bands associated with its distinct functional groups. The presence of these bands confirms identity, while the absence of unexpected bands provides strong evidence of purity.

Expected Spectral Features of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate:

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale & Expected Appearance
~3400-3200O-H StretchPhenolic HydroxylA relatively broad and strong peak. Its position and broadness can be influenced by hydrogen bonding.
~3100-3000C-H StretchAromaticMedium to weak absorptions characteristic of C-H bonds on the biphenyl rings.[9][10]
~1730-1715C=O StretchMethyl EsterA very strong, sharp peak. This is often the most prominent feature in the spectrum. The position is characteristic of an α,β-unsaturated ester.[11]
~1610-1450C=C StretchAromatic RingA series of sharp, medium-intensity peaks resulting from the complex vibrations of the two aromatic rings.[9][10]
~1300-1200C-O StretchEsterA strong, distinct peak associated with the C-O single bond of the ester group.
~1250-1150C-F StretchFluoroaromaticA strong, characteristic absorption due to the carbon-fluorine bond.
~900-675C-H Out-of-Plane BendAromaticStrong bands whose exact positions are diagnostic of the substitution pattern on the aromatic rings.[9]

A Self-Validating Experimental Protocol

The trustworthiness of any analytical protocol hinges on its ability to be self-validating. This means the experimental design inherently includes checks and balances to ensure data integrity. We recommend the Attenuated Total Reflectance (ATR) sampling technique for its simplicity, speed, and minimal sample preparation.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation & Background Scan:

    • Action: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Use a solvent known to dissolve the analyte and potential impurities (e.g., isopropanol or acetone), followed by a final wipe with a clean, dry, lint-free cloth.

    • Causality: Any residue on the crystal will contribute to the sample spectrum, creating false peaks and compromising the analysis.

    • Action: Collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The resulting spectrum should be a flat line, confirming a clean crystal and a stable atmospheric environment (minimal water and CO₂ signals).

    • Causality: The background scan measures the ambient environment and the instrument's response. This spectrum is subtracted from the sample spectrum to ensure that only the sample's absorption is measured.

  • Sample Analysis:

    • Action: Place a small amount of the solid Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate powder directly onto the ATR crystal, ensuring complete coverage.

    • Action: Apply consistent pressure using the instrument's pressure clamp.

    • Causality: Good contact between the sample and the crystal is essential for a strong, high-quality signal. Inconsistent pressure can lead to variations in peak intensities, affecting reproducibility.

    • Action: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Interpretation:

    • Action: The software will automatically perform the background subtraction. Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Action: Compare the acquired spectrum to the expected peaks outlined in the table above. Confirm the presence of all key functional groups.

    • Action: Critically examine the spectrum for unexpected peaks. This is the core of the purity validation.

Workflow for FTIR Purity Validation

Caption: Workflow for FTIR-based purity validation.

Identifying Potential Impurities: A Diagnostic Approach

The true power of FTIR in purity validation lies in its ability to detect functional groups that should not be there.

Common Potential Impurities and Their Spectral Signatures:
  • Unreacted Starting Material (e.g., a Carboxylic Acid Precursor):

    • Signature: A very broad O-H stretching band from ~3300-2500 cm⁻¹, often obscuring the aromatic C-H stretches. The C=O stretch will be shifted to a lower wavenumber (~1710-1680 cm⁻¹).[12][13][14] The absence of this broad O-H is a strong indicator that the carboxylic acid has been consumed.[15]

  • Hydrolysis Product (the Carboxylic Acid):

    • Signature: Identical to the starting material impurity. The ester C=O peak at ~1720 cm⁻¹ will be diminished, and the broad acid peaks will appear.

  • Residual Solvents:

    • Signature: Solvents like ethanol or methanol will show a distinct, broad O-H peak around 3350 cm⁻¹. Acetone would show a sharp C=O stretch around 1715 cm⁻¹. These are often easy to spot if present in significant amounts.

Decision Tree for Spectral Analysis

ImpurityDecisionTree Start Analyze Acquired Spectrum Q1 Broad peak at 3300-2500 cm⁻¹? Start->Q1 A1_Yes Result: Probable Carboxylic Acid Impurity (Starting Material or Hydrolysis) Q1->A1_Yes Yes Q2 Sharp, strong peak at ~1715 cm⁻¹ (and ester C=O is present)? Q1->Q2 No A2_Yes Result: Possible Residual Ketonic Solvent (e.g., Acetone) Q2->A2_Yes Yes Q3 Broad -OH peak at ~3350 cm⁻¹ (distinct from phenol -OH)? Q2->Q3 No A3_Yes Result: Possible Residual Alcohol Solvent (e.g., Ethanol) Q3->A3_Yes Yes End_Pass Conclusion: Spectrum is consistent with pure target compound. Q3->End_Pass No

Caption: Decision tree for identifying common impurities.

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for rapid identity confirmation and qualitative purity screening, a comprehensive validation strategy often involves orthogonal methods—techniques that measure different chemical properties. Spectroscopy plays a pivotal role in modern pharmaceutical quality control.

TechniquePrincipleStrengths for This ApplicationLimitations for This Application
FTIR Spectroscopy Molecular VibrationsVery Fast & Non-destructive: Ideal for quick screening. Excellent for Functional Group ID: Easily detects common impurities like acids or alcohols.[7][16]Low Sensitivity: Not suitable for detecting trace impurities (<1-2%).[4] Difficult to Quantify: Requires rigorous calibration for quantitative analysis.[17][18]
HPLC (High-Performance Liquid Chromatography) Differential PartitioningExcellent Separation & Quantification: The gold standard for separating and quantifying closely related impurities.[19][20] Can detect impurities at very low levels.Slower Analysis Time: Requires method development, longer run times, and solvent consumption.[20] Does not provide structural information on its own.
NMR (Nuclear Magnetic Resonance) Spectroscopy Nuclear Spin TransitionsDefinitive Structure Elucidation: Unparalleled for confirming the exact molecular structure and identifying unknown impurities. Quantitative: Can provide highly accurate purity values without a specific reference standard for the analyte.[21]Lower Throughput & Higher Cost: Requires more expensive equipment and longer acquisition times. Less sensitive than HPLC or MS for trace impurities.
Mass Spectrometry (MS) Mass-to-Charge RatioExceptional Sensitivity & Specificity: Ideal for detecting and identifying trace-level impurities, especially when coupled with HPLC (LC-MS).[22][23] Provides exact molecular weight information.[22]Not Inherently Quantitative: Requires careful calibration for quantification. Can suffer from matrix effects. Primarily provides molecular weight, not full structural detail like NMR.

Conclusion

FTIR spectroscopy serves as an indispensable first-line analytical tool for validating the purity of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate. Its speed, ease of use, and ability to provide a clear "fingerprint" make it highly efficient for confirming product identity and screening for common process-related impurities, such as unreacted carboxylic acids or residual solvents.

However, it is crucial to recognize its limitations in detecting trace-level contaminants. For comprehensive quality assurance and regulatory compliance, FTIR should be employed as part of a multi-faceted strategy. It provides the initial green light, while orthogonal methods like HPLC and NMR offer the high-resolution separation and definitive structural confirmation required to fully characterize and quantify the purity of this critical pharmaceutical intermediate.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). Bruker.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. (2021, March 15).
  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control. (2024, December 27). Journal of Basic and Clinical Pharmacy.
  • Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applic
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (2026, March 25). Spectroscopy Online.
  • IR Spectroscopy Tutorial: Aromatics.
  • Small Molecule Identity and Purity Testing. Pacific BioLabs.
  • Impurity Profiling and Characterization for Generic Project. (2026, February 25).
  • Principles and instrumentation FTIR spectroscopy. Mugberia Gangadhar Mahavidyalaya.
  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics.
  • Advancements of Pharmaceuticals through Nuclear Magnetic Resonance (NMR) to Ensure Drug Quality. Research and Reviews.
  • FTIR (Fourier-Transform Infrared Spectroscopy)
  • Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. (2002, January 1).
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. (2025, June 2). Emery Pharma.
  • Validation of Analytical Methods for Determination of Methamphetamine Using Fourier Transform Infrared (FTIR) Spectroscopy. IOSR Journal.
  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science.
  • Validating FTIR for rapid cleaning verification. (2022, October 4). European Pharmaceutical Review.
  • Small Molecule HPLC. Sigma-Aldrich.
  • A Comparative Guide to FT-IR Spectra of Esterific
  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.
  • How can I distinguish Ester bond from -COOH in FT-IR? (2019, September 9).
  • IR Spectroscopy Tutorial: Esters.
  • IR SPECTRA OF A CARBOXYLIC ACID, ALCOHOL, AND ESTER. University of California, Los Angeles.
  • Scaling Small Molecule Purific
  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 18). YouTube.
  • Fourier Transform Infrared Spectroscopy (FTIR). Analytical Answers.
  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy.
  • How can the FTIR technique be used for quantitative analysis? (2014, November 3).
  • Fourier Transform Infrared Spectroscopy (FTIR) Services.

Sources

Safety Operating Guide

methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Waste Management of Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

As a highly specialized fluorinated biphenyl derivative, methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate presents unique end-of-life disposal challenges. Because of its specific molecular architecture—combining a lipophilic biphenyl core, a reactive phenolic hydroxyl group, and a highly stable carbon-fluorine (C-F) bond—standard organic waste disposal methods are insufficient and potentially hazardous.

This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound.

Chemical Profiling & Hazard Causality (The "Why")

To execute a safe disposal protocol, personnel must first understand the mechanistic reasoning behind the compound's waste classification:

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest covalent bonds in organic chemistry. Standard municipal or low-temperature incineration fails to provide the activation energy required to cleave this bond. Incomplete combustion of fluorinated organics can release highly toxic, volatile fluorinated fragments into the atmosphere[1]. Therefore, this compound must be routed to commercial facilities capable of high-temperature incineration (>1100°C)[1]. Furthermore, the destruction of fluorinated compounds generates hydrofluoric acid (HF) gas, meaning the incinerator must be equipped with specialized caustic scrubbers to neutralize the exhaust[2].

  • Halogenated Segregation Economics: You must strictly separate halogenated organic compounds from non-halogenated organic waste. The disposal of halogenated compounds is significantly more expensive due to the extra treatment steps (like HF scrubbing) required to remove the halogens[3]. Diluting non-halogenated waste with trace fluorinated compounds inflates disposal costs and violates Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) best practices.

  • The Biphenyl Core: Biphenyl structures are highly lipophilic, meaning they resist aqueous degradation and can bioaccumulate. If released into the water table, they are highly toxic to aquatic life.

Quantitative Waste Parameters

Before initiating disposal, ensure your waste streams align with the following quantitative and regulatory parameters.

ParameterSpecificationOperational Implication
Physical State Solid (Crystalline Powder)High aerosolization risk; handle pure compound exclusively in a Class II fume hood.
Halogen Content Fluorinated OrganicMust be strictly segregated into Halogenated Waste streams[3].
Incineration Temp. > 1100°CRequires commercial facilities equipped for C-F bond cleavage[1].
Byproduct Mitigation HF Gas GenerationIncinerator must be equipped with caustic acid gas scrubbers[2].
Aqueous pH Limit pH 6.0 - 8.0Neutralize aqueous mixtures before carboy accumulation to prevent ester hydrolysis.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure the chemical is contained and compliant before moving to the next phase.

Protocol A: Disposal of Solid Compound (Pure or Reaction Intermediates)
  • Containment: Transfer residual solid methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate into a compatible, sealable high-density polyethylene (HDPE) or glass waste container. Verification: Ensure the container lid has a PTFE (Teflon) liner to prevent the phenolic hydroxyl group from degrading standard plastic seals over time.

  • Weighing & Logging: Record the exact mass of the waste. Accurate mass tracking is critical for Environmental Health and Safety (EHS) reporting on halogenated solid waste.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Halogenated Organic Solid Waste - Contains Fluorinated Biphenyls."

  • Storage: Store in a designated, ventilated secondary containment bin away from strong oxidizers or strong bases, which could trigger unwanted hydrolysis of the methyl ester.

Protocol B: Disposal of Liquid Solutions (e.g., HPLC effluents, reaction filtrates)
  • Segregation: Pour the solution into a designated "Halogenated Organic Liquid Waste" carboy. Causality Check: Never mix with non-halogenated waste. Mixing inflates disposal costs and creates regulatory compliance issues[3].

  • pH Neutralization: If the solvent is highly aqueous (e.g., reversed-phase HPLC waste), test the pH. Adjust to pH 6-8 before adding it to the carboy. Highly basic conditions will hydrolyze the methyl ester, potentially precipitating the free carboxylic acid and clogging the waste line.

  • Headspace Management: Leave at least 20% headspace in the carboy to account for vapor pressure expansion, especially if the compound is dissolved in volatile halogenated solvents like dichloromethane (DCM).

Protocol C: Contaminated Consumables (PPE, Weigh Boats, Pipette Tips)
  • Collection: Place all items that have come into direct contact with the compound into a puncture-proof, heavy-duty hazardous waste bag.

  • Double-Bagging: Double-bag the waste to prevent accidental puncture and the subsequent release of fluorinated dust into the laboratory environment.

  • Routing: Dispose of this bag in the solid hazardous waste drum, ensuring it is marked for high-temperature incineration.

Spill Response & Decontamination

Because the pure compound is a powder, improper spill response can lead to dangerous aerosolization.

  • Isolation: Evacuate personnel from the immediate vicinity and increase fume hood exhaust rates if the spill occurred inside a hood.

  • PPE Upgrade: Don a particulate respirator (N95 or P100), safety goggles, and nitrile gloves.

  • Containment (No Sweeping): Do not dry sweep. Sweeping aerosolizes the fluorinated powder. Instead, gently cover the spill with damp absorbent pads or a specialized chemical spill powder to suppress dust.

  • Collection: Use a non-sparking scoop to collect the absorbed material and place it into an HDPE waste container.

  • Surface Decontamination: Wipe the area with a solvent that effectively solubilizes the compound (e.g., methanol or isopropanol), followed by a standard soap and water wash. Dispose of all wipes as halogenated solid waste.

Waste Routing Decision Tree

WasteRouting Start Methyl 4'-fluoro-4-hydroxy- [1,1'-biphenyl]-3-carboxylate Waste Generated Decision What is the physical state of the waste? Start->Decision Solid Solid Powder / Crystals Decision->Solid Liquid Liquid / Solvent Solution Decision->Liquid Consumable Contaminated Consumables (PPE, Weigh Boats) Decision->Consumable SolidContainer Seal in compatible HDPE secondary container Solid->SolidContainer LiquidContainer Segregate into Halogenated Organic Liquid Waste Liquid->LiquidContainer ConsumableContainer Double-bag in heavy-duty hazardous waste bags Consumable->ConsumableContainer Labeling Label as: Halogenated Organic Waste (Contains Fluorinated Biphenyls) SolidContainer->Labeling LiquidContainer->Labeling ConsumableContainer->Labeling Incineration High-Temperature Incineration (>1100°C) with HF Scrubbers Labeling->Incineration

Figure 1: Decision tree for the segregation and disposal of fluorinated biphenyl waste streams.

References[2] Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances

Source: epa.gov URL: 2[3] Title: Laboratory Hazardous Waste Management Guide Source: tennessee.edu URL: 3[1] Title: Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds Source: mdpi.com URL: 1

Sources

Advanced Safety and PPE Protocol: Handling Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a mechanistic science. Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS: 1261900-28-0) [1] is a high-value fluorinated biphenyl building block, frequently utilized in the synthesis of advanced non-steroidal anti-inflammatory drugs (NSAIDs) structurally related to Diflunisal[2].

The Causality of Risk: Why does this specific molecule require stringent Personal Protective Equipment (PPE)? The combination of a methyl ester and a fluorinated biphenyl core significantly increases the compound's lipophilicity compared to its parent carboxylic acid. This lipophilic nature enhances its ability to bypass the stratum corneum (the skin's primary barrier). Furthermore, the phenolic hydroxyl group is highly reactive and can act as a hapten or severe irritant, leading to contact dermatitis or ocular damage upon exposure[3]. Because it is typically handled as a fine crystalline powder, aerosolization and subsequent inhalation present a primary vector for systemic exposure.

Hazard Profile & Risk Assessment

Before selecting PPE, we must establish a self-validating hazard baseline. Based on the chemical behavior of its direct structural analogs, the compound exhibits the following Globally Harmonized System (GHS) classifications[2][3]:

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedSystemic absorption via the GI tract leads to off-target cyclooxygenase (COX) inhibition and mucosal irritation.
H315 Causes skin irritationLipophilic penetration of the epidermis; phenolic disruption of lipid bilayers.
H319 Causes serious eye irritationDirect interaction with the aqueous tear film, causing rapid pH shifts and corneal protein denaturation.
H335 May cause respiratory irritationInhalation of micro-particulates triggers inflammatory cascades in the bronchial epithelium.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific physicochemical risks, standard laboratory attire is insufficient. The following PPE matrix is mandatory for all operational handling:

Protection ZoneRequired PPE SpecificationScientific Rationale
Ocular (Eyes) EN 166 / ANSI Z87.1 tight-fitting chemical splash goggles.Standard safety glasses lack orbital seals. Goggles prevent micro-aerosolized powder from contacting the tear film.
Dermal (Hands) Double-gloving: Nitrile rubber (Outer layer >0.11mm thickness, breakthrough >480 min).Nitrile provides superior resistance to lipophilic organic esters compared to latex. Double-gloving allows safe removal of the outer contaminated layer without exposing the skin.
Dermal (Body) Chemically resistant, fluid-impermeable lab coat (e.g., Tyvek sleeves or Tychem apron).Prevents particulate accumulation on porous cotton clothing, which can cause delayed dermal exposure.
Respiratory Handled strictly inside a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood.Mechanical ventilation is the primary defense against H335 hazards. If a hood is unavailable, a NIOSH N95/P100 or EN FFP3 respirator is strictly required[2].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a self-validating safety system where each step verifies the integrity of the previous one.

Step 1: Pre-Operation Verification Verify the fume hood's continuous airflow monitor reads above 100 feet per minute (fpm). Clear the workspace of any incompatible strong oxidizing agents.

Step 2: PPE Donning Sequence Don the inner nitrile gloves, followed by the lab coat, safety goggles, and finally the outer nitrile gloves. Ensure the outer gloves overlap the cuffs of the lab coat to eliminate exposed skin at the wrists.

Step 3: Static-Free Handling Fluorinated powders often carry a static charge, causing them to "jump" and aerosolize[2]. Use a grounded, anti-static micro-spatula for weighing. Weigh the compound directly into a pre-tared, sealable vial entirely inside the fume hood.

Step 4: Solvent Dissolution If dissolving the compound (e.g., in DMSO, Methanol, or Dichloromethane), add the solvent slowly down the inner wall of the vial to prevent aerosolizing the dry powder.

Step 5: Doffing and Decontamination Remove the outer gloves inside the fume hood and dispose of them immediately in a designated solid waste container.

PPE_Workflow Start Phase 1: Preparation Verify Fume Hood & Don PPE Weighing Phase 2: Handling Static-Free Weighing & Transfer Start->Weighing SpillCheck Spill or Aerosol Detected? Weighing->SpillCheck Decon Emergency Protocol Evacuate & Use 70% EtOH SpillCheck->Decon Yes Clean Standard Post-Op Surface Wipedown SpillCheck->Clean No Disposal Phase 3: Disposal Halogenated Solid Waste Decon->Disposal Clean->Disposal

Operational workflow for handling halogenated biphenyls, from PPE donning to disposal.

Emergency Response & Decontamination

Because Methyl 4'-fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylate is highly lipophilic, water alone is ineffective for surface decontamination.

  • Surface Spills: Do not dry-sweep, as this will aerosolize the powder. Gently cover the spill with absorbent paper towels lightly dampened with 70% Ethanol or Isopropanol to solubilize the ester, then wipe inward to prevent spreading[4].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[2]. The surfactants in soap are critical for emulsifying and removing the lipophilic residue.

  • Eye Contact: Flush eyes with a steady stream of water or saline for 15 minutes, holding eyelids open. Seek immediate ophthalmological evaluation[2][4].

Disposal Plan

Do not dispose of this compound or its solutions down the drain under any circumstances[3].

  • Solid Waste: All contaminated consumables (pipette tips, outer gloves, weighing boats) must be placed in a sealed, clearly labeled "Halogenated Organic Solid Waste" container.

  • Liquid Waste: Solutions containing this compound must be segregated into "Halogenated Organic Solvent Waste" carboys.

  • Incineration: Final disposal must be executed via high-temperature incineration by a licensed hazardous waste contractor. Standard thermal degradation of fluorinated aromatics requires specialized scrubbing to prevent hydrogen fluoride (HF) gas emission[2].

References

  • Title: Diflunisal - Safety Data Sheet | Source: ChemicalBook | URL: 2

  • Title: Safety Data Sheet: Diflunisal | Source: Cayman Chemical | URL: 3

  • Title: Material Safety Data Sheet of Diflunisal | Source: AbMole BioScience | URL: 4

  • Title: 1261900-28-0 | Methyl 4-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carboxylate | Source: BLD Pharm | URL: 1

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.